Trp-Trp-Trp
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32N6O4/c34-25(13-19-16-35-26-10-4-1-7-22(19)26)31(40)38-29(14-20-17-36-27-11-5-2-8-23(20)27)32(41)39-30(33(42)43)15-21-18-37-28-12-6-3-9-24(21)28/h1-12,16-18,25,29-30,35-37H,13-15,34H2,(H,38,40)(H,39,41)(H,42,43)/t25-,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCAKIVDAFTTGJ-ARVREXMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80658740 | |
| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
576.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59005-82-2 | |
| Record name | L-Tryptophyl-L-tryptophyl-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80658740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Trp-Trp-Trp Peptide
This technical guide provides a comprehensive overview of the chemical synthesis and purification of the tripeptide Trp-Trp-Trp (WWW). The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual workflows to facilitate the successful production of this hydrophobic peptide.
Introduction
The this compound (WWW) peptide, a sequence rich in the aromatic amino acid tryptophan, presents unique challenges and considerations in its chemical synthesis and purification. Its inherent hydrophobicity can lead to aggregation during both solid-phase peptide synthesis (SPPS) and subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide outlines optimized strategies to mitigate these challenges, ensuring high purity and yield of the final product.
The indole side chain of tryptophan is susceptible to modification during the acidic conditions of cleavage from the solid support. Therefore, the use of appropriate protecting groups and scavenger cocktails is critical. This guide will detail the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS, which offers a robust methodology for the synthesis of tryptophan-containing peptides.
Synthesis of this compound Peptide
The primary method for the synthesis of the WWW peptide is Fmoc-based solid-phase peptide synthesis (SPPS). This technique involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to a solid support (resin).
Key Materials and Reagents
| Reagent/Material | Specification | Supplier Example |
| Resin | Wang resin, pre-loaded with Fmoc-Trp(Boc)-OH | Novabiochem |
| Amino Acid | Fmoc-Trp(Boc)-OH | Sigma-Aldrich |
| Coupling Reagents | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole) | AAPPTEC |
| Activation Base | DIPEA (N,N-Diisopropylethylamine) | Thermo Fisher Scientific |
| Fmoc Deprotection | 20% Piperidine in DMF (N,N-Dimethylformamide) | In-house preparation |
| Cleavage Cocktail | 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O | In-house preparation |
| Solvents | DMF (Peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (anhydrous) | Various |
Experimental Protocol: Fmoc-SPPS of this compound Peptide
This protocol outlines the manual synthesis of H-Trp-Trp-Trp-OH on a 0.1 mmol scale.
1. Resin Swelling:
-
Place 0.1 mmol of Fmoc-Trp(Boc)-Wang resin in a reaction vessel.
-
Add 10 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
2. First Deprotection:
-
Add 10 mL of 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the Fmoc group.
-
Drain the solution and wash the resin thoroughly with DMF (3 x 10 mL).
3. First Coupling (Second Trp):
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.3 mmol, 3 eq), HBTU (0.3 mmol, 3 eq), and HOBt (0.3 mmol, 3 eq) in 5 mL of DMF.
-
Add DIPEA (0.6 mmol, 6 eq) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 2 hours.
-
To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.
-
Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (2 x 10 mL).
4. Second Deprotection:
-
Repeat step 2.
5. Second Coupling (Third Trp):
-
Repeat step 3.
6. Final Deprotection:
-
Repeat step 2 to remove the N-terminal Fmoc group.
7. Resin Washing and Drying:
-
Wash the peptidyl-resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and finally with diethyl ether (2 x 10 mL).
-
Dry the resin under vacuum for at least 1 hour.
Synthesis Workflow Diagram
Cleavage of the Peptide from the Resin
The final step in the synthesis is the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups.
Experimental Protocol: Cleavage
-
Place the dried peptidyl-resin in a reaction vessel.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. For every 100 mg of resin, use 2 mL of the cocktail.
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional stirring.
-
Filter the resin and collect the filtrate containing the peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Expected Yields
The overall yield of SPPS can be influenced by factors such as coupling efficiency and peptide aggregation. For hydrophobic peptides like WWW, yields can be lower than for more hydrophilic sequences.
| Step | Parameter | Typical Value |
| Coupling | Coupling Efficiency per step | >99% |
| Cleavage | Cleavage Yield from Wang Resin | ~70-90% |
| Overall | Crude Peptide Yield (post-precipitation) | ~20-50% |
Note: These are estimated values and can vary depending on the specific synthesis conditions and scale.
Purification of this compound Peptide
Due to the potential for side products and truncated sequences during SPPS, the crude peptide must be purified to achieve a high degree of homogeneity. The standard and most effective method for peptide purification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[1]
Principle of RP-HPLC
RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (typically acetonitrile), with more hydrophobic peptides eluting later.
Experimental Protocol: RP-HPLC Purification
1. Sample Preparation:
-
Dissolve the crude WWW peptide in a minimal amount of a suitable solvent, such as a small volume of DMF or DMSO, and then dilute with the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 10 mm x 250 mm, 5 µm particle size for semi-preparative) |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 65% B over 30 minutes |
| Flow Rate | 4 mL/min (for semi-preparative) |
| Detection | UV at 220 nm and 280 nm (due to tryptophan) |
| Column Temperature | 30°C |
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95% or >98%).
4. Lyophilization:
-
Freeze the pooled fractions and lyophilize to obtain the final purified peptide as a white, fluffy powder.
Purification Workflow Diagram
Purity and Yield Data
| Stage | Parameter | Typical Value |
| Crude Peptide | Purity by Analytical HPLC | 50-70% |
| Purification | Recovery from RP-HPLC | 30-60% |
| Final Product | Final Purity by Analytical HPLC | >95% or >98% |
| Final Product | Overall Yield (from initial resin loading) | 5-20% |
Note: A commercially available H-Trp-Trp-Trp-OH peptide has a reported purity of 96.1% as determined by HPLC.[2]
Characterization
The identity and purity of the final this compound peptide should be confirmed by analytical techniques such as:
-
Analytical RP-HPLC: To determine the purity of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the peptide. For H-Trp-Trp-Trp-OH, the expected molecular weight is 576.66 g/mol .[2]
Conclusion
The synthesis and purification of the this compound peptide, while challenging due to its hydrophobic nature, can be successfully achieved with careful optimization of the experimental protocols. The use of Fmoc-Trp(Boc)-OH during SPPS and a well-defined cleavage cocktail are essential for minimizing side reactions. Subsequent purification by RP-HPLC is a robust method for obtaining the target peptide at high purity. The detailed methodologies and workflows provided in this guide serve as a valuable resource for researchers and professionals in the field of peptide chemistry and drug development.
References
An In-depth Technical Guide on the Physicochemical Properties of Tri-tryptophan Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of the tri-tryptophan (WWW) peptide. The information is curated for researchers and professionals in drug development and related scientific fields. This document summarizes key quantitative data, details relevant experimental protocols, and provides visualizations of the peptide's mechanism of action.
Physicochemical Properties of Tri-tryptophan
The unique properties of the tri-tryptophan peptide, stemming from the presence of three consecutive tryptophan residues, make it a subject of interest in various research areas, particularly in the development of antimicrobial agents. The indole side chains of tryptophan play a crucial role in its interactions with cellular membranes.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of the tri-tryptophan peptide.
| Property | Value | Source |
| Molecular Weight | 576.6 g/mol | [1][2] |
| Theoretical Isoelectric Point (pI) | 7.0 | [2] |
| Molar Extinction Coefficient (at 280 nm) | 17070 M⁻¹cm⁻¹ | [2] |
| Fluorescence Quantum Yield (Φf) | Not available in literature | |
| Solubility | Moderate in aqueous solutions; solubility is pH-dependent. | Inferred from general peptide and tryptophan properties |
Experimental Protocols
This section details the methodologies for determining the key physicochemical properties of peptides like tri-tryptophan.
Determination of Isoelectric Point (pI) by Potentiometric Titration
The isoelectric point of a peptide can be determined with high precision using potentiometric titration.[5][6][7]
Principle: This method involves titrating a solution of the peptide with a strong acid and a strong base to determine the pKa values of its ionizable groups. The pI is the pH at which the net charge of the peptide is zero.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the tri-tryptophan peptide (e.g., 1-5 mg) in deionized water or a suitable electrolyte solution.
-
Titration with Acid: Titrate the peptide solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while continuously monitoring the pH with a calibrated pH electrode. Record the volume of titrant added and the corresponding pH values.
-
Titration with Base: In a separate experiment, or by back-titration, titrate the peptide solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), again recording the volume of titrant and pH.
-
Data Analysis: Plot the pH as a function of the equivalents of acid or base added. The inflection points on the titration curve correspond to the pKa values of the ionizable groups (the N-terminal amino group and the C-terminal carboxyl group for tri-tryptophan).
-
pI Calculation: For a simple peptide like tri-tryptophan with one acidic and one basic group, the pI can be calculated as the average of the pKa values for the N-terminal amino group and the C-terminal carboxyl group.
Determination of Molar Extinction Coefficient by UV-Vis Spectroscopy
The molar extinction coefficient is a measure of how strongly a substance absorbs light at a particular wavelength and can be determined using UV-Vis spectroscopy.[8][9][10]
Principle: According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The molar extinction coefficient (ε) is the constant of proportionality.
Protocol:
-
Preparation of a Stock Solution: Accurately weigh a small amount of the tri-tryptophan peptide and dissolve it in a known volume of a suitable solvent (e.g., deionized water or a buffer like phosphate-buffered saline, PBS) to create a stock solution of known concentration.
-
Serial Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.
-
UV-Vis Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at 280 nm, the wavelength at which tryptophan exhibits maximum absorbance. Use the solvent as a blank.
-
Data Analysis: Plot a graph of absorbance versus concentration. The plot should yield a straight line passing through the origin.
-
Calculation of ε: The slope of the line is equal to the molar extinction coefficient (ε) when the path length of the cuvette is 1 cm. The molar extinction coefficient is calculated using the formula: ε = (Absorbance) / (concentration × path length).
Determination of Fluorescence Quantum Yield by the Comparative Method
The fluorescence quantum yield (Φf) can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[11][12]
Principle: The relative fluorescence quantum yield of a sample can be calculated by comparing its integrated fluorescence intensity and absorbance to that of a reference standard with a known quantum yield.
Protocol:
-
Selection of a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as tri-tryptophan (e.g., quinine sulfate in 0.1 M H₂SO₄ or N-acetyltryptophanamide).
-
Preparation of Solutions: Prepare a series of dilute solutions of both the tri-tryptophan peptide and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner-filter effects.
-
Absorbance Measurements: Measure the absorbance of each solution at the chosen excitation wavelength (e.g., 280 nm for tryptophan).
-
Fluorescence Measurements: Record the fluorescence emission spectra of each solution using a spectrofluorometer, ensuring the excitation wavelength and all instrument settings are identical for both the sample and the standard.
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the tri-tryptophan peptide and the standard.
-
Determine the slope of the linear fit for both plots.
-
-
Calculation of Quantum Yield: The quantum yield of the tri-tryptophan peptide (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard × (Slope_sample / Slope_standard) × (η_sample² / η_standard²)
where Φ_standard is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. If the same solvent is used for both, the refractive index term cancels out.
Biological Activity and Mechanism of Action
Tryptophan-rich peptides, particularly those containing a tri-tryptophan motif, are known for their antimicrobial properties. A well-studied example is tritrpticin, a cathelicidin-derived antimicrobial peptide with a central WWWP motif.[1][13] The mechanism of action of these peptides primarily involves the disruption of microbial cell membranes.
The diagram below illustrates the proposed mechanism of action for a tri-tryptophan-containing antimicrobial peptide.
Caption: Proposed mechanism of antimicrobial action for a tri-tryptophan peptide.
Experimental Workflow for Peptide Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of a peptide like tri-tryptophan.
Caption: Workflow for the synthesis and characterization of tri-tryptophan peptide.
References
- 1. Recombinant expression, antimicrobial activity and mechanism of action of tritrpticin analogs containing fluoro-tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Ultraviolet Absorption Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 9. Sequence-specific determination of protein and peptide concentrations by absorbance at 205 nm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extinction Coefficient Determination of Proteins [biosyn.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. Structure-Function Analysis of Tritrpticin Analogs: Potential Relationships between Antimicrobial Activities, Model Membrane Interactions, and Their Micelle-Bound NMR Structures - PMC [pmc.ncbi.nlm.nih.gov]
Self-Assembly of Tryptophan-Tryptophan-Tryptophan Peptide in Aqueous Solution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and experimental methodologies associated with the self-assembly of the Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp or WWW) peptide in an aqueous environment. The unique properties of the tryptophan residue, with its large hydrophobic indole side chain, make the WWW tripeptide a subject of significant interest for the development of novel biomaterials, including hydrogels for drug delivery and tissue engineering. This document outlines the fundamental driving forces behind the self-assembly process, detailed experimental protocols for its characterization, and a summary of expected quantitative data based on studies of similar tryptophan-rich peptides.
Core Principles of this compound Peptide Self-Assembly
The spontaneous organization of this compound peptides in aqueous solution is a complex process governed by a delicate balance of non-covalent interactions. The hydrophobic nature of the tryptophan residues is a primary driver, leading the peptides to arrange themselves in a manner that minimizes their contact with water. This process is further stabilized by a combination of other intermolecular forces, leading to the formation of ordered nanostructures.
The key interactions driving the self-assembly of the WWW peptide include:
-
Hydrophobic Interactions: The indole side chains of the tryptophan residues are highly hydrophobic. In an aqueous environment, these groups tend to aggregate to reduce their exposure to water, a phenomenon known as the hydrophobic effect. This is a major thermodynamic driving force for self-assembly.[1]
-
π-π Stacking: The aromatic indole rings of the tryptophan residues can interact through π-π stacking. These interactions, where the electron clouds of adjacent aromatic rings align, contribute significantly to the stability of the self-assembled structures.[2] This directional interaction is crucial for the formation of ordered, often fibrillar, nanostructures.
-
Hydrogen Bonding: The peptide backbone contains amide and carbonyl groups that can form intermolecular hydrogen bonds. These hydrogen bonds play a critical role in the formation of stable secondary structures, such as β-sheets, which often form the core of the self-assembled nanofibers.[3]
-
Van der Waals Forces: These are weaker, short-range attractive forces that contribute to the overall stability of the assembled structures once the peptide molecules are in close proximity.
The interplay of these forces leads to a hierarchical self-assembly process, which can be visualized as a multi-step pathway.
Experimental Protocols
The study of this compound peptide self-assembly involves a series of well-defined experimental procedures, from peptide synthesis to the characterization of the resulting nanostructures.
Peptide Synthesis and Purification
The this compound peptide is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4][5]
Protocol for Solid-Phase Peptide Synthesis (SPPS) of this compound:
-
Resin Preparation: A Rink Amide resin is commonly used to obtain a C-terminal amide, which can enhance self-assembly by preventing charge repulsion. The resin is swelled in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The first Fmoc-protected tryptophan (Fmoc-Trp(Boc)-OH) is activated using a coupling agent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA) and coupled to the resin. The use of a Boc protecting group on the indole nitrogen of tryptophan is recommended to prevent side reactions.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents.
-
Repeat Cycles: The deprotection and coupling steps are repeated for the subsequent tryptophan residues.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed and then lyophilized to obtain a crude peptide powder.
Purification Protocol:
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[4][6]
-
Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA) is used.
-
Detection: The peptide elution is monitored by UV absorbance at 280 nm, owing to the strong absorbance of the tryptophan indole ring.
-
Fraction Collection and Lyophilization: The fractions containing the pure peptide are collected, pooled, and lyophilized to obtain the final product.
-
Characterization: The purity and identity of the peptide are confirmed by analytical HPLC and mass spectrometry.
Preparation of Self-Assembled Structures
The self-assembly of the WWW peptide is typically induced by a change in solvent conditions or pH.
Protocol for Hydrogel Formation:
-
Stock Solution Preparation: A stock solution of the lyophilized WWW peptide is prepared in a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or by dissolving it in water at an alkaline pH (e.g., using NaOH) where the peptide is soluble in its deprotonated form.
-
Triggering Self-Assembly: The self-assembly is then triggered by diluting the stock solution with an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to the desired final peptide concentration.[4] This "solvent switch" or "pH jump" method induces the peptide to self-assemble as it becomes less soluble in the aqueous environment.
-
Incubation: The solution is incubated at a controlled temperature (e.g., room temperature or 37°C) to allow for the formation and maturation of the nanostructures, which can range from minutes to several hours.
Characterization of Self-Assembled Structures
A suite of analytical techniques is employed to characterize the morphology, secondary structure, and bulk properties of the self-assembled WWW peptide nanostructures.
Transmission Electron Microscopy (TEM):
TEM is used to visualize the morphology of the self-assembled nanostructures.
-
Sample Preparation: A small aliquot of the peptide solution is deposited onto a carbon-coated copper grid.
-
Staining: The sample is negatively stained with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid, to enhance contrast.
-
Imaging: The grid is dried and imaged using a transmission electron microscope.
Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is employed to determine the secondary structure of the peptide in its assembled state.
-
Sample Preparation: The peptide solution is placed in a quartz cuvette with a short path length (e.g., 0.1 mm).
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm). A characteristic negative peak around 218 nm is indicative of β-sheet formation.[7]
-
Temperature Scans: Thermal denaturation studies can be performed by monitoring the CD signal at a specific wavelength as a function of temperature to assess the stability of the self-assembled structures.
Fluorescence Spectroscopy:
The intrinsic fluorescence of the tryptophan residues is a powerful tool to monitor the self-assembly process.
-
Intrinsic Tryptophan Fluorescence: The peptide solution is excited at around 280-295 nm, and the emission spectrum is recorded (typically 310-400 nm). A blue shift in the emission maximum (e.g., from ~350 nm to ~330 nm) indicates the transfer of tryptophan residues to a more hydrophobic environment upon self-assembly.[8]
-
Thioflavin T (ThT) Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures. An increase in ThT fluorescence intensity can be used to monitor the kinetics of fibril formation.
-
Critical Aggregation Concentration (CAC) Determination: The CAC can be determined by monitoring a change in the fluorescence of a hydrophobic dye, such as 8-anilinonaphthalene-1-sulfonate (ANS), as a function of peptide concentration. A sharp increase in ANS fluorescence indicates the formation of micelles or aggregates with hydrophobic pockets.[6]
Quantitative Data
| Parameter | Technique | Expected Value/Range | Reference Analogue |
| Peptide Purity | RP-HPLC | >95% | Standard for SPPS |
| Molecular Weight | Mass Spectrometry | ~600.67 g/mol (for C-terminal amide) | Theoretical |
| Critical Aggregation Concentration (CAC) | Fluorescence Spectroscopy (ANS) | 10-5 - 10-3 M | (WY)3 peptide[6] |
| Nanofiber Diameter | TEM | 5 - 20 nm | Pentagonal-Gly-Trpzip[9] |
| Nanofiber Length | TEM | Several micrometers | L-Trp self-assembly[10] |
| CD Spectroscopy (β-sheet signal) | CD Spectroscopy | Negative minimum at ~218 nm | Trpzip peptides[7] |
| Fluorescence Emission Maximum (Monomer) | Fluorescence Spectroscopy | ~350-360 nm | (WY)3 peptide[6] |
| Fluorescence Emission Maximum (Assembled) | Fluorescence Spectroscopy | ~325-340 nm (blue-shifted) | D-Ser(tBu)-L-Phe-L-Trp[4] |
Signaling Pathways and Logical Relationships
The self-assembly of the WWW peptide does not directly involve intracellular signaling pathways in the traditional sense. However, the resulting biomaterials can be designed to interact with cells and tissues, influencing cellular behavior. For instance, hydrogels formed from self-assembling peptides can be functionalized with cell-adhesive ligands to promote cell attachment and proliferation. The logical relationship in this context is the link between the peptide's primary sequence and the final properties of the biomaterial.
Conclusion
The this compound tripeptide represents a minimalistic yet potent building block for the creation of self-assembling nanomaterials. The dominant role of the tryptophan residues, through hydrophobic and π-π stacking interactions, drives the formation of ordered nanostructures, most notably nanofibers that can entangle to form hydrogels. The experimental protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of these materials. While specific quantitative data for the WWW peptide remains to be extensively reported, the principles and methodologies derived from related tryptophan-rich peptides offer a solid foundation for future research and development in this exciting area of biomaterials science. The ability to rationally design and tune the properties of such materials by simple sequence modifications holds immense promise for a wide range of applications in drug delivery, regenerative medicine, and beyond.
References
- 1. Peptide- and Metabolite-Based Hydrogels: Minimalistic Approach for the Identification and Characterization of Gelating Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Self-Assembled Materials Based on Fully Aromatic Peptides: The Impact of Tryptophan, Tyrosine, and Dopa Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tripeptide Self-Assembly into Bioactive Hydrogels: Effects of Terminus Modification on Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Rapid discovery of self-assembling peptides with one-bead one-compound peptide library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntheses and Self-assembling Behaviors of Pentagonal Conjugates of Tryptophane Zipper-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Conformational Analysis of the Trp-Trp-Trp Tripeptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Trp-Trp-Trp (WWW) presents a unique model system for studying intramolecular interactions that govern peptide and protein folding, primarily due to the bulky, aromatic, and fluorescent nature of the tryptophan (Trp) side chains. Understanding the conformational landscape of this tripeptide is crucial for elucidating the fundamental principles of aromatic-aromatic interactions, the formation of secondary structures like β-turns and helices, and for the rational design of peptide-based therapeutics. This guide provides a comprehensive overview of the theoretical and experimental approaches to the conformational analysis of the this compound tripeptide, detailing experimental protocols and presenting key quantitative data.
Introduction
The conformation of a peptide is intrinsically linked to its biological function. For short peptides like this compound, the conformational ensemble is a delicate balance of various non-covalent interactions, including hydrogen bonds, van der Waals forces, and notably, π-π stacking interactions between the indole rings of the tryptophan residues. The inherent fluorescence of tryptophan provides a powerful spectroscopic probe to investigate these conformations in solution. Computational methods, in parallel, offer a detailed atomic-level understanding of the potential energy surface and the dynamics of the tripeptide.
Computational Conformational Analysis
Computational chemistry provides indispensable tools for exploring the vast conformational space of peptides. Molecular dynamics (MD) simulations and quantum mechanical (QM) calculations are central to this exploration.
Molecular Dynamics Simulations
MD simulations are employed to sample the conformational landscape of the this compound tripeptide in a simulated aqueous environment. These simulations can reveal the preferred dihedral angles, the stability of different conformers, and the dynamics of their interconversion.
Experimental Protocol: Molecular Dynamics Simulation
-
System Setup:
-
The this compound tripeptide is built using a molecular modeling program (e.g., PyMOL, Chimera).
-
The peptide is solvated in a periodic box of explicit water molecules (e.g., TIP3P water model).
-
Counter-ions are added to neutralize the system.
-
-
Force Field Selection:
-
A suitable force field for biomolecular simulations is chosen (e.g., AMBER, CHARMM, OPLS).
-
-
Energy Minimization:
-
The energy of the system is minimized to remove any steric clashes.
-
-
Equilibration:
-
The system is gradually heated to the desired temperature (e.g., 300 K) and equilibrated under constant pressure (NPT ensemble) to achieve a stable density.
-
-
Production Run:
-
A long production simulation (typically in the microsecond timescale) is run under the NVT or NPT ensemble to sample the conformational space.
-
-
Analysis:
-
The trajectory is analyzed to determine key conformational parameters such as Ramachandran plots, root-mean-square deviation (RMSD), and inter-atomic distances.
-
Data Presentation: Key Conformational Parameters from MD Simulations
| Parameter | Residue 1 (Trp) | Residue 2 (Trp) | Residue 3 (Trp) |
| Φ (phi) Angle (°) | -120 ± 15 | -80 ± 20 | -140 ± 25 |
| Ψ (psi) Angle (°) | 140 ± 20 | 110 ± 25 | 160 ± 15 |
| χ1 (chi1) Angle (°) | -60 ± 10 | 180 ± 15 | -70 ± 12 |
| χ2 (chi2) Angle (°) | 90 ± 20 | -100 ± 18 | 100 ± 22 |
Note: The values presented are hypothetical and representative of a folded conformation. Actual values would be derived from detailed trajectory analysis.
Quantum Mechanical Calculations
QM calculations, particularly Density Functional Theory (DFT), are used to obtain accurate energies of different conformers and to analyze the nature of intramolecular interactions.
Experimental Protocol: DFT Calculations
-
Conformer Selection:
-
Representative conformers are extracted from the MD simulation trajectory.
-
-
Geometry Optimization:
-
The geometry of each conformer is optimized at a chosen level of theory (e.g., B3LYP/6-31G(d)).
-
-
Energy Calculation:
-
Single-point energy calculations are performed at a higher level of theory (e.g., B3LYP/6-311++G(d,p)) to obtain more accurate relative energies.
-
-
Interaction Energy Analysis:
-
Methods like the Atoms in Molecules (AIM) theory can be used to characterize the non-covalent interactions between the tryptophan side chains.
-
Data Presentation: Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Extended β-strand like | 0.00 |
| 2 | Folded with Trp1-Trp3 stacking | -2.5 |
| 3 | Turn-like structure | -1.8 |
| 4 | Compact globular | -0.5 |
Note: These are illustrative values. The negative values indicate greater stability relative to the extended conformation.
Spectroscopic Conformational Analysis
Spectroscopic techniques provide experimental insights into the average conformation and dynamics of the this compound tripeptide in solution.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is highly sensitive to the secondary structure of peptides. The far-UV CD spectrum (190-250 nm) provides information on the backbone conformation, while the near-UV CD spectrum (250-320 nm) is sensitive to the local environment of the aromatic side chains.
Experimental Protocol: CD Spectroscopy
-
Sample Preparation:
-
A stock solution of the this compound tripeptide is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
The concentration is determined by UV-Vis spectrophotometry using the molar extinction coefficient of tryptophan at 280 nm.
-
-
Data Acquisition:
-
Far-UV and near-UV CD spectra are recorded on a CD spectropolarimeter.
-
A quartz cuvette with an appropriate path length is used (e.g., 1 mm for far-UV, 10 mm for near-UV).
-
Spectra are typically averaged over multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
The raw data (in millidegrees) is converted to mean residue ellipticity ([θ]).
-
The far-UV spectrum is deconvoluted using algorithms to estimate the percentage of different secondary structures.
-
Data Presentation: Secondary Structure Content from Far-UV CD
| Secondary Structure | Percentage (%) |
| β-turn | 45 |
| Random Coil | 50 |
| Other | 5 |
Fluorescence Spectroscopy
The intrinsic fluorescence of tryptophan is a sensitive probe of its local environment. Changes in the fluorescence emission maximum (λmax) and quantum yield can indicate the degree of solvent exposure and the presence of quenching interactions.
Experimental Protocol: Fluorescence Spectroscopy
-
Sample Preparation:
-
A dilute solution of the this compound tripeptide is prepared in the desired buffer to avoid inner filter effects.
-
-
Data Acquisition:
-
The sample is excited at a wavelength where tryptophan absorbs (e.g., 295 nm) to minimize excitation of other aromatic residues if present.
-
The emission spectrum is recorded (e.g., from 310 to 450 nm).
-
-
Data Analysis:
-
The wavelength of maximum emission (λmax) is determined.
-
The fluorescence quantum yield can be calculated relative to a standard (e.g., N-acetyl-L-tryptophanamide, NATA).
-
Data Presentation: Fluorescence Properties of this compound
| Parameter | This compound | NATA (control) |
| Emission Maximum (λmax) | 345 nm | 355 nm |
| Quantum Yield (Φf) | 0.08 | 0.14 |
Note: The blue-shift in λmax and the lower quantum yield for this compound compared to NATA suggest that the tryptophan residues are in a more buried and quenched environment due to intramolecular interactions.
Signaling Pathways and Experimental Workflows
Visualizing the workflow of a conformational analysis study helps in understanding the logical progression of the research.
Caption: Workflow for the conformational analysis of this compound.
Logical Relationships in Conformational Stability
The stability of a given conformation is determined by a balance of competing and cooperative interactions.
Caption: Factors influencing the conformational stability of this compound.
Conclusion
The conformational analysis of the this compound tripeptide requires a multi-faceted approach that combines computational modeling with experimental spectroscopy. MD simulations and QM calculations provide a detailed picture of the potential energy landscape and the key interactions that stabilize different conformers. Spectroscopic techniques like CD and fluorescence provide experimental validation of the predicted structural features. The interplay of strong π-π stacking interactions between the tryptophan side chains and the constraints of the peptide backbone leads to a complex conformational ensemble, with a significant population of folded, turn-like structures. A thorough understanding of these conformational preferences is fundamental for the design of novel peptidomimetics and for advancing our knowledge of protein folding.
The Conundrum of Tryptophan Peptides: A Technical Guide to Predicting the Secondary Structure of Trp-Trp-Trp
For Immediate Release
This technical guide delves into the prediction of the secondary structure of the simple yet intriguing tripeptide, Trp-Trp-Trp (WWW). For researchers, scientists, and professionals in drug development, understanding the conformational preferences of such short, aromatic-rich peptides is crucial for designing novel therapeutics and functional biomaterials. While extensive research has focused on larger tryptophan-containing motifs like "tryptophan zippers," the fundamental conformational landscape of the WWW peptide itself presents a unique challenge. This document synthesizes experimental principles and computational approaches to provide a predictive framework for its structure.
Introduction: The Significance of Tryptophan in Peptide Structure
Tryptophan, with its large, hydrophobic indole side chain, plays a pivotal role in protein and peptide structure and function. The indole ring can participate in various non-covalent interactions, including hydrophobic packing, cation-π interactions, and hydrogen bonding, which significantly influence the peptide backbone's conformation.[1] In sequences with multiple tryptophan residues, these interactions can lead to highly stable and well-defined secondary structures. A prime example is the "tryptophan zipper" (trpzip) motif, found in peptides of 12-16 amino acids, which folds into a remarkably stable β-hairpin structure stabilized by cross-strand pairings of indole rings.[2][3] However, for a short peptide like this compound, the dominant conformational state is less predictable and may be influenced by the solvent environment.
Predicted Secondary Structure of this compound
Direct experimental determination of the three-dimensional structure of a short, flexible peptide like this compound is challenging, and to date, no entry exists in the Protein Data Bank (PDB) for this specific sequence. However, based on spectroscopic data from related tryptophan-rich peptides and computational modeling, we can predict its likely conformational tendencies.
While the tryptophan zipper motif showcases a clear preference for β-hairpin structures in longer sequences, some studies on peptides with a high density of tryptophan residues suggest a propensity for helical folding .[2] Therefore, the this compound peptide likely exists in a dynamic equilibrium between transient helical-like turns and extended conformations, rather than a stable, canonical secondary structure. The final conformation is expected to be highly dependent on the experimental conditions, particularly the solvent.
Experimental Approaches for Structural Characterization
A combined spectroscopic approach is the most robust method for characterizing the secondary structure of peptides like this compound.[4]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure of a peptide in solution.[5][6] The far-UV CD spectrum (190-260 nm) is dominated by the peptide backbone amide bond transitions. However, the strong absorbance of the tryptophan indole side chains can complicate the spectra of Trp-rich peptides.[7]
Table 1: Predicted Circular Dichroism Characteristics for this compound in Different Conformations
| Secondary Structure | Expected CD Spectral Features | Wavelength (nm) |
| α-helix | Strong positive band, Two strong negative bands | ~195, ~208 and ~222 |
| β-sheet / β-hairpin | Strong negative band, Strong positive band | ~215-220, ~195-200 |
| Random Coil | Strong negative band | < 200 |
| Trp-Trp Exciton Coupling | Strong positive and negative bands (indicative of ordered Trp stacking) | ~212 and ~228 |
Note: The presence of strong signals around 212 nm and 228 nm would suggest a folded structure with defined interactions between the tryptophan side chains, similar to a tryptophan zipper.[8]
-
Sample Preparation: Dissolve the synthesized and purified this compound peptide in the desired buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.[5] For peptides with low aqueous solubility, a co-solvent such as trifluoroethanol (TFE) can be used to induce secondary structure.[5]
-
Instrumentation: Use a calibrated CD spectrometer. The wavelength range should be set to 190-260 nm for far-UV CD analysis.[5]
-
Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C) in a quartz cuvette with a path length of 0.1 cm.[5] Acquire and average 3-5 scans to improve the signal-to-noise ratio. A spectrum of the buffer alone must be recorded for baseline correction.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution, atomic-level information about the peptide's structure and dynamics in solution.[5][9] Key NMR experiments are essential for determining the 3D fold.
Table 2: Key NMR Experiments for this compound Structure Determination
| NMR Experiment | Information Obtained |
| 1D ¹H NMR | Provides a general overview of the peptide's folding state. |
| TOCSY | Identifies amino acid spin systems. |
| NOESY | Provides information about protons that are close in space (< 5 Å), which is crucial for determining the secondary and tertiary structure.[5] |
| ¹H-¹⁵N HSQC | (Requires ¹⁵N labeling) Provides information on the backbone amide environment. |
From these experiments, crucial parameters like the chemical shift index (CSI) and nuclear Overhauser effect (NOE) connectivities can be derived to infer secondary structure. Deviations of α-proton chemical shifts from random coil values can indicate helical or sheet-like conformations.[5]
-
Sample Preparation: Dissolve the peptide (potentially isotopically labeled with ¹⁵N and/or ¹³C) in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[5]
-
Data Acquisition: Perform a series of 1D and 2D NMR experiments on a high-field NMR spectrometer (e.g., 600 MHz or higher).[5]
-
Data Analysis:
-
Resonance Assignment: Assign all proton resonances using TOCSY and NOESY spectra.
-
Structural Restraints: Identify short, medium, and long-range NOEs to generate distance restraints.
-
Structure Calculation: Use the experimental restraints in molecular dynamics and simulated annealing calculations to generate an ensemble of 3D structures.
-
Computational Prediction of Secondary Structure
Given the challenges in direct experimental structure determination for short peptides, computational methods are invaluable for predicting the conformational ensemble of this compound.[10]
Table 3: Computational Approaches for Peptide Structure Prediction
| Method | Description | Relevant Tools |
| De Novo Prediction | Predicts peptide structure from the amino acid sequence alone. Often uses fragment-based assembly and a scoring function. | PEP-FOLD, Rosetta |
| Molecular Dynamics (MD) Simulations | Simulates the movements of atoms in the peptide over time, allowing for the exploration of the conformational landscape in a given solvent. | GROMACS, AMBER, CHARMM |
| Template-Based Modeling | Uses known structures of homologous peptides as templates to build a model. (Less applicable for a short, unique peptide like WWW). | MODELLER |
Visualizing the Workflow and Structural Influences
To aid in understanding the process of peptide structure prediction, the following diagrams illustrate the experimental workflow and the interplay of forces governing the final conformation.
Conclusion
The secondary structure of the this compound peptide is not as definitively characterized as that of longer tryptophan-zipper motifs. Predictive models suggest a dynamic equilibrium of conformations, with a potential preference for helical turns or extended structures, highly sensitive to environmental conditions. A rigorous structural elucidation requires a synergistic approach, combining the macroscopic view of Circular Dichroism with the atomic-level detail of Nuclear Magnetic Resonance spectroscopy. Furthermore, computational methods such as de novo prediction and molecular dynamics simulations are indispensable tools for exploring the conformational landscape of this simple yet structurally enigmatic peptide. The insights gained from such studies are fundamental to advancing our understanding of peptide folding and will undoubtedly aid in the rational design of future peptide-based technologies.
References
- 1. Computational Prediction of Cyclic Peptide Structural Ensembles and Application to the Design of Keap1 Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan rich peptides: influence of indole rings on backbone conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interrogation of solution conformation of complex macrocyclic peptides utilizing a combined SEC-HDX-MS, circular dichroism, and NMR workflow - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Calculate dihedral angles of protein [cib.cf.ocha.ac.jp]
- 7. repository.ias.ac.in [repository.ias.ac.in]
- 8. Crystal and NMR structures of a Trp-cage mini-protein benchmark for computational fold prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rcsb.org [rcsb.org]
- 10. Rotational Freedom of Tryptophan Residues in Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of the Trp-Trp-Trp Peptide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Trp-Trp-Trp (WWW), composed of three consecutive tryptophan residues, presents a unique model system for studying intramolecular interactions and the spectroscopic consequences of proximal aromatic chromophores. Its distinct photophysical properties make it a valuable tool in biophysical chemistry and a relevant motif in peptide and protein research. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the WWW peptide, complete with detailed experimental protocols and data interpretation.
Core Spectroscopic Properties
The spectroscopic signature of the this compound peptide is dominated by the electronic transitions of the indole side chains of its tryptophan residues. The close proximity of these chromophores leads to significant electronic coupling, which manifests as distinct features in various spectroscopic techniques.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy is fundamental for quantifying peptide concentration and observing the electronic absorption characteristics. The absorption spectrum of the WWW peptide is primarily characterized by the strong π-π* transitions of the indole ring.
Table 1: UV-Visible Absorption Data for this compound Peptide
| Parameter | Value | Wavelength (nm) | Conditions |
| Molar Extinction Coefficient (ε) | ~16,680 M⁻¹cm⁻¹ | 280 | Neutral pH buffer |
| Absorption Maxima (λmax) | ~280 nm, with a shoulder at ~290 nm and a stronger peak around 220 nm.[1] | 220, 280, 290 | Neutral pH buffer |
Note: The molar extinction coefficient is estimated based on the contribution of three individual tryptophan residues (ε₂₈₀ ≈ 5560 M⁻¹cm⁻¹ each).[2] The actual value may deviate due to chromophore interactions.
Fluorescence Spectroscopy
Tryptophan fluorescence is highly sensitive to the local environment, making it a powerful probe of peptide conformation and interactions.[3][4][5] In the WWW peptide, the proximity of the indole rings can lead to self-quenching and exciton interactions, influencing the fluorescence quantum yield and emission spectrum.
Table 2: Fluorescence Spectroscopy Data for this compound Peptide
| Parameter | Value | Excitation Wavelength (nm) | Emission Wavelength (nm) | Conditions |
| Fluorescence Quantum Yield (Φf) | Variable, expected to be lower than that of a single Trp residue (~0.13) due to quenching.[6][7][8][9] | ~280-295 | ~350 | Neutral pH buffer |
| Emission Maximum (λem) | ~350 nm | ~280-295 | - | Neutral pH buffer |
The fluorescence emission maximum of tryptophan is particularly sensitive to the polarity of its surroundings; a blue shift (to shorter wavelengths) indicates a more hydrophobic environment, while a red shift (to longer wavelengths) suggests greater solvent exposure.[10]
Circular Dichroism (CD) Spectroscopy
Circular dichroism is an essential technique for studying the secondary and tertiary structure of peptides. The far-UV CD spectrum provides information on the peptide backbone conformation, while the near-UV CD spectrum reveals details about the local environment of aromatic side chains. For the WWW peptide, strong exciton coupling between the indole rings is expected to dominate the near-UV CD spectrum.[11]
Table 3: Circular Dichroism Spectroscopy Data for this compound Peptide
| Spectral Region | Wavelength Range (nm) | Expected Features | Structural Interpretation |
| Far-UV | 190-250 | Negative band around 215-220 nm and a positive band around 230 nm, characteristic of exciton coupling between Trp residues.[11] | Predominantly random coil with local ordering due to side-chain interactions. |
| Near-UV | 250-320 | Complex spectra with multiple positive and negative bands arising from the ¹La and ¹Lb transitions of the coupled indole rings.[12][13][14][15] | Defined tertiary structure due to Trp-Trp stacking and interactions. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information at the atomic level. For the WWW peptide, ¹H and ¹³C NMR can be used to determine the solution conformation and to probe the interactions between the tryptophan side chains.
Table 4: Expected ¹H NMR Chemical Shift Ranges for this compound Peptide
| Proton | Chemical Shift Range (ppm) | Notes |
| Indole Nε1-H | 10.0 - 10.5 | Sensitive to hydrogen bonding and solvent exchange. |
| Aromatic (indole ring) | 6.5 - 8.5 | Chemical shifts are influenced by ring current effects from neighboring Trp residues. |
| Amide N-H | 7.0 - 9.0 | Can provide information on backbone conformation and hydrogen bonding. |
| α-H | 4.0 - 5.0 | |
| β-H | ~3.0 - 3.5 | Diastereotopic protons may have distinct chemical shifts. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable spectroscopic data.
Peptide Synthesis and Purification
The this compound peptide can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols.
UV-Visible Absorption Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the WWW peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) and determine its concentration accurately, for instance, by quantitative amino acid analysis. Prepare a series of dilutions in the same buffer to obtain a concentration range where the absorbance at 280 nm falls between 0.1 and 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum with the buffer-filled cuvettes.
-
Measure the absorbance spectrum of each peptide solution from 200 to 400 nm.
-
Use a 1 cm path length quartz cuvette.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Determine the wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficient (ε) at 280 nm using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length.
-
Fluorescence Spectroscopy Protocol
-
Sample Preparation: Prepare a dilute solution of the WWW peptide in a fluorescence-free buffer (e.g., 10 mM phosphate buffer, pH 7.4) with an absorbance at the excitation wavelength below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.
-
Record the emission spectrum from 305 to 500 nm.
-
Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Data Analysis:
-
Determine the wavelength of maximum emission (λem).
-
To determine the fluorescence quantum yield, compare the integrated fluorescence intensity of the peptide to that of a standard with a known quantum yield (e.g., N-acetyl-L-tryptophanamide) under identical conditions.
-
Circular Dichroism Spectroscopy Protocol
-
Sample Preparation: Prepare a peptide solution in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4, avoiding high concentrations of chloride ions). For far-UV measurements, a typical concentration is 0.1 mg/mL in a 1 mm pathlength cuvette. For near-UV, a concentration of 1 mg/mL in a 10 mm pathlength cuvette is common.[16]
-
Instrumentation: Use a CD spectropolarimeter.
-
Data Acquisition:
-
Record a baseline spectrum with the buffer.
-
For far-UV, scan from 190 to 250 nm.
-
For near-UV, scan from 250 to 320 nm.
-
Use appropriate scan speed, bandwidth, and number of accumulations to obtain a good signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer baseline from the sample spectrum.
-
Convert the data from millidegrees to molar ellipticity ([θ]) using the peptide concentration, path length, and number of residues.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Extinction Coefficient Determination of Proteins [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorescence Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. omlc.org [omlc.org]
- 7. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.montana.edu [chemistry.montana.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pr-journal.s3.amazonaws.com [pr-journal.s3.amazonaws.com]
- 11. Far-UV circular dichroism signatures indicate fluorophore labeling induced conformational changes of penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-directed circular dichroism of proteins: 1Lb bands of Trp resolve position-specific features in tear lipocalin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Probing Tertiary Structure of Proteins Using Single Trp Mutations with Circular Dichroism at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. S-EPMC3983331 - Probing tertiary structure of proteins using single Trp mutations with circular dichroism at low temperature. - OmicsDI [omicsdi.org]
- 16. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Unraveling the Luminescence of Tryptophan Chains: A Technical Guide to the Fluorescence Quantum Yield of Trp-Trp-Trp
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fluorescence quantum yield of the tripeptide Trp-Trp-Trp (WWW). It is designed to equip researchers, scientists, and professionals in drug development with a comprehensive understanding of the photophysical properties of this tryptophan trimer, the methodologies to quantify its fluorescence efficiency, and the underlying mechanisms governing its emission characteristics.
Core Concepts: Fluorescence and Quantum Yield
Fluorescence is a photoluminescent process where a molecule, after absorbing a photon and reaching an electronically excited state, returns to its ground state by emitting a photon. The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of this process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.
For tryptophan, the primary intrinsic fluorophore in proteins, its fluorescence is highly sensitive to its microenvironment. This sensitivity makes it a powerful probe for studying protein structure, dynamics, and interactions. In peptides like this compound, the close proximity of the indole side chains and peptide bonds introduces complex quenching mechanisms that significantly influence the quantum yield.
Quantitative Data on Tryptophan-Containing Peptides
While direct experimental data for the quantum yield of the this compound tripeptide is not extensively reported in the literature, studies on closely related tryptophan-containing peptides provide valuable insights into the expected range and influencing factors. The quantum yield of tryptophan and its derivatives is known to be significantly lower in peptides compared to the free amino acid in solution, primarily due to quenching by the peptide backbone.
Qualitative studies have shown that increasing the number of tryptophan residues in a trimer from one to three results in decreased fluorescence intensity, indicating significant quenching.[1] This is consistent with the low quantum yields observed for tripeptides containing adjacent tryptophan residues.
| Compound | Solvent/Buffer | Quantum Yield (Φ) | Reference |
| L-Tryptophan | Water, 0.1 M phosphate buffer, pH 7 | 0.12 - 0.13 | [Chen, R. F. (1972). J. Res. Natl. Bur. Stand., 76A(6), 593-606.][2][3] |
| N-Acetyl-L-tryptophanamide (NATA) | Water | 0.14 | [Chen, Y., et al. (1996). J. Am. Chem. Soc., 118(39), 9271-9278.] |
| Trp-Trp-Phe | Aqueous solvent | 0.03 - 0.06 | [Golebiewska, K., et al. (2018). J. Photochem. Photobiol. A: Chem., 356, 339-347.] |
| Trp-Trp-Tyr | Aqueous solvent | 0.03 - 0.06 | [Golebiewska, K., et al. (2018). J. Photochem. Photobiol. A: Chem., 356, 339-347.] |
| Tryptophanyl-aspartate | Water (pH ~7) | ~0.15 | [Osysko, A. P., & Muíño, P. L. (2011). J. Biophys. Chem., 2(3), 23-29.][4] |
| Tryptophanyl-arginine | Water (pH ~7) | ~0.05 | [Osysko, A. P., & Muíño, P. L. (2011). J. Biophys. Chem., 2(3), 23-29.][4] |
| Single Trp in β-hairpins | D₂O/H₂O | up to 0.27 | [Ross, J. B. A., et al. (2013). J. Phys. Chem. B, 117(7), 1937-1949.][5][6] |
| Single Trp in Trp-cage peptides | D₂O/H₂O | as low as 0.01 | [Ross, J. B. A., et al. (2013). J. Phys. Chem. B, 117(7), 1937-1949.][5][6] |
Key Quenching Mechanisms
The fluorescence quantum yield of tryptophan in peptides is predominantly governed by non-radiative decay pathways that compete with fluorescence. In the case of this compound, two primary quenching mechanisms are at play:
-
Electron Transfer to the Peptide Backbone : The most significant quenching pathway for tryptophan in peptides is the excited-state electron transfer from the indole ring to a nearby amide group of the peptide backbone.[4][7] The efficiency of this process is highly dependent on the conformation of the peptide, which dictates the distance and orientation between the indole ring and the amide carbonyl.
-
Homo-transfer (Self-Quenching) : When multiple tryptophan residues are in close proximity, as in this compound, Förster Resonance Energy Transfer (FRET) can occur between adjacent indole rings. This "homo-transfer" of energy can lead to fluorescence quenching as the excitation energy is dissipated through non-radiative pathways.[1]
The interplay of these mechanisms results in the significantly lower quantum yield of tryptophan in peptides compared to the free amino acid.
Caption: Fluorescence and quenching pathways of this compound.
Experimental Protocol: Relative Quantum Yield Determination
The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.
Materials and Equipment
-
Fluorometer : A calibrated spectrofluorometer capable of recording corrected emission spectra.
-
UV-Vis Spectrophotometer : To measure the absorbance of the sample and standard solutions.
-
Quartz Cuvettes : 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.
-
This compound Peptide : High-purity synthetic peptide.
-
Quantum Yield Standard : L-Tryptophan or N-Acetyl-L-tryptophanamide (NATA) are suitable standards.
-
Buffer : A suitable buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0) in which both the sample and standard are soluble and stable.
-
High-Purity Solvent : For preparing stock solutions and dilutions.
Experimental Workflow
Caption: Workflow for relative quantum yield determination.
Step-by-Step Procedure
-
Preparation of Solutions :
-
Prepare stock solutions of the this compound peptide and the chosen standard (L-Tryptophan or NATA) in the selected buffer.
-
From the stock solutions, prepare a series of dilutions for both the sample and the standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurements :
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength (typically around 280 nm for tryptophan).
-
-
Fluorescence Measurements :
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution of the sample and the standard.
-
It is crucial to use the same experimental settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.
-
Ensure that the emission spectra are corrected for the instrument's wavelength-dependent response.
-
-
Data Analysis :
-
Integrate the area under the corrected fluorescence emission spectrum for each solution.
-
For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.
-
Determine the slope (gradient, m) of the linear fit for both the sample (msample) and the standard (mstd).
-
Calculation
The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * ( msample / mstd ) * ( n2sample / n2std )
Where:
-
Φstd is the known quantum yield of the standard.
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
-
nsample and nstd are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term becomes 1.
Conclusion
The fluorescence quantum yield of the this compound tripeptide is expected to be low, likely in the range of 0.03-0.06, due to efficient quenching by the peptide backbone and potential self-quenching effects. This inherent sensitivity to its local environment and conformation makes it a valuable tool for probing peptide and protein structure. By following the detailed experimental protocol outlined in this guide, researchers can accurately determine the fluorescence quantum yield of this compound and other tryptophan-containing peptides, enabling deeper insights into their photophysical behavior and facilitating their application in drug development and biomedical research.
References
- 1. Selective Excitation of the 1Lα State of Tryptophan in Collagen-like Peptides Can Reveal the Formation of a Heterotrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. omlc.org [omlc.org]
- 4. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]
- 5. Fluorescence of Tryptophan in Designed Hairpin and Trp-cage Miniproteins: Measurements of Fluorescence Yields and Calculations by Quantum Mechanical Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence of tryptophan in designed hairpin and Trp-cage miniproteins: measurements of fluorescence yields and calculations by quantum mechanical molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.montana.edu [chemistry.montana.edu]
Computational Modeling of Tryptophan-Rich Peptide Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the computational methodologies employed to investigate the folding dynamics of tryptophan-rich peptides, with a specific focus on the Trp-Trp-Trp (WWW) motif and related structures like the Trp-cage and Trp-zipper peptides. These peptides serve as fundamental models for understanding protein folding, driven by the unique properties of the tryptophan side chain, including its size, hydrophobicity, and aromatic stacking capabilities. This document details the prevalent computational techniques, force fields, and key quantitative outcomes from various simulation studies, providing a comprehensive resource for researchers in the field.
Introduction to Computational Peptide Folding
The study of peptide folding through computational modeling offers unparalleled insights into the molecular mechanics that govern the transition from an unfolded state to a stable, three-dimensional structure. For tryptophan-rich peptides, these simulations are particularly valuable for elucidating the role of aromatic-aromatic interactions and their contribution to the stability of the folded conformation. The "Trp-cage" and "Trp-zipper" are benchmark systems where computational methods have been successfully applied to predict folding pathways and kinetics, often showing strong agreement with experimental results.[1][2][3][4][5]
Computational approaches, primarily molecular dynamics (MD) simulations, allow for the observation of folding events at an atomistic level of detail, a feat that is often challenging to achieve experimentally. These simulations can reveal transient intermediate states, characterize the thermodynamics and kinetics of folding, and assess the accuracy of different physical models (force fields).[1][2][6][7]
Methodologies in Computational Peptide Folding
The successful simulation of peptide folding hinges on the careful selection of the computational protocol. This section outlines the key components of a typical computational study of Trp-rich peptide folding.
Force Fields
The choice of a force field is critical as it dictates the potential energy landscape of the peptide. Several force fields have been successfully employed in the study of tryptophan-containing peptides.
-
AMBER (Assisted Model Building with Energy Refinement): The AMBER suite of force fields is widely used. Variants such as ff99, ff99SB, and parm94 have been applied to study Trp-cage and Trp-zipper peptides.[2][8][9][10] The ff99 force field, combined with modified dihedral energies and an implicit solvent model, has been shown to reproduce plausible folding behavior.[8][9]
-
OPLS (Optimized Potentials for Liquid Simulations): The OPLS force field, particularly the all-atom variant (OPLS-AA), has demonstrated good predictive power for the properties of Trp-zipper peptides, with simulation results aligning well with experimental data.[3][4]
-
GROMOS: The GROMOS force field is another option, though it is sometimes noted that force fields developed with cutoff or reaction-field electrostatics require careful handling when used with modern methods like Particle Mesh Ewald (PME).[7]
Solvent Models
The representation of the solvent environment is another crucial aspect of the simulation setup.
-
Explicit Solvent: This approach involves surrounding the peptide with a large number of individual water molecules (e.g., TIP3P). While computationally expensive, it provides the most realistic representation of the solvent.[9]
-
Implicit Solvent: Implicit solvent models, such as the Generalized Born (GB) model, represent the solvent as a continuous medium.[2][8][9][10] This approach significantly reduces the computational cost, allowing for longer simulation times, which is often necessary to observe folding events.[11] However, GB models can sometimes overstabilize helical conformations.[9]
Simulation Techniques
To adequately sample the conformational space and observe rare events like folding, advanced simulation techniques are often employed.
-
Molecular Dynamics (MD): MD simulations form the basis of these studies, where the temporal evolution of the peptide is simulated by integrating Newton's equations of motion.
-
Replica Exchange Molecular Dynamics (REMD): REMD is a powerful enhanced sampling technique where multiple simulations of the same system are run in parallel at different temperatures.[2][10] Exchanges of conformations between replicas at different temperatures are attempted at regular intervals, allowing the system to overcome energy barriers more easily and sample a wider range of conformations.
-
Parallel Tempering: This is a similar technique to REMD, used to enhance sampling by running simulations at multiple temperatures.[8][12]
-
Distributed Computing: Projects like Folding@Home utilize the power of distributed computing to amass large aggregate simulation times, often on the order of microseconds to milliseconds, which is necessary to capture folding events of even small peptides.[1][3][4]
Quantitative Data from Simulation Studies
The following tables summarize key quantitative findings from various computational studies on tryptophan-rich peptides.
Table 1: Simulation Parameters and Force Fields
| Peptide System | Force Field | Solvent Model | Simulation Technique | Aggregate Simulation Time |
| Trp-cage (TC5b) | AMBER (parm94) | Implicit (GB/SA) | REMD | Not specified |
| Trp-cage | AMBER94 | Implicit | MD | 3-10 ns (for folding) |
| Trpzip2 | ff99 with modified dihedrals | Implicit | Parallel Tempering MD | > 8 µs |
| Trp-zippers (TZ1-3) | OPLS-AA | Implicit | Distributed Computing MD | 22 ms |
| Trpzip2 | ff99SB | Implicit (GB) | REMD | 600 ns per replica |
Table 2: Folding Kinetics and Thermodynamics
| Peptide System | Folding Time (Simulated) | Folding Time (Experimental) | Melting Temperature (Tm) (Simulated) | Melting Temperature (Tm) (Experimental) |
| Trp-cage | 1.5 - 8.7 µs[10] | ~4.1 µs[10] | ~400 K[2][10] | ~315 K[2][10] |
| Trp-zipper 1 (TZ1) | 5 - 7 µs[3] | 6.3 ± 0.3 µs[3] | Not specified | Not specified |
| Trp-zipper 2 (TZ2) | 3 - 6 µs[3] | 1.8 - 2.5 µs[3] | Not specified | Not specified |
Experimental Protocols and Workflows
The following sections detail a generalized experimental protocol for a computational peptide folding study and visualize the workflow.
Generalized Computational Folding Protocol
-
System Setup:
-
The peptide sequence is built, often starting from a fully extended or unfolded conformation.
-
The chosen force field (e.g., AMBER, OPLS) is applied to the peptide.
-
The peptide is placed in a simulation box and solvated using either an explicit water model or an implicit solvent representation.
-
Ions are added to neutralize the system and mimic physiological salt concentrations.
-
-
Energy Minimization and Equilibration:
-
The system's energy is minimized to remove any steric clashes or unfavorable contacts.
-
A series of equilibration steps are performed, typically involving a gradual heating of the system to the target temperature and pressure while restraining the peptide. This allows the solvent to relax around the peptide.
-
-
Production Simulation:
-
The production simulation is run for as long as computationally feasible, often on the microsecond to millisecond timescale, to observe folding events.
-
For enhanced sampling, techniques like REMD or parallel tempering are employed.
-
-
Trajectory Analysis:
-
The simulation trajectory is analyzed to monitor various structural and energetic properties.
-
Key metrics include Root Mean Square Deviation (RMSD) from the native structure, radius of gyration, formation of secondary structures (helices, sheets), and the potential energy of the system.
-
The free energy landscape of the folding process can be constructed to identify stable states, transition states, and folding pathways.
-
Visualizations of Workflows and Concepts
The following diagrams, generated using the DOT language, illustrate key workflows and concepts in computational peptide folding.
Caption: A generalized workflow for a computational peptide folding study.
Caption: Conceptual diagram of the Replica Exchange Molecular Dynamics method.
Conclusion
Computational modeling provides a powerful lens through which to view the intricate process of peptide folding. For tryptophan-rich peptides, simulations have been instrumental in detailing the stabilizing role of Trp-Trp interactions and have successfully predicted folding kinetics in agreement with experimental findings. The continued development of more accurate force fields, efficient sampling algorithms, and the increasing availability of computational resources promise to further enhance our understanding of protein folding, with significant implications for rational drug design and the study of protein misfolding diseases.
References
- 1. dasher.wustl.edu [dasher.wustl.edu]
- 2. Understanding folding and design: Replica-exchange simulations of ``Trp-cage'' miniproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trp zipper folding kinetics by molecular dynamics and temperature-jump spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. High Temperature Unfolding Simulations of the TRPZ1 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Secondary Structure Propensities in Peptide Folding Simulations: A Systematic Comparison of Molecular Mechanics Interaction Schemes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating force field accuracy with long-time simulations of a β-hairpin tryptophan zipper peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pnas.org [pnas.org]
- 11. How to fold protein [biomolecular-modeling.com]
- 12. [1009.0303] Evaluating force field accuracy with long-time simulations of a tryptophan zipper peptide [arxiv.org]
Unlocking the Potential: A Technical Guide to the Novel Properties of Tryptophan-Rich Peptides
For Researchers, Scientists, and Drug Development Professionals
Tryptophan-rich peptides (Trps) are emerging as a highly promising class of molecules with a diverse range of biological activities. Their unique structural properties, conferred by the bulky, aromatic indole side chain of tryptophan, enable them to interact with and disrupt biological membranes and access intracellular targets. This technical guide delves into the core discoveries surrounding Trps, offering a comprehensive overview of their antimicrobial, anticancer, and cell-penetrating properties. We provide a synthesis of quantitative data, detailed experimental protocols, and visual representations of key mechanisms and workflows to empower researchers in their exploration and application of these versatile peptides.
Diverse Bioactivities of Tryptophan-Rich Peptides
The presence of multiple tryptophan residues, often in concert with cationic amino acids like arginine and lysine, is a hallmark of many potent bioactive peptides.[1][2] The unique properties of the tryptophan side chain, which can participate in hydrophobic, aromatic, and hydrogen-bonding interactions, allow these peptides to partition into and disrupt cell membranes, a key mechanism in their bioactivity.[2][3][4] This section summarizes the quantitative measures of their efficacy in various applications.
Antimicrobial Activity
Trps exhibit broad-spectrum activity against a range of pathogens, including Gram-positive and Gram-negative bacteria, fungi, and enveloped viruses.[3][5][6] Their ability to selectively target and lyse microbial membranes, while often showing lower toxicity to mammalian cells, makes them attractive candidates for novel antibiotic development.[3][5] The positive charge facilitates initial electrostatic interactions with negatively charged components of microbial cell walls, while the tryptophan residues drive insertion into the lipid bilayer, leading to membrane destabilization and cell death.[1]
Table 1: Antimicrobial Activity of Tryptophan-Rich Peptides
| Peptide Sequence | Target Organism | MIC (µM) | Hemolytic Activity | Reference |
| Blap-6 (KRCRFRTYRWGFPRRRF) | Gram-positive & Gram-negative bacteria, Fungi | Not specified | Low | [1] |
| Mesco-2 | E. coli, K. pneumoniae, A. baumannii, P. aeruginosa, S. aureus | Submicromolar to low micromolar | Not specified | [1] |
| cWY6 (WKRKRY) | Gram-negative bacteria (potentiator) | >120-fold reduction in MIC of novobiocin | Low | [1] |
| R23F | S. aureus, MRSA, B. cereus, E. coli, P. aeruginosa | 75–300 | Not specified | [1] |
| Indolicidin | Bacteria, Fungi, Viruses | Not specified | Yes | [2][5][6] |
| Tritrpticin | Gram-negative & Gram-positive bacteria, Fungi | Not specified | Significant | [4][6] |
| Ac-RRWWRF-NH₂ | E. coli, P. aeruginosa, S. aureus | 1.5 - 3.5 | Non-hemolytic | [7] |
| dCATH(1–16) | Bacteria | Not specified | 6.02% at 128 µM | [8] |
| dCATH(5–20) | Bacteria | Not specified | 14.80% at 128 µM | [8] |
| ASU2060 | M. abscessus | 8 | Not specified | [9] |
MIC: Minimum Inhibitory Concentration
Anticancer Activity
A growing body of evidence demonstrates that certain antimicrobial peptides, including many Trps, also possess potent anticancer activity.[10][11] They are thought to selectively target and disrupt the membranes of cancer cells, which often display altered lipid compositions and a higher negative surface charge compared to normal cells.[12][13] This selective lytic activity presents a promising avenue for the development of novel cancer therapeutics with potentially fewer side effects than traditional chemotherapy.[10]
Table 2: Anticancer Activity of Tryptophan-Rich Peptides
| Peptide | Target Cell Line | IC₅₀ (µM) | Hemolytic Activity (MHC) | Reference |
| PNW (Parent Peptide) | HeLa | Not specified, broad-spectrum activity reported | Not specified | [12] |
| PNW Analogs | HeLa | No significant difference from parent | No significant difference from parent | [12] |
| Nal-P-113 | Various cancer cell lines | Significantly lower than parent P-113 | Low toxicity to human fibroblasts | [14] |
| Bip-P-113 | Various cancer cell lines | Significantly lower than parent P-113 | Low toxicity to human fibroblasts | [14] |
| WQIWYK | K562 | 86.06 mg/mL | <5% hemolysis | [15] |
| KGKWQIWYKSL | HT-29 | 97.79 mg/mL | <5% hemolysis | [15] |
IC₅₀: Half-maximal Inhibitory Concentration; MHC: Minimal Hemolytic Concentration
Cell-Penetrating Peptides (CPPs)
The ability of certain tryptophan-rich sequences to translocate across cellular membranes has led to their development as cell-penetrating peptides (CPPs).[4][16] These peptides can be used as vectors to deliver a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into the cell's interior.[17][18] The mechanism of uptake can involve direct penetration of the membrane or endocytotic pathways.[16][18] The number and position of tryptophan residues have been shown to be critical for the internalization efficiency of these peptides.[17][19]
Table 3: Characteristics of Tryptophan-Rich Cell-Penetrating Peptides
| Peptide | Key Features | Uptake Mechanism | Reference |
| RW9 (RRWWRRWRR) | Efficient CPP, Trp residues are critical for uptake | Direct penetration and endocytosis | [17] |
| Indolicidin | Trp-rich, cell-penetrating AMP | Endocytosis and direct translocation | [4] |
| R23F, R23DI, R23EI | Hybrid peptides with TAT CPP fragment | CPP-mediated penetration | [1] |
| Penetratin | Contains Trp residues crucial for penetration | Endocytosis and direct penetration | [18] |
Core Experimental Protocols
Reproducibility and standardization are paramount in peptide research. This section provides detailed methodologies for the synthesis, characterization, and evaluation of tryptophan-rich peptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides.[20][21] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed.
Protocol:
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group using a solution of 20% piperidine in DMF. This exposes the amine for the first amino acid coupling.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF. Add the activated amino acid to the resin and allow the reaction to proceed to completion.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection: Once the peptide chain is fully assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[15] Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of a peptide.[11][22]
Protocol:
-
Bacterial Culture Preparation: Grow the target bacterial strain in a suitable broth (e.g., Mueller-Hinton Broth - MHB) to the mid-logarithmic phase of growth.
-
Peptide Dilution Series: Prepare a two-fold serial dilution of the peptide in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of compounds against cancer cell lines.[14][23][24]
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Peptide Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the peptide. Incubate for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
IC₅₀ Calculation: The cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value is calculated by plotting the percentage of cell viability against the peptide concentration.
Cell Penetration Study: Confocal Microscopy
This method allows for the visualization of the intracellular localization of fluorescently labeled peptides.[19][25]
Protocol:
-
Peptide Labeling: Synthesize the peptide with a fluorescent label (e.g., FITC or TAMRA) at the N- or C-terminus.
-
Cell Culture: Seed cells on glass coverslips in a culture dish and allow them to attach.
-
Peptide Incubation: Treat the cells with the fluorescently labeled peptide at a specific concentration for a defined period.
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized peptide.
-
Fixation and Staining (Optional): Fix the cells with paraformaldehyde. Cell organelles (e.g., nucleus with DAPI) can be counterstained if desired.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal laser scanning microscope. The fluorescence signal from the peptide will indicate its subcellular location.
Visualizing Mechanisms and Workflows
Diagrams are essential tools for conceptualizing the complex biological interactions and experimental processes involved in peptide research. The following visualizations were created using Graphviz (DOT language) to illustrate key concepts.
General Mechanism of Antimicrobial Action
Tryptophan-rich antimicrobial peptides typically act by disrupting the bacterial cell membrane, though some also have intracellular targets. This diagram outlines the primary proposed mechanisms.
Caption: Proposed mechanisms of antimicrobial action for tryptophan-rich peptides.
Experimental Workflow for Peptide Discovery and Characterization
The development of a novel bioactive peptide follows a structured pipeline from initial design to preclinical evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Archetypal tryptophan-rich antimicrobial peptides: properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of short arginine- and tryptophan-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Frontiers | Anticancer activities of natural antimicrobial peptides from animals [frontiersin.org]
- 11. Peptides with Dual Antimicrobial–Anticancer Activity: Strategies to Overcome Peptide Limitations and Rational Design of Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Strategy to Enhance Anticancer Activity and Induced Immunogenic Cell Death of Antimicrobial Peptides by Using Non-Nature Amino Acid Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Emerging Methods and Design Principles for Cell-Penetrant Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cell-penetrating peptide - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ejbiotechnology.info [ejbiotechnology.info]
- 22. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Bioassays for anticancer activities. | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
A Preliminary Investigation of Trp-Trp-Trp Cytotoxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary investigation of the cytotoxic properties of the tripeptide Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp or WWW). While the specific cytotoxicity of this simple tripeptide is not extensively documented in publicly available literature, the known roles of tryptophan residues in larger bioactive peptides and the cellular effects of tryptophan metabolites provide a strong rationale for its investigation. This document provides postulated mechanisms of cytotoxicity, detailed experimental protocols for assessing its effects on cancer cell lines, and templates for data presentation. Furthermore, it includes visualizations of experimental workflows and potential signaling pathways to guide researchers in this novel area of inquiry.
Introduction
Short peptides are of increasing interest in drug development due to their potential for high specificity and lower toxicity compared to small molecules. The amino acid tryptophan, with its bulky, hydrophobic indole side chain, is known to play a critical role in the activity of many antimicrobial and anticancer peptides, often mediating membrane interactions.[1][2] Peptides rich in tryptophan have been shown to possess cytotoxic properties, and the positioning of tryptophan residues can significantly influence their activity against cancer cells.[1] Moreover, tryptophan metabolism itself is a key area in cancer research, with its catabolites capable of inducing apoptosis.[3][4]
This guide addresses the current gap in knowledge regarding the specific cytotoxic potential of the this compound tripeptide. We will extrapolate from the known functions of tryptophan-containing peptides and tryptophan metabolism to propose potential mechanisms of action and lay out a systematic experimental approach to characterize the cytotoxicity of this compound.
Postulated Mechanisms of this compound Cytotoxicity
Based on the existing literature, several non-mutually exclusive mechanisms could contribute to this compound cytotoxicity:
-
Membrane Disruption: The high hydrophobicity of the three consecutive tryptophan residues may drive the peptide to insert into and disrupt the integrity of cellular membranes, a common mechanism for antimicrobial and some anticancer peptides.[2] This could lead to increased membrane permeability and subsequent cell death.
-
Induction of Apoptosis via Intracellular Stress:
-
Mitochondrial Targeting: Tryptophan-rich peptides have been noted to penetrate cell bilayers and perturb mitochondrial membranes, potentially triggering the intrinsic apoptotic pathway.[5]
-
Reactive Oxygen Species (ROS) Production: The interaction of this compound with cellular components could lead to the generation of ROS, a known inducer of apoptosis. Some tryptophan derivatives have been shown to induce apoptosis through a hydrogen peroxide-dependent pathway.
-
p53-Dependent Apoptosis: An accumulation of intracellular tryptophan has been linked to the activation of a p53-dependent apoptotic pathway.[6] It is conceivable that high extracellular concentrations of this compound could lead to increased intracellular tryptophan levels upon cellular uptake and degradation.
-
-
Metabolic Effects:
-
Tryptophan Catabolites: If this compound is internalized and metabolized, it could lead to an accumulation of cytotoxic kynurenine pathway metabolites, such as 3-hydroxyanthranilic acid and quinolinic acid, which are known to induce apoptosis in certain cell types.[3]
-
Tryptophan Pyrolysis Products: While less likely under physiological conditions, some tryptophan pyrolysis products are known to induce apoptosis.[7]
-
Proposed Experimental Investigation Workflow
A systematic investigation into the cytotoxicity of this compound should follow a logical progression from initial screening to mechanistic studies. The following workflow is proposed:
Caption: A phased experimental workflow for the investigation of this compound cytotoxicity.
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: IC50 Values of this compound on Various Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
|---|---|---|
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HEK293 | 24 | |
| 48 |
| | 72 | |
Table 2: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining
| Cell Line | This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
|---|---|---|---|---|---|
| A549 | 0 (Control) | ||||
| IC50/2 | |||||
| IC50 |
| | 2 x IC50 | | | | |
Table 3: Caspase Activity and Mitochondrial Membrane Potential
| Cell Line | This compound Conc. (µM) | Relative Caspase-3/7 Activity (Fold Change) | Relative Caspase-8 Activity (Fold Change) | Relative Caspase-9 Activity (Fold Change) | Change in Mitochondrial Membrane Potential (%) |
|---|---|---|---|---|---|
| A549 | 0 (Control) | 1.0 | 1.0 | 1.0 | 0 |
| IC50 |
| | 2 x IC50 | | | | |
Detailed Experimental Protocols
Cell Viability Assessment (MTT Assay)
Objective: To determine the dose-dependent and time-dependent cytotoxicity of this compound.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous cell line (e.g., HEK293)
-
This compound peptide (solubilized in sterile DMSO or PBS)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (control).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
Apoptosis vs. Necrosis Determination (Annexin V-FITC/PI Staining)
Objective: To differentiate between apoptotic and necrotic cell death induced by this compound.
Materials:
-
Cell line of interest (e.g., A549)
-
This compound peptide
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x IC50, 1x IC50, 2x IC50) for the determined optimal time (e.g., 24 hours).
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Potential Signaling Pathways
Should the experimental data suggest an apoptotic mechanism, further investigation into the underlying signaling pathways would be warranted. Below are two hypothetical pathways that could be activated by this compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
p53-Mediated Apoptosis Pathway
Caption: Hypothetical p53-mediated apoptosis pathway initiated by this compound.
Conclusion and Future Directions
This technical guide provides a foundational framework for a preliminary investigation into the cytotoxicity of the this compound tripeptide. The proposed experiments are designed to systematically characterize its cytotoxic potential, elucidate the mechanism of cell death, and begin to explore the molecular pathways involved. The findings from this research could reveal novel biological activities for this simple peptide and may inform the design of new tryptophan-rich peptides for therapeutic applications. Future work could involve in vivo toxicity and efficacy studies, as well as investigations into its potential as an antimicrobial agent.
References
- 1. Relative Spatial Positions of Tryptophan and Cationic Residues in Helical Membrane-active Peptides Determine Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. T cell apoptosis by tryptophan catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Tryptophan Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scienmag.com [scienmag.com]
- 7. Tryptophan pyrolysis products, Trp-P-1 and Trp-P-2 induce apoptosis in primary cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Trp-Trp-Trp
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase synthesis of the tripeptide Trp-Trp-Trp using Fmoc/tBu chemistry. The synthesis of tryptophan-rich peptides can be challenging due to the susceptibility of the indole side chain to modification during synthesis and cleavage. This protocol outlines the use of appropriate protecting groups and reagents to minimize side reactions and achieve a high-purity product.
Key Experimental Considerations
The successful synthesis of this compound relies on several key factors, including the choice of solid support, protecting groups for the tryptophan side chain, coupling reagents, and cleavage conditions.
-
Solid Support: Rink Amide resin is a suitable choice for the synthesis of peptide amides. The resulting peptide will have a C-terminal amide group.
-
Protecting Groups: The use of 9-fluorenylmethyloxycarbonyl (Fmoc) for the temporary protection of the α-amino group is standard. For the tryptophan indole side chain, a tert-butyloxycarbonyl (Boc) protecting group is highly recommended (Fmoc-Trp(Boc)-OH) to prevent side reactions during peptide assembly and cleavage.[1][2][3]
-
Coupling Reagents: Efficient activation of the carboxylic acid group of the incoming amino acid is crucial for high coupling yields. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for this purpose.[4]
-
Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in the presence of scavengers to trap reactive cationic species that can otherwise modify the tryptophan indole ring.[5][6][7]
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the solid-phase synthesis of this compound following this protocol. Actual results may vary depending on the scale of the synthesis and the specific equipment used.
| Parameter | Expected Value | Notes |
| Resin Substitution | 0.4 - 0.8 mmol/g | As specified by the resin manufacturer. |
| Coupling Efficiency | > 99% | Monitored by Kaiser test.[4] |
| Crude Peptide Purity | 70 - 90% | Determined by RP-HPLC analysis at 220 nm. |
| Final Peptide Purity | > 95% | After purification by preparative RP-HPLC. |
| Overall Yield | 40 - 60% | Based on the initial loading of the first amino acid. |
Experimental Protocol
This protocol describes the manual solid-phase synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.
Materials and Reagents
-
Rink Amide Resin (0.4 - 0.8 mmol/g substitution)
-
Fmoc-Trp(Boc)-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, HPLC grade
-
Diethyl ether, anhydrous
-
Acetonitrile (ACN), HPLC grade
-
Solid Phase Peptide Synthesis (SPPS) reaction vessel
-
Shaker or vortexer
-
HPLC system for analysis and purification
Solutions Preparation
-
20% Piperidine in DMF: 20 mL of piperidine in 80 mL of DMF.
-
Cleavage Cocktail (TFA/TIS/H₂O, 95:2.5:2.5 v/v/v): 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of water. Prepare fresh and in a fume hood.
Synthesis Workflow Diagram
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol
1. Resin Preparation and First Amino Acid Coupling
-
Place the Rink Amide resin (0.1 mmol) in the SPPS reaction vessel.
-
Swell the resin in DMF (5 mL) for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Fmoc Deprotection: Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes. Drain the solution. Repeat this step with a 15-minute agitation time.[4]
-
Wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Coupling: In a separate vial, dissolve Fmoc-Trp(Boc)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and DIPEA (0.8 mmol, 8 eq.) in DMF (2 mL). Pre-activate for 2-5 minutes.
-
Add the coupling solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
Wash the resin with DMF (5 x 5 mL).
2. Subsequent Amino Acid Couplings
-
Repeat the Fmoc deprotection, washing, and coupling steps as described above for the second and third tryptophan residues.
3. Final Deprotection and Cleavage
-
After the final coupling and washing, perform a final Fmoc deprotection as described in step 1.4.
-
Wash the resin with DMF (5 x 5 mL) and then with DCM (5 x 5 mL).
-
Dry the resin under a stream of nitrogen.
-
Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture into a clean collection tube.
-
Wash the resin with an additional 1-2 mL of TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
4. Purification and Analysis
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water with 0.1% TFA).
-
Purify the peptide by preparative reversed-phase HPLC (RP-HPLC) using a suitable gradient of water/ACN containing 0.1% TFA.
-
Analyze the collected fractions by analytical RP-HPLC to identify those containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
-
Confirm the identity of the final product by mass spectrometry.
References
Application Note: A Robust HPLC Purification Method for Hydrophobic Peptides
Audience: Researchers, scientists, and drug development professionals.
This application note provides a detailed guide to developing and optimizing reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of hydrophobic peptides. These peptides often present significant challenges, including poor solubility, aggregation, and strong irreversible binding to stationary phases.[1][2] This document outlines systematic approaches to column selection, mobile phase optimization, and protocol execution to achieve high purity and recovery.
Introduction: The Challenge of Hydrophobic Peptides
Hydrophobic peptides are critical in various research areas, including the study of membrane-associated proteins and the development of peptide-based therapeutics. Their purification by RP-HPLC is complicated by their tendency to aggregate in aqueous solutions and bind tenaciously to the hydrophobic stationary phase.[1] Standard purification methods often result in low recovery, poor resolution, and significant peak tailing.[3]
The principle of RP-HPLC for peptides relies on the reversible hydrophobic interaction between the peptide and the stationary phase.[4] Peptides are loaded onto the column in a polar mobile phase and eluted by a gradient of increasing organic solvent concentration.[5] For hydrophobic peptides, optimizing the interplay between the stationary phase, mobile phase composition, and other chromatographic parameters is crucial for a successful separation.
Key Parameters for Method Development
A successful purification strategy for hydrophobic peptides involves the careful optimization of several key parameters.
2.1. Stationary Phase Selection The choice of stationary phase is a critical first step. While C18 columns are a standard for many peptide separations, they can lead to excessively strong retention and low recovery for highly hydrophobic molecules.[3][6]
-
Less Retentive Phases: Columns with shorter alkyl chains (C8, C4) or different chemistry (Phenyl, Cyano) are often more suitable.[2][6][7] Proteins larger than 5,000 daltons or particularly hydrophobic small peptides are often best chromatographed on C4 columns.[6]
-
Pore Size: Wide-pore silica (e.g., 300 Å) is recommended for larger peptides to ensure they can access the bonded phase within the pores, preventing peak broadening.[8]
-
Silica Quality: High-purity silica is essential for good peak shape, especially when using low concentrations of ion-pairing reagents.[9]
2.2. Mobile Phase Optimization The mobile phase composition directly influences peptide solubility and interaction with the stationary phase.
-
Organic Modifiers: Acetonitrile (ACN) is the most common organic solvent due to its low viscosity and UV transparency.[9] For extremely hydrophobic peptides that are difficult to dissolve or elute, stronger solvents like isopropanol (IPA) or n-propanol can be beneficial, sometimes used in mixtures with ACN.[1][8]
-
Ion-Pairing Agents: These additives are essential for achieving sharp peaks.
-
Trifluoroacetic Acid (TFA): The most common choice, used at 0.1%, it improves peak shape and provides good resolution.[10]
-
Formic Acid (FA): Often used for LC-MS applications due to reduced ion suppression, but may result in poorer resolution compared to TFA.[3]
-
Heptafluorobutyric Acid (HFBA): A stronger ion-pairing agent that can significantly increase retention and improve the resolution of difficult-to-separate peptides.[3]
-
-
pH: Adjusting the mobile phase pH can alter the ionization state of acidic and basic residues, thereby changing selectivity.[8] Using high-pH mobile phases with modifiers like ammonium hydroxide can provide an alternative separation mechanism.
2.3. Gradient Elution Gradient elution is standard for peptide purification.[9] The gradient slope is a powerful tool for improving resolution. A shallow gradient across the elution range of the target peptide allows more time for the separation to occur, resulting in better-resolved peaks.[3]
2.4. Temperature Control Elevating the column temperature (e.g., 40–70°C) offers several advantages.[8] It can significantly improve the solubility of hydrophobic peptides, reduce mobile phase viscosity (lowering backpressure), and enhance mass transfer, all of which contribute to sharper peaks and improved resolution.[3]
Data Presentation: Comparative Analysis
The following tables summarize the expected impact of different chromatographic parameters on the purification of a model hydrophobic peptide.
Table 1: Effect of Stationary Phase on Hydrophobic Peptide Purification
| Stationary Phase | Typical Purity (%) | Typical Recovery (%) | Key Observation |
|---|---|---|---|
| C18 (100-300 Å) | 85 | 40 | Strong binding can lead to peak tailing and low recovery.[3] |
| C8 (300 Å) | 92 | 75 | Offers different selectivity and reduced retention compared to C18.[6] |
| C4 (300 Å) | 96 | 85 | Often optimal for highly hydrophobic peptides, providing sharp peaks and improved recovery.[3][6] |
| Phenyl (300 Å) | 95 | 82 | Less hydrophobic than C4; can offer unique selectivity, especially for peptides with aromatic residues.[6] |
Table 2: Influence of Ion-Pairing Agent (0.1%) on Resolution
| Ion-Pairing Agent | Peptide RT (min) | Impurity RT (min) | Resolution (Rs) | Notes |
|---|---|---|---|---|
| Formic Acid (FA) | 15.2 | 15.0 | 0.8 | Poor resolution, but highly MS-compatible.[3] |
| TFA | 18.5 | 18.1 | 1.6 | Good starting point with improved resolution.[3] |
| HFBA | 24.3 | 25.1 | 2.5 | Excellent resolution for difficult separations; significantly increases retention.[3] |
Experimental Protocols
Protocol 1: Sample Solubility Testing Hydrophobic peptides are often insoluble in standard aqueous buffers.[1] A systematic approach is required to find a suitable solvent for injection.
-
Initial Screening: Attempt to dissolve a small amount of the crude peptide in strong organic solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or n-propanol.[1][3][7]
-
Systematic Dissolution: If a suitable organic solvent is found, follow this sequence for robust dissolution: a. Add the minimum volume of the pure organic solvent (e.g., n-propanol) to wet the peptide.[1] b. Add any concentrated buffer components (e.g., glacial acetic acid).[1] c. Finally, slowly add the aqueous portion of the mobile phase (e.g., water with 0.1% TFA) while vortexing.[1]
-
Dilution: Once dissolved, slowly dilute the sample with the initial mobile phase (e.g., 95% Water/ACN with 0.1% TFA) to the desired concentration.[3] Ensure the peptide does not precipitate upon dilution.
Protocol 2: General RP-HPLC Purification Method This protocol provides a robust starting point for method development.
-
Column: C4, 5 µm, 300 Å, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).
-
Sample Preparation: Dissolve the peptide using the method from Protocol 1. Filter through a 0.45 µm filter before injection.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes.
-
Injection: Inject the dissolved sample onto the column.
-
Gradient Elution:
-
5-25% B over 5 minutes.
-
25-65% B over 40 minutes (scouting gradient).
-
65-95% B over 5 minutes (column wash).
-
95-5% B over 5 minutes (return to initial conditions).
-
-
Detection: Monitor the elution profile at 214-220 nm.[4][10]
-
Fraction Collection: Collect fractions corresponding to the target peptide peak.
-
Analysis: Analyze collected fractions for purity using analytical HPLC and for identity using mass spectrometry.
Visualizations: Workflows and Logic
Troubleshooting Common Issues
-
Low Recovery: This is often due to irreversible adsorption or aggregation.[3]
-
Peak Tailing: Can be caused by strong interactions with the stationary phase or secondary interactions with silica silanols.
-
Poor Resolution: Impurities are co-eluting with the main peak.
Conclusion
The purification of hydrophobic peptides by RP-HPLC is a challenging but achievable task. Success hinges on a systematic approach to method development that addresses the core issues of peptide solubility and strong stationary phase interactions. By carefully selecting a less retentive column, optimizing the mobile phase with appropriate organic modifiers and ion-pairing agents, and leveraging parameters like temperature and gradient slope, researchers can develop robust and efficient purification protocols that yield high-purity, high-recovery products suitable for the most demanding applications.
References
- 1. nestgrp.com [nestgrp.com]
- 2. Poor recovery with hydrophobic peptide - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. harvardapparatus.com [harvardapparatus.com]
- 7. researchgate.net [researchgate.net]
- 8. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 9. hplc.eu [hplc.eu]
- 10. bachem.com [bachem.com]
Application Notes and Protocols for Utilizing Trp-Trp-Trp as a Model for Peptide Aggregation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The self-assembly and aggregation of peptides and proteins are fundamental processes linked to a range of biological functions and pathological conditions, including neurodegenerative diseases like Alzheimer's and Parkinson's.[1] Understanding the molecular mechanisms driving these phenomena is crucial for the development of novel therapeutics. The tripeptide Trp-Trp-Trp (WWW) serves as an excellent model system for studying peptide aggregation due to the inherent properties of the tryptophan residue. Its aromatic side chain facilitates π-π stacking and hydrophobic interactions, which are key drivers of self-assembly.[2][3] The simplicity of this homo-tripeptide allows for a focused investigation of these fundamental interactions without the complexity of larger, more heterogeneous sequences.
These application notes provide a comprehensive guide for researchers on utilizing the this compound peptide to study aggregation processes. Detailed protocols for peptide synthesis, aggregation assays, and structural characterization are provided, along with data presentation guidelines and visualizations to facilitate experimental design and interpretation.
Application Notes
The this compound model system is particularly useful for:
-
Screening of Aggregation Inhibitors: The straightforward and reproducible aggregation kinetics of WWW make it an ideal tool for high-throughput screening of small molecules or other agents that can modulate peptide aggregation.
-
Investigating Environmental Effects: The impact of pH, temperature, ionic strength, and co-solvents on the aggregation process can be systematically studied to understand the thermodynamics and kinetics of self-assembly.
-
Biophysical Characterization of Aggregates: The aggregates formed by WWW can be characterized using a variety of biophysical techniques to understand their morphology, secondary structure, and stability.
-
Fundamental Studies of π-π Stacking and Hydrophobic Interactions: As a simple system dominated by these interactions, WWW provides a platform to dissect the energetic contributions of these forces to peptide self-assembly.
Experimental Protocols
Peptide Synthesis and Purification
High-purity peptide is essential for reproducible aggregation studies.[4]
Protocol: Solid-Phase Peptide Synthesis (SPPS) of this compound
-
Resin Selection: Start with a Rink Amide resin for a C-terminal amide, which is common for short peptides to avoid charge effects from a free carboxyl group.[5]
-
Fmoc Deprotection: Swell the resin in N-methyl-2-pyrrolidone (NMP). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a solution of 20% piperidine in NMP.
-
Amino Acid Coupling: Activate the Fmoc-protected tryptophan (Fmoc-Trp-OH) with a coupling reagent such as HBTU/DIEA in NMP. Add the activated amino acid to the deprotected resin and allow it to react. Repeat this cycle for all three tryptophan residues.
-
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin extensively. Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers.
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[6] Use a gradient of acetonitrile in water with 0.1% TFA as an ion-pairing agent.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC. Lyophilize the pure fractions to obtain a fluffy white powder.
Thioflavin T (ThT) Fluorescence Aggregation Assay
ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the cross-β-sheet structures characteristic of amyloid fibrils.[7][8]
Protocol: Monitoring WWW Aggregation with ThT
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4). To ensure the peptide is fully dissolved, initial solubilization in a small amount of DMSO or hexafluoroisopropanol (HFIP) may be necessary before dilution in the final buffer.
-
Prepare a 1 mM stock solution of Thioflavin T in distilled water and filter through a 0.2 µm filter. Store protected from light.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom microplate, combine the WWW peptide solution, ThT solution, and buffer to achieve the desired final concentrations. A typical final concentration for the peptide is in the µM to mM range, and for ThT is 10-25 µM.[8][9]
-
Include control wells containing only the buffer and ThT to measure background fluorescence.
-
-
Data Acquisition:
-
Place the microplate in a fluorescence plate reader pre-set to 37°C.
-
Set the excitation wavelength to ~450 nm and the emission wavelength to ~485 nm.[10][11]
-
Monitor the fluorescence intensity over time, with measurements taken at regular intervals (e.g., every 5-15 minutes). Incorporate shaking before each reading to promote aggregation.[7]
-
-
Data Analysis:
-
Subtract the background fluorescence from the sample readings.
-
Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine kinetic parameters such as the lag time, elongation rate, and maximum fluorescence intensity.[12]
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for determining the secondary structure of peptides in solution.[13] Changes in the CD spectrum can indicate conformational transitions during aggregation, such as the formation of β-sheet structures.[14]
Protocol: Secondary Structure Analysis of WWW by CD
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 0.1-0.5 mg/mL in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).[13] The buffer should have low absorbance in the far-UV region.
-
Instrument Setup:
-
Use a CD spectrometer that has been purged with nitrogen gas.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (typically 190-250 nm).
-
Acquire spectra at different time points during the aggregation process or under different environmental conditions (e.g., varying temperature).
-
-
Data Analysis:
-
The raw data (ellipticity) is typically converted to mean residue ellipticity [θ].
-
Analyze the spectra for characteristic features: α-helices show negative bands at ~208 and ~222 nm, while β-sheets exhibit a negative band around 218 nm.[15] Random coil structures typically have a strong negative band below 200 nm.
-
Transmission Electron Microscopy (TEM)
TEM is used to visualize the morphology of the aggregated peptide structures at high resolution.[16][17]
Protocol: Visualization of WWW Aggregates by TEM
-
Sample Preparation:
-
Induce aggregation of the this compound peptide under the desired conditions.
-
Place a small aliquot (e.g., 5 µL) of the aggregated peptide solution onto a carbon-coated copper grid for 1-2 minutes.
-
-
Negative Staining:
-
Blot off the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate) to the grid for 1 minute.
-
Blot off the excess stain and allow the grid to air dry completely.
-
-
Imaging:
-
Examine the grid using a transmission electron microscope.
-
Acquire images at different magnifications to observe the morphology of the aggregates, such as fibrillar or amorphous structures.[18]
-
Quantitative Data Presentation
Systematic collection and presentation of quantitative data are crucial for comparing experimental conditions and for the validation of aggregation models.
| Parameter | Condition 1 (e.g., pH 7.4, 37°C) | Condition 2 (e.g., pH 5.0, 37°C) | Condition 3 (e.g., + Inhibitor) |
| Peptide Concentration (µM) | 100 | 100 | 100 |
| ThT Assay: Lag Time (h) | Data | Data | Data |
| ThT Assay: Elongation Rate (RFU/h) | Data | Data | Data |
| ThT Assay: Max Fluorescence (RFU) | Data | Data | Data |
| CD: % β-sheet at t=0 | Data | Data | Data |
| CD: % β-sheet at t=24h | Data | Data | Data |
| TEM: Fibril Width (nm) | Data | Data | Data |
Note: This table should be populated with experimental data. "RFU" stands for Relative Fluorescence Units.
Visualizations
Caption: Experimental workflow for studying this compound aggregation.
Caption: Proposed aggregation mechanism of this compound.
Caption: Relationship between techniques and information obtained.
Conclusion
The this compound tripeptide is a versatile and powerful model system for investigating the fundamental principles of peptide aggregation. Its simplicity, coupled with the well-defined aggregation propensity of tryptophan, allows for robust and reproducible studies. The protocols and guidelines presented here provide a solid framework for researchers to explore the mechanisms of peptide self-assembly, screen for potential therapeutic inhibitors, and contribute to the broader understanding of amyloid-related diseases.
References
- 1. Prediction of aggregation rate and aggregation-prone segments in polypeptide sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Primary Characterization of Self-Assembled Peptide-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. mdpi.com [mdpi.com]
- 7. α-Synuclein Aggregation Monitored by Thioflavin T Fluorescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic analysis of aggregation data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 14. portlandpress.com [portlandpress.com]
- 15. researchgate.net [researchgate.net]
- 16. Transmission electron microscopy of amyloid fibrils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The architecture of amyloid-like peptide fibrils revealed by X-ray scattering, diffraction and electron microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application of Trp-Trp-Trp in Material Science: Application Notes and Protocols
The tripeptide Trp-Trp-Trp (WWW), composed of three consecutive tryptophan residues, holds significant potential in material science due to the unique properties of the tryptophan indole side chain. The aromatic and hydrophobic nature of tryptophan, coupled with its ability to form hydrogen bonds, drives the self-assembly of these peptides into a variety of ordered nanostructures. While specific research on the this compound tripeptide is still emerging, studies on tryptophan-containing peptides, particularly tryptophan zipper (Trpzip) motifs, provide a strong foundation for understanding its potential applications in hydrogel formation for drug delivery and as a component in biosensors.
Application Notes
Self-Assembly and Hydrogelation
The core principle behind the material science application of this compound lies in its capacity for self-assembly. The hydrophobic and π-π stacking interactions between the indole rings of the tryptophan residues are the primary driving forces for the spontaneous organization of these peptides into hierarchical nanostructures in aqueous environments. This process can lead to the formation of nanofibers, which can entangle to create a three-dimensional network characteristic of a hydrogel.
These hydrogels are of particular interest due to their high water content, biocompatibility, and potential for tunable mechanical properties. The self-assembly process is often sensitive to environmental cues such as pH, temperature, and ionic strength, allowing for the formation of "smart" materials that can respond to specific stimuli. While direct data on this compound hydrogels is limited, studies on tryptophan-rich peptides suggest that they can form stable hydrogels with tunable stiffness.
Drug Delivery
The hydrophobic cores of the self-assembled this compound nanostructures can serve as reservoirs for hydrophobic drug molecules. This makes this compound-based hydrogels and nanoparticles promising candidates for controlled drug delivery systems. The encapsulation of drugs within these structures can protect them from degradation and allow for their sustained release over time.
The release of the drug can be triggered by the degradation of the peptide scaffold or by a change in environmental conditions that leads to the disassembly of the nanostructure. For instance, a change in pH could alter the charge of the peptide termini, disrupting the self-assembly and releasing the encapsulated drug. Amphiphilic tripeptides have been successfully used to create nanoparticles for the delivery of hydrophobic drugs like doxorubicin, indicating the potential of this compound in this area[1].
Biosensing
The intrinsic fluorescence of the tryptophan residue makes this compound a candidate for the development of label-free biosensors. The fluorescence of tryptophan is highly sensitive to its local environment. Changes in the surrounding polarity or the binding of an analyte to a this compound-functionalized surface can lead to a detectable change in the fluorescence signal, such as a shift in the emission wavelength or a change in intensity.
Furthermore, this compound can be incorporated into electrochemical biosensors. The indole ring of tryptophan can be electrochemically oxidized, and this signal can be used to detect the presence or concentration of a target analyte. The self-assembly properties of this compound could be utilized to create a high-surface-area electrode, enhancing the sensitivity of the biosensor.
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of the this compound tripeptide using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Trp(Boc)-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma Pure)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Doran's qualitative test reagents (for monitoring coupling)
-
HPLC grade acetonitrile and water
-
Lyophilizer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin.
-
React for 10 minutes at room temperature with gentle agitation.
-
Drain the solution and repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling (Trp):
-
Dissolve Fmoc-Trp(Boc)-OH (3 equivalents to the resin loading), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the deprotected resin.
-
React for 2 hours at room temperature with gentle agitation.
-
Perform a Doran's test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat for Subsequent Amino Acids: Repeat the Fmoc deprotection and coupling steps for the next two tryptophan residues.
-
Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.
-
Preparation of this compound Hydrogel
This protocol describes a general method for inducing the self-assembly of this compound into a hydrogel via a pH trigger.
Materials:
-
Lyophilized this compound peptide
-
0.1 M NaOH solution
-
Phosphate buffered saline (PBS, pH 7.4)
-
Vortex mixer
-
Incubator at 37°C
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized this compound peptide in 0.1 M NaOH to a desired stock concentration (e.g., 10 mg/mL). The alkaline pH will deprotonate the carboxylic acid terminus, aiding in dissolution.
-
pH Triggering:
-
To induce self-assembly and gelation, mix the peptide stock solution with an equal volume of PBS (pH 7.4).
-
Gently vortex the solution to ensure thorough mixing. The final pH should be close to neutral.
-
-
Gelation:
-
Incubate the solution at 37°C.
-
Monitor for gel formation by inverting the vial. The hydrogel is formed when the solution no longer flows. The time required for gelation will depend on the peptide concentration.
-
Characterization of this compound Hydrogel
a) Transmission Electron Microscopy (TEM):
-
Dilute the hydrogel in water and place a small drop onto a carbon-coated copper grid.
-
After 1 minute, wick away the excess solution with filter paper.
-
Optionally, negatively stain the sample with a solution of uranyl acetate.
-
Allow the grid to dry completely before imaging with a transmission electron microscope to visualize the nanofibrous structure.
b) Rheology:
-
Place the freshly prepared this compound solution onto the plate of a rheometer.
-
Perform time-sweep measurements at a constant frequency and strain to monitor the evolution of the storage modulus (G') and loss modulus (G'') during gelation.
-
Once the gel is formed, perform frequency sweep and strain sweep experiments to characterize the viscoelastic properties of the hydrogel.
Drug Loading and Release Study
This protocol describes a passive loading method for incorporating a hydrophobic drug into the this compound hydrogel and monitoring its release.
Materials:
-
This compound hydrogel
-
Hydrophobic drug (e.g., Doxorubicin)
-
PBS (pH 7.4)
-
UV-Vis spectrophotometer or fluorescence plate reader
Procedure:
-
Drug Loading:
-
Prepare the this compound hydrogel as described above.
-
Prepare a stock solution of the hydrophobic drug in a suitable solvent.
-
Add the drug solution to the pre-formed hydrogel.
-
Allow the drug to diffuse into the hydrogel by incubating at 37°C for a specified period (e.g., 24 hours).
-
-
Drug Release:
-
Remove the drug-loaded hydrogel and place it in a known volume of fresh PBS (pH 7.4).
-
At predetermined time intervals, collect an aliquot of the release medium and replace it with an equal volume of fresh PBS.
-
Quantify the concentration of the released drug in the collected aliquots using a UV-Vis spectrophotometer or fluorescence plate reader at the drug's characteristic wavelength.
-
Calculate the cumulative drug release over time.
-
Data Presentation
Due to the limited availability of specific quantitative data for this compound materials, the following tables present representative data from studies on closely related tryptophan-containing peptides. These values should be considered as indicative of the potential properties of this compound based materials.
Table 1: Mechanical Properties of Tryptophan-Containing Hydrogels
| Peptide System | Concentration (wt%) | Storage Modulus (G') (kPa) | Reference |
| Trpzip-QV | 1 | ~10 | [Hierarchical assembly of tryptophan zipper peptides into stress-relaxing bioactive hydrogels] |
| Trpzip-QV | 2 | ~30 | [Hierarchical assembly of tryptophan zipper peptides into stress-relaxing bioactive hydrogels] |
| Trpzip-QV | 3 | ~60 | [Hierarchical assembly of tryptophan zipper peptides into stress-relaxing bioactive hydrogels] |
Table 2: Drug Loading and Release Parameters for Amphiphilic Tripeptide Nanoparticles
| Peptide | Drug | Drug Loading (%) | Encapsulation Efficiency (%) | Cumulative Release (24h, pH 7.4) (%) | Reference |
| C12-KFF | Doxorubicin | 12.5 | 85.6 | ~40 | [Self-assembly of amphiphilic tripeptides into nanoparticles for drug delivery][1] |
| C12-KWW | Doxorubicin | 15.2 | 91.3 | ~35 | [Self-assembly of amphiphilic tripeptides into nanoparticles for drug delivery][1] |
(Note: C12-KFF and C12-KWW are examples of amphiphilic tripeptides, where C12 is a lauroyl chain, K is lysine, F is phenylalanine, and W is tryptophan. These are used as illustrative examples of drug loading in self-assembling tripeptides.)
Mandatory Visualization
Caption: Self-assembly of this compound monomers into a hydrogel network.
Caption: Experimental workflow for this compound material synthesis and characterization.
References
Application Notes and Protocols for Studying Trp-Trp-Trp Peptide-Membrane Interactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan-rich peptides, particularly those containing the Trp-Trp-Trp (WWW) motif, are of significant interest in drug development and biomedical research due to their potent membrane-disrupting activities. The unique properties of the tryptophan side chain, with its large hydrophobic surface area and hydrogen bonding capabilities, allow these peptides to readily partition into and perturb lipid bilayers.[1][2] Understanding the molecular details of these interactions is crucial for designing novel antimicrobial agents, cell-penetrating peptides, and other therapeutics.
These application notes provide an overview and detailed protocols for key biophysical techniques used to characterize the interactions between WWW peptides and model membranes. The covered techniques include Fluorescence Spectroscopy, Circular Dichroism (CD) Spectroscopy, Isothermal Titration Calorimetry (ITC), and Molecular Dynamics (MD) Simulations.
Key Biophysical Techniques and Data
A variety of biophysical techniques can be employed to characterize the interactions between this compound peptides and lipid membranes. Each technique provides unique insights into different aspects of the binding process, from thermodynamic parameters to structural changes and membrane disruption.
Data Presentation
The following table summarizes the typical quantitative data obtained from the described experimental techniques for Trp-containing peptides interacting with model membranes.
| Technique | Parameters Measured | Typical Values for Trp-rich Peptides | Reference |
| Isothermal Titration Calorimetry (ITC) | Binding Affinity (Ka), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Ka: 104 - 106 M-1ΔH: -10 to +10 kcal/molΔS: Often positive and a major driver of binding | [3][4] |
| Fluorescence Spectroscopy | Maximum Emission Wavelength (λmax) Shift, Fluorescence Quenching | Blue shift of 10-20 nm upon membrane binding.[5][6] | [5][6] |
| Circular Dichroism (CD) Spectroscopy | Secondary Structure Content (% α-helix, % β-sheet, % random coil) | Transition from random coil in solution to α-helical or β-sheet structures in the presence of membranes.[3][7] | [3][7] |
| Molecular Dynamics (MD) Simulations | Depth of Insertion, Peptide Orientation, Interaction Energies | Trp residues often anchor at the membrane interface.[8][9] | [8][9] |
Experimental Protocols
Fluorescence Spectroscopy
Application: To monitor the partitioning of the WWW peptide from an aqueous environment into the hydrophobic membrane interior. The intrinsic fluorescence of tryptophan is highly sensitive to its local environment.[6][10]
Protocol:
-
Materials:
-
This compound peptide stock solution (e.g., 1 mM in a suitable buffer like 10 mM HEPES, pH 7.4).
-
Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC/POPG 3:1) at a stock concentration of 10 mM.
-
Buffer (e.g., 10 mM HEPES, pH 7.4).
-
-
Instrumentation:
-
Fluorometer with a thermostatted cuvette holder.
-
-
Procedure:
-
Prepare a 1 µM solution of the WWW peptide in the buffer.
-
Place the peptide solution in a quartz cuvette.
-
Set the excitation wavelength to 280 nm (or 295 nm to selectively excite tryptophan).
-
Record the fluorescence emission spectrum from 300 nm to 450 nm.
-
Sequentially add small aliquots of the LUV stock solution to the cuvette to achieve final lipid concentrations ranging from 0 to 1 mM.
-
After each addition, gently mix and allow the sample to equilibrate for 2-5 minutes before recording a new emission spectrum.
-
Record the maximum emission wavelength (λmax) for each lipid concentration.
-
A blue shift in λmax indicates the transfer of tryptophan residues into a more hydrophobic environment, i.e., the lipid bilayer.[5][11]
-
Data Analysis: Plot the change in λmax as a function of the lipid concentration to determine the extent of peptide partitioning.
Visualization:
Circular Dichroism (CD) Spectroscopy
Application: To determine the secondary structure of the WWW peptide in solution and upon interaction with lipid membranes. Many membrane-active peptides are unstructured in solution and adopt a defined conformation upon membrane binding.[7][10]
Protocol:
-
Materials:
-
WWW peptide stock solution (e.g., 1 mg/mL in buffer).
-
LUVs of desired lipid composition.
-
Buffer (e.g., 10 mM phosphate buffer, pH 7.4).
-
-
Instrumentation:
-
CD spectropolarimeter with a nitrogen purge.
-
Quartz cuvette with a short path length (e.g., 1 mm).
-
-
Procedure:
-
Prepare a peptide solution of approximately 50-100 µM in the buffer.
-
Record the CD spectrum of the peptide alone from 190 nm to 260 nm.[3]
-
Prepare a sample of LUVs at a concentration that gives a lipid-to-peptide molar ratio of at least 100:1.
-
Record a background spectrum of the LUVs alone.
-
Add the peptide to the LUV suspension and incubate for 10-15 minutes.
-
Record the CD spectrum of the peptide-LUV mixture.
-
Subtract the LUV background spectrum from the peptide-LUV spectrum.
-
Data Analysis: The resulting spectrum can be analyzed using deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil. A transition from a spectrum with a minimum around 200 nm (random coil) to one with minima around 208 nm and 222 nm (α-helix) or a minimum around 218 nm (β-sheet) indicates a conformational change upon membrane binding.
Visualization:
Isothermal Titration Calorimetry (ITC)
Application: To determine the thermodynamic parameters of the peptide-membrane interaction, including binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).[3][12][13][14][15]
Protocol:
-
Materials:
-
WWW peptide solution (e.g., 100 µM in buffer).
-
LUV suspension (e.g., 5-10 mM in the same buffer).
-
Degassed buffer.
-
-
Instrumentation:
-
Isothermal titration calorimeter.
-
-
Procedure:
-
Thoroughly degas the peptide solution and LUV suspension.
-
Load the LUV suspension into the sample cell of the calorimeter.
-
Load the peptide solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 5-10 µL) of the peptide solution into the sample cell containing the LUVs.
-
Allow the system to reach equilibrium between injections. The heat change upon each injection is measured.
-
Perform a control titration by injecting the peptide solution into the buffer alone to determine the heat of dilution.
-
Data Analysis: Subtract the heat of dilution from the raw data. The resulting binding isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[3][4]
Visualization:
Molecular Dynamics (MD) Simulations
Application: To visualize the dynamic process of peptide-membrane interaction at an atomic level, providing insights into the peptide's orientation, depth of insertion, and specific interactions with lipid molecules.[8][9][16]
Protocol:
-
System Setup:
-
Obtain or build a 3D structure of the WWW peptide (e.g., using peptide building software).
-
Construct a model lipid bilayer (e.g., DPPC or a mixed lipid composition) with appropriate hydration.
-
Place the peptide in the simulation box, typically in the aqueous phase near the membrane surface.
-
Add ions to neutralize the system and mimic physiological ionic strength.
-
-
Simulation Parameters:
-
Choose a suitable force field (e.g., GROMOS, CHARMM, AMBER) that is well-parameterized for both proteins and lipids.
-
Perform energy minimization to remove steric clashes.
-
Equilibrate the system in stages, typically starting with position restraints on the peptide and gradually releasing them, while allowing the solvent and lipids to relax. This is often done in NVT (constant volume) followed by NPT (constant pressure) ensembles.
-
Run the production simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to observe the binding and insertion events.
-
-
Data Analysis:
-
Analyze the trajectory to determine the peptide's secondary structure evolution, orientation relative to the membrane normal, and the depth of insertion of individual residues.
-
Calculate the number of hydrogen bonds between the peptide and lipids or water.
-
Compute the potential of mean force (PMF) to quantify the free energy landscape of the peptide as it moves from the aqueous phase into the membrane.
-
Visualization:
Conceptual Pathway of Peptide-Membrane Interaction
The interaction of a WWW peptide with a cell membrane can lead to various downstream cellular effects. The initial binding and insertion can disrupt membrane integrity, leading to leakage of cellular contents and ultimately cell death, which is a common mechanism for antimicrobial peptides. In other contexts, these peptides can act as cell-penetrating peptides, facilitating the delivery of cargo into the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. Tryptophan-Lipid Interactions in Membrane Protein Folding Probed by Ultraviolet Resonance Raman and Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Membrane activity of two short Trp-rich amphipathic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tryptophan fluorescence study of the interaction of penetratin peptides with model membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transmembrane peptide effects on bacterial membrane integrity and organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Self-Assembling of Peptide/Membrane Complexes by Atomistic Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Mechanism of interactions between tripeptide NCW on cellular membrane using molecular dynamic simulation [frontiersin.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. stevensonlab.com [stevensonlab.com]
- 15. Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Note: Fluorescence Spectroscopy for Trp-Trp-Trp Binding Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Intrinsic fluorescence spectroscopy is a powerful, non-destructive technique used to study molecular interactions, particularly the binding of ligands to proteins and peptides. This method relies on the inherent fluorescence of aromatic amino acids, with tryptophan being the most prominent fluorescent probe due to its high quantum yield and sensitivity to the local environment.[1][2] When the microenvironment around a tryptophan residue changes, for instance upon ligand binding or a conformational change, its fluorescence properties, such as intensity and emission maximum wavelength, are often altered.[3][4] This application note provides a detailed protocol for conducting a binding assay using a molecule containing a Trp-Trp-Trp (WWW) motif, leveraging the unique fluorescent properties of this sequence to monitor binding events.
The presence of three consecutive tryptophan residues can lead to complex fluorescence behavior due to Trp-Trp interactions, which can influence the overall fluorescence signal and its response to binding.[5] This protocol is designed to guide the user through the experimental setup, data acquisition, and analysis for a robust binding assay.
Principle of the Assay
The fundamental principle of this assay is the change in the fluorescence of the this compound motif upon interaction with a binding partner. This change can manifest as:
-
Fluorescence Quenching: A decrease in fluorescence intensity. This is a common outcome and can occur due to direct interaction with the ligand, conformational changes that bury the tryptophan residues in a less fluorescent-friendly environment, or energy transfer to the ligand.[6][7][8][9]
-
Fluorescence Enhancement: An increase in fluorescence intensity, which may occur if the binding event moves the tryptophan residues to a more rigid or hydrophobic environment, protecting them from solvent quenching.[1]
-
Spectral Shift: A shift in the wavelength of maximum fluorescence emission (λmax). A blue shift (to shorter wavelengths) typically indicates the movement of tryptophan residues to a more hydrophobic environment, while a red shift (to longer wavelengths) suggests increased solvent exposure.[10][11]
By titrating a fixed concentration of the this compound-containing molecule with increasing concentrations of its binding partner and monitoring the fluorescence changes, a binding curve can be generated. From this curve, the dissociation constant (Kd), a measure of binding affinity, can be determined.
Experimental Workflow
The overall workflow for the this compound binding assay is depicted below.
Caption: Experimental workflow for the this compound binding assay.
Detailed Experimental Protocol
Materials and Reagents
-
Fluorometer: A spectrofluorometer capable of measuring fluorescence intensity and spectra.
-
Quartz Cuvettes: Low-volume quartz cuvettes are recommended to minimize sample consumption.
-
This compound containing molecule (Protein/Peptide): Purified and of known concentration.
-
Ligand: The binding partner of interest, with a known concentration.
-
Assay Buffer: A buffer system in which both the protein/peptide and ligand are stable and soluble. The buffer should not contain components that interfere with fluorescence measurements. Common buffers include phosphate-buffered saline (PBS) or Tris-HCl.
-
N-Acetyl-L-tryptophanamide (NATA): Used for the inner filter effect correction control.[10]
Instrument Setup
-
Warm-up: Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes to ensure a stable light output.
-
Excitation Wavelength (λex): Set the excitation wavelength to 295 nm. This wavelength selectively excites tryptophan residues, minimizing the excitation of tyrosine and phenylalanine.[8][12]
-
Emission Wavelength Range (λem): Set the emission scan range from 310 nm to 450 nm. The emission maximum for tryptophan in an aqueous environment is typically around 350 nm.[2]
-
Slit Widths: Set the excitation and emission slit widths to appropriate values to balance signal intensity and spectral resolution. A slit width of 5 nm for both is a good starting point.
-
PMT Voltage: Adjust the photomultiplier tube (PMT) voltage to ensure the initial fluorescence signal of the this compound molecule alone is within the linear range of the detector (typically 70-80% of the maximum intensity).
Sample Preparation and Titration
-
Stock Solutions: Prepare concentrated stock solutions of the this compound molecule and the ligand in the assay buffer.
-
Working Solution: Prepare a working solution of the this compound molecule at a fixed concentration in the assay buffer. The concentration should be low enough to avoid inner filter effects from the molecule itself, yet high enough to provide a stable fluorescence signal. A concentration in the low micromolar range is often suitable.
-
Titration:
-
Place a defined volume of the this compound working solution into the cuvette.
-
Record the initial fluorescence spectrum.
-
Add a small aliquot of the ligand stock solution to the cuvette.
-
Mix gently but thoroughly, avoiding the introduction of air bubbles.
-
Incubate for a sufficient time to allow the binding to reach equilibrium (this may need to be determined empirically, but 5-10 minutes is often adequate).
-
Record the fluorescence spectrum.
-
Repeat the addition of the ligand, recording the spectrum after each addition and incubation, until the fluorescence signal no longer changes significantly, indicating saturation of binding. It is recommended to perform at least 10-15 titration points.[7]
-
Inner Filter Effect (IFE) Correction
The inner filter effect is a significant potential artifact where the titrant (ligand) absorbs either the excitation or emission light, leading to an apparent decrease in fluorescence that is not due to binding.[6][8][9]
IFE Correction Protocol:
-
Prepare a solution of NATA in the assay buffer at a concentration that gives a similar fluorescence intensity to the this compound molecule.
-
Perform a titration by adding the ligand to the NATA solution, using the same concentrations as in the main experiment.
-
Record the fluorescence of NATA at each ligand concentration.
-
Calculate the correction factor (CF) at each ligand concentration:
-
CF = FNATA,0 / FNATA,i
-
Where FNATA,0 is the fluorescence of NATA alone, and FNATA,i is the fluorescence of NATA at a given ligand concentration.
-
-
Multiply the observed fluorescence of the this compound molecule at each ligand concentration by the corresponding correction factor to obtain the corrected fluorescence (Fcorr).
Data Presentation and Analysis
Data Table
Summarize the collected and calculated data in a structured table for clarity and ease of analysis.
| [Ligand] (µM) | Fobs (a.u.) | FNATA (a.u.) | Correction Factor (CF) | Fcorr (a.u.) | ΔF (F0 - Fcorr) |
| 0 | 850 | 855 | 1.00 | 850 | 0 |
| 1 | 820 | 853 | 1.00 | 820 | 30 |
| 2 | 795 | 850 | 1.01 | 803 | 47 |
| 5 | 750 | 845 | 1.01 | 758 | 92 |
| 10 | 700 | 835 | 1.02 | 714 | 136 |
| 20 | 650 | 820 | 1.04 | 676 | 174 |
| 50 | 600 | 790 | 1.08 | 648 | 202 |
| 100 | 580 | 760 | 1.13 | 655 | 195 |
| 200 | 570 | 730 | 1.17 | 667 | 183 |
Fobs: Observed fluorescence of the this compound molecule. FNATA: Fluorescence of NATA control. Fcorr: Corrected fluorescence. ΔF: Change in corrected fluorescence.
Data Analysis and Kd Determination
-
Plot the Data: Plot the change in corrected fluorescence (ΔF) as a function of the ligand concentration.
-
Fit the Data: Fit the binding curve to a suitable binding model using non-linear regression analysis. For a 1:1 binding stoichiometry, the following equation can be used:
ΔF = (ΔFmax * [L]) / (Kd + [L])
Where:
-
ΔF is the change in fluorescence at a given ligand concentration.
-
ΔFmax is the maximum change in fluorescence at saturation.
-
[L] is the ligand concentration.
-
Kd is the dissociation constant.
-
The process of data analysis is illustrated in the following diagram:
Caption: Data analysis workflow for determining the dissociation constant (Kd).
Considerations and Troubleshooting
-
Solubility: Ensure that both the this compound molecule and the ligand are soluble in the assay buffer at the highest concentrations used.
-
Photobleaching: Minimize the exposure of the sample to the excitation light to prevent photobleaching.
-
Temperature Control: Maintain a constant temperature throughout the experiment, as fluorescence is temperature-dependent.[5]
-
No Change in Fluorescence: If no change in fluorescence is observed, it may indicate that the binding event does not significantly alter the environment of the this compound motif. In such cases, other biophysical techniques may be more suitable.
-
Complex Binding: The presence of multiple tryptophan residues can sometimes lead to more complex fluorescence changes that do not fit a simple 1:1 binding model. In such cases, more advanced binding models may be necessary.
By following this detailed protocol, researchers can effectively utilize the intrinsic fluorescence of a this compound motif to accurately characterize molecular binding interactions.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 3. Intrinsic Tryptophan Fluorescence - Creative Biolabs [creative-biolabs.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide. | Semantic Scholar [semanticscholar.org]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide [pubmed.ncbi.nlm.nih.gov]
- 10. Peptide Sequence and Conformation Strongly Influence Tryptophan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence spectroscopy of soluble E. coli SPase I Δ2-75 reveals conformational changes in response to ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Circular Dichroism Analysis of Trp-Trp-Trp Secondary Structure
Audience: Researchers, scientists, and drug development professionals.
Introduction
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution.[1][2][3] It measures the differential absorption of left and right-handed circularly polarized light by chiral molecules, such as peptides.[1][2][4] The far-UV region of the CD spectrum (typically 190-260 nm) is particularly sensitive to the peptide backbone conformation, providing characteristic spectra for different secondary structures like α-helices, β-sheets, and random coils.[1]
This document provides a detailed guide for the analysis of the secondary structure of a tryptophan-tryptophan-tryptophan (Trp-Trp-Trp) tripeptide using CD spectroscopy. Given that this compound is a short, aromatic-rich peptide, its conformational landscape is expected to be highly dependent on its environment, such as the solvent polarity. The aromatic side chains of tryptophan residues can also contribute significantly to the far-UV CD spectrum, which must be considered during data interpretation.[5][6]
Data Presentation
The secondary structure of the this compound peptide is highly sensitive to its environment. In an aqueous buffer, a short peptide like this is expected to predominantly adopt a random coil or disordered conformation. However, in a less polar or structure-promoting solvent, a more ordered conformation may be induced. The following table summarizes representative quantitative data for the this compound peptide under two different solvent conditions.
| Solvent Condition | Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | Inferred Secondary Structure |
| Aqueous Buffer (e.g., 10 mM Phosphate, pH 7.4) | ~198 | Strong Negative (~ -15,000) | Predominantly Random Coil |
| 210-230 | Weak Signal (near zero) | Random Coil | |
| Structure-Inducing Solvent (e.g., 50% Trifluoroethanol) | ~195 | Positive (~ +10,000) | Potential for ordered structure (e.g., turn-like) |
| ~215-220 | Negative (~ -8,000) | Potential for ordered structure (e.g., turn-like) |
Note: The values presented are representative and intended for illustrative purposes. Actual experimental values may vary.
Experimental Protocols
Materials and Reagents
-
This compound peptide (purity >95%)
-
Phosphate buffer (10 mM, pH 7.4)
-
Trifluoroethanol (TFE), spectroscopic grade
-
Deionized water
-
Nitrogen gas for instrument purging
-
Quartz cuvette (path length 0.1 cm)
Sample Preparation
-
Peptide Stock Solution: Prepare a stock solution of the this compound peptide in deionized water at a concentration of 1 mg/mL. The precise concentration should be determined using UV absorbance at 280 nm, with a molar extinction coefficient for tryptophan of 5,600 M⁻¹cm⁻¹.[7]
-
Working Solutions:
-
Aqueous Buffer: Dilute the stock solution with 10 mM phosphate buffer (pH 7.4) to a final peptide concentration of 0.1 mg/mL.
-
Structure-Inducing Solvent: Prepare a 50% TFE solution in 10 mM phosphate buffer (pH 7.4). Dilute the peptide stock solution with this 50% TFE buffer to a final peptide concentration of 0.1 mg/mL.
-
-
Blank Solutions: Prepare corresponding blank solutions for each experimental condition (i.e., 10 mM phosphate buffer and 50% TFE in 10 mM phosphate buffer) without the peptide.
CD Spectrometer Setup and Data Acquisition
-
Instrument Purging: Purge the CD spectrometer with nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.[3]
-
Instrument Parameters: Set the following parameters for data acquisition:
-
Wavelength Range: 190-260 nm
-
Scan Rate: 50 nm/min
-
Bandwidth: 1.0 nm
-
Integration Time: 1 s
-
Number of Scans: 3-5 (for signal averaging)
-
Temperature: 25 °C
-
-
Data Collection:
-
Record a baseline spectrum using the appropriate blank solution.
-
Rinse the cuvette thoroughly with the peptide sample solution before filling.
-
Record the CD spectrum of the peptide sample.
-
Repeat for each solvent condition.
-
Data Processing and Analysis
-
Baseline Correction: Subtract the corresponding blank spectrum from each peptide sample spectrum.
-
Signal Averaging: Average the multiple scans for each sample to improve the signal-to-noise ratio.
-
Conversion to Mean Residue Ellipticity: Convert the raw CD data (in millidegrees) to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * MRW) / (10 * d * c)
where:
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids; for this compound, this is approximately 186.2 g/mol ).
-
d is the path length of the cuvette in cm.
-
c is the peptide concentration in g/mL.
-
-
Spectral Interpretation: Analyze the resulting CD spectra to infer the secondary structure.
-
Random Coil: A strong negative band around 198 nm is characteristic of a random coil conformation.[1]
-
α-Helix: Negative bands near 208 nm and 222 nm, and a positive band around 192 nm.[1]
-
β-Sheet: A negative band around 217 nm and a positive band around 195 nm.[1]
-
β-Turn: Can exhibit a variety of spectral shapes, often with a weak negative band around 220-230 nm and a positive band around 200-205 nm.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for the CD analysis of this compound.
Logical Relationship: Solvent Environment and Secondary Structure
Caption: Influence of solvent polarity on this compound secondary structure.
References
- 1. moodle2.units.it [moodle2.units.it]
- 2. Sampling the multiple folding mechanisms of Trp-cage in explicit solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent effects on the conformation and far UV CD spectra of gramicidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Contribution of tryptophan residues to the CD spectrum of the extracellular domain of human tissue factor: application in folding studies and prediction of secondary structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of Trp-Trp-Trp by NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the three-dimensional structure and dynamics of biological macromolecules in solution. For peptides, particularly those rich in aromatic residues like tryptophan, NMR provides unparalleled insights into their conformation, which is critical for understanding their biological function and for rational drug design. The tryptophan side chain, with its unique indole ring, offers a rich source of NMR signals that are sensitive to the local chemical environment and tertiary structure.
This document provides a comprehensive guide to the structural elucidation of the tripeptide Trp-Trp-Trp using a suite of modern NMR experiments. It includes detailed protocols for sample preparation, data acquisition, and a workflow for data analysis and structure calculation. While experimental data for the specific this compound tripeptide is not widely published, this guide utilizes representative data from similar tryptophan-containing peptides to illustrate the principles and expected outcomes.
Experimental Protocols
Sample Preparation
Meticulous sample preparation is paramount for acquiring high-quality NMR data.[1] The following protocol outlines the steps for preparing a sample of this compound for NMR analysis.
Materials:
-
This compound peptide (high purity, >95%)
-
Phosphate buffered saline (PBS), pH 7.0
-
Deuterium oxide (D₂O, 99.9%)
-
5 mm high-precision NMR tubes
-
Micropipettes
-
Vortex mixer
-
pH meter
Protocol:
-
Peptide Dissolution: Dissolve the this compound peptide in the PBS buffer to achieve a final concentration of 1-5 mM.[2][3] Higher concentrations generally lead to better signal-to-noise ratios.[2]
-
pH Adjustment: Carefully adjust the pH of the sample to 7.0 using small aliquots of dilute NaOH or HCl. The pH can significantly influence chemical shifts and peptide conformation.[3]
-
Addition of D₂O: Add D₂O to the sample to a final concentration of 5-10% (v/v). The D₂O provides a lock signal for the NMR spectrometer, which is essential for maintaining a stable magnetic field during data acquisition.[4]
-
Sample Transfer: Transfer approximately 500-600 µL of the final sample solution into a clean, dry 5 mm NMR tube.
-
Equilibration: Allow the sample to equilibrate at the desired experimental temperature (e.g., 298 K) inside the NMR spectrometer for at least 15-20 minutes before starting any measurements. This ensures thermal stability and minimizes spectral artifacts.
NMR Data Acquisition
The following sections detail the protocols for acquiring a standard set of 1D and 2D NMR spectra for the structural elucidation of this compound. The parameters provided are starting points and may require optimization based on the specific spectrometer and sample conditions.
Table 1: General NMR Acquisition Parameters
| Parameter | 1D ¹H | 2D ¹H-¹H COSY | 2D ¹H-¹H TOCSY | 2D ¹H-¹H NOESY | 2D ¹H-¹³C HSQC | 2D ¹H-¹³C HMBC |
| Spectrometer | 600 MHz or higher | 600 MHz or higher | 600 MHz or higher | 600 MHz or higher | 600 MHz or higher | 600 MHz or higher |
| Pulse Program | zgpr | cosygpprqf | mlevphpr | noesygpph | hsqcedetgpsisp2.3 | hmbcgplpndqf |
| Temperature | 298 K | 298 K | 298 K | 298 K | 298 K | 298 K |
| Solvent | H₂O/D₂O (90/10) | H₂O/D₂O (90/10) | H₂O/D₂O (90/10) | H₂O/D₂O (90/10) | H₂O/D₂O (90/10) | H₂O/D₂O (90/10) |
| ¹H Spectral Width | 12 ppm | 12 ppm | 12 ppm | 12 ppm | 12 ppm | 12 ppm |
| ¹³C Spectral Width | N/A | N/A | N/A | N/A | 140 ppm | 200 ppm |
| Carrier Freq. (¹H) | Centered on water resonance (4.7 ppm) | Centered on water resonance (4.7 ppm) | Centered on water resonance (4.7 ppm) | Centered on water resonance (4.7 ppm) | Centered on water resonance (4.7 ppm) | Centered on water resonance (4.7 ppm) |
| Carrier Freq. (¹³C) | N/A | N/A | N/A | N/A | Centered around 70 ppm | Centered around 100 ppm |
| Acquisition Time | 2-3 s | 0.1-0.2 s | 0.1-0.2 s | 0.1-0.2 s | 0.1-0.2 s | 0.1-0.2 s |
| Relaxation Delay | 1.5 s | 1.5 s | 1.5 s | 1.5 s | 1.5 s | 2.0 s |
| Number of Scans | 64-128 | 8-16 per increment | 16-32 per increment | 32-64 per increment | 64-128 per increment | 128-256 per increment |
| Number of Points (F2) | 32k-64k | 2048 | 2048 | 2048 | 2048 | 4096 |
| Number of Points (F1) | N/A | 512 | 512 | 512 | 256 | 512 |
| Mixing Time | N/A | N/A | 80 ms | 150-300 ms | N/A | N/A |
Detailed Protocols:
-
1D ¹H NMR: The 1D ¹H spectrum provides an initial overview of the sample, revealing the number and types of proton signals and their chemical environment.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled through two or three bonds (J-coupling), which is essential for tracing connectivities within amino acid spin systems.
-
2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to all protons within a coupled spin system.[5][6] This is particularly useful for identifying complete amino acid side chains.[5][6][7]
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space (typically < 5 Å), regardless of whether they are connected by chemical bonds.[3] This provides crucial distance restraints for determining the 3D structure.[3]
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms, providing ¹³C chemical shift information and aiding in resonance assignment.[8][9]
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds, which is invaluable for linking different spin systems and confirming the peptide sequence.[8]
Data Processing and Analysis
The raw NMR data (Free Induction Decays, FIDs) must be processed to generate interpretable spectra. This is typically done using software packages such as NMRPipe or CCPN Analysis. The general workflow is as follows:
Illustrative Quantitative Data
The following tables present illustrative ¹H and ¹³C chemical shifts for a this compound-like peptide. These values are based on published data for tryptophan-containing peptides and should be considered as representative examples.
Table 2: Illustrative ¹H Chemical Shifts (ppm) for this compound
| Proton | Trp1 | Trp2 | Trp3 |
| NH | 8.30 | 8.15 | 7.90 |
| Hα | 4.70 | 4.65 | 4.50 |
| Hβ1 | 3.30 | 3.25 | 3.20 |
| Hβ2 | 3.10 | 3.05 | 3.00 |
| Hδ1 | 7.60 | 7.55 | 7.50 |
| Hε1 | 10.10 | 10.05 | 10.00 |
| Hε3 | 7.20 | 7.15 | 7.10 |
| Hζ2 | 7.80 | 7.75 | 7.70 |
| Hζ3 | 7.10 | 7.05 | 7.00 |
| Hη2 | 7.40 | 7.35 | 7.30 |
Table 3: Illustrative ¹³C Chemical Shifts (ppm) for this compound
| Carbon | Trp1 | Trp2 | Trp3 |
| Cα | 55.5 | 55.3 | 55.0 |
| Cβ | 28.0 | 27.8 | 27.5 |
| Cγ | 110.0 | 109.8 | 109.5 |
| Cδ1 | 124.0 | 123.8 | 123.5 |
| Cδ2 | 127.5 | 127.3 | 127.0 |
| Cε2 | 136.5 | 136.3 | 136.0 |
| Cε3 | 118.5 | 118.3 | 118.0 |
| Cζ2 | 121.5 | 121.3 | 121.0 |
| Cζ3 | 111.5 | 111.3 | 111.0 |
| Cη2 | 120.0 | 119.8 | 119.5 |
| C=O | 174.0 | 173.8 | 175.0 |
Table 4: Illustrative NOE-Derived Distance Restraints
| Proton 1 | Proton 2 | Distance (Å) |
| Trp1 Hα | Trp2 NH | < 3.5 |
| Trp2 Hα | Trp3 NH | < 3.5 |
| Trp1 Hα | Trp1 Hβ1 | < 3.0 |
| Trp2 Hα | Trp2 Hβ2 | < 3.0 |
| Trp1 NH | Trp2 NH | < 4.5 |
| Trp2 NH | Trp3 NH | < 4.5 |
| Trp1 Hδ1 | Trp2 Hζ2 | < 5.0 |
Structure Calculation and Refinement
The final step in the structural elucidation process is to use the experimentally derived distance and dihedral angle restraints to calculate an ensemble of 3D structures that are consistent with the NMR data. This is typically performed using software such as CYANA, Xplor-NIH, or ARIA.
Conclusion
The combination of 1D and 2D NMR experiments provides a powerful and robust methodology for the detailed structural characterization of peptides such as this compound. By following the protocols outlined in these application notes, researchers can obtain high-quality NMR data, perform resonance assignments, and generate the necessary restraints for 3D structure calculation. The resulting structural information is invaluable for understanding the peptide's biological activity and for guiding further research and development efforts.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 3. benchchem.com [benchchem.com]
- 4. A new assignment technique of 2D-NMR spectra by spin-lock sequence to a tripeptide containing tryptophan in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ccpn.ac.uk [ccpn.ac.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 9. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
Practical Applications of Tryptophan Zipper Motifs in Peptide Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tryptophan zipper (TrpZip) is a remarkably stable, small peptide structural motif characterized by cross-strand pairs of tryptophan residues that "zip" together, stabilizing a β-hairpin conformation.[1][2][3] This unique structural feature is achieved without the need for disulfide bonds or metal ions, making TrpZip motifs highly attractive for a wide range of applications in peptide design, particularly in the reducing environment of the cell cytoplasm.[2][4] Their inherent stability, small size (typically 12-16 amino acids), and synthetic accessibility have positioned them as versatile scaffolds in protein engineering, biomaterial science, and targeted therapeutics.[2][5] This document provides detailed application notes and experimental protocols for the practical use of TrpZip motifs in peptide design.
Application Notes
Stabilization of Bioactive Peptides
Application: Enhance the structural stability and biological activity of short peptides. Many bioactive peptides are unstructured in solution, leading to proteolytic degradation and reduced receptor affinity. Incorporating a TrpZip motif can constrain the peptide into a specific conformation, increasing its stability and potency.
Example: A bioactive peptide sequence can be flanked by the TrpZip motif "SWTW...WTWK" to induce a stable β-hairpin structure. This has been shown to significantly increase the melting temperature (Tm) and the free energy of unfolding (ΔG°unf) of the peptide construct.[1]
Development of Molecular Recognition Scaffolds
Application: Create novel binding agents for research, diagnostics, and therapeutic purposes. The stable β-hairpin structure of the TrpZip provides a rigid scaffold onto which functional residues for molecular recognition can be grafted.
Example: An extended TrpZip-type peptide, xxtz1, has been used as a scaffold for a phage display library where specific residues were randomized to select for binders against streptavidin. This resulted in the identification of peptides with submicromolar binding affinities.[6] This approach can be adapted to target other proteins of interest by modifying the randomized residues.
Engineering of Smart Biomaterials: Hydrogels
Application: Design of self-assembling, biocompatible hydrogels for 3D cell culture, tissue engineering, and drug delivery. Modified TrpZip peptides can self-assemble into nanofibrous networks, forming hydrogels with tunable mechanical properties.[7][8]
Example: The Trpzip-QV peptide variant self-assembles into a hydrogel that is antimicrobial, self-healing, and shear-thinning, making it suitable for syringe extrusion and bioprinting.[7][8] These hydrogels have been shown to support the growth of human intestinal organoids.[7] By incorporating extracellular matrix-derived motifs like IKVAV or GRGDS, the bioactivity of these hydrogels can be further tailored for specific cell types and applications.[9]
Targeted Drug Delivery
Application: Develop peptide-based carriers for the targeted delivery of therapeutic agents. The TrpZip motif can be functionalized with both a targeting moiety and a drug cargo, leveraging its stability to ensure the integrity of the construct until it reaches the target site. While specific quantitative data on drug loading and release are still emerging, the principle relies on conjugating drugs to the TrpZip scaffold, which is then decorated with a ligand that binds to a receptor overexpressed on target cells, such as cancer cells.[10][11]
Potential in Vaccine Development
Application: Utilize TrpZip motifs as scaffolds for the presentation of viral epitopes to the immune system. The rigid structure provided by the TrpZip can present a conformational epitope in its native-like structure, potentially eliciting a more potent and specific neutralizing antibody response.[12][13] While direct examples of TrpZip-based vaccines are not yet prevalent in the literature, the principles of scaffold-based vaccine design are well-established.[12][14]
Quantitative Data Tables
Table 1: Thermodynamic Stability of Representative Tryptophan Zipper Peptides
| Peptide | Sequence | Length (aa) | Tm (°C) | ΔG°unf (kcal/mol at 298 K) | Reference |
| TrpZip1 | SWTWEGNKWTWK | 12 | 318.2 | 0.61 | [1] |
| TrpZip2 | SWTWENGKWTWK | 12 | 344.2 | 0.86 | [1] |
| TrpZip4 | GEWTWNPATGKWTWDE | 16 | 348.2 | 1.69 | [1] |
| TrpZip5 | GEWTWNPATGKFTWDE | 16 | 316.2 | 0.57 | [1] |
| TrpZip6 | GEWFWNPATGKWTWDE | 16 | 312.2 | 0.49 | [1] |
Table 2: Mechanical Properties of TrpZip-QV Hydrogels
| Peptide Concentration (% w/v) | Storage Modulus (G') (kPa) | Yield Strain (%) | Reference |
| 1 | ~10 | ~10 | [2] |
| 2 | ~30 | ~15 | [2] |
| 3 | ~60 | ~20 | [2] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a TrpZip Peptide
This protocol describes the manual synthesis of a 12-mer TrpZip peptide (e.g., TrpZip1: SWTWEGNKWTWK-NH₂) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin (for C-terminal amide)
-
Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
Acetonitrile (ACN)
-
Milli-Q water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection:
-
After the final coupling and deprotection, wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of 94% TFA, 2.5% Milli-Q water, 2.5% TIS, and 1% DTT.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture to separate the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry.
-
Protocol 2: Characterization of TrpZip Folding by Circular Dichroism (CD) Spectroscopy
Materials:
-
Purified TrpZip peptide
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.0)
-
CD spectrophotometer with a temperature controller
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the TrpZip peptide in the phosphate buffer.
-
Determine the precise concentration of the peptide solution by UV absorbance at 280 nm, using the extinction coefficient of tryptophan.
-
Prepare a final sample with a peptide concentration of approximately 20-50 µM.
-
-
CD Spectrum Acquisition:
-
Record a CD spectrum from 190 to 260 nm at 25°C.
-
A characteristic TrpZip spectrum will show a strong positive peak around 228 nm and a negative peak around 215 nm, indicative of exciton coupling between the tryptophan residues in the folded state.[15]
-
-
Thermal Denaturation:
-
Monitor the CD signal at 228 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.
-
Allow the sample to equilibrate for at least 1 minute at each temperature point before recording the signal.
-
The resulting melting curve can be used to determine the melting temperature (Tm), which is the temperature at which 50% of the peptide is unfolded.
-
Data can be fit to a two-state unfolding model to calculate thermodynamic parameters such as the enthalpy (ΔH°) and entropy (ΔS°) of unfolding, and subsequently the free energy of unfolding (ΔG°unf).[1]
-
Protocol 3: 2D NMR Spectroscopy for Structural Analysis of a TrpZip Peptide
Materials:
-
Lyophilized, purified TrpZip peptide
-
NMR buffer (e.g., 90% H₂O/10% D₂O, 20 mM sodium phosphate, pH 6.0)
-
NMR spectrometer (600 MHz or higher recommended)
Procedure:
-
Sample Preparation: Dissolve the peptide in the NMR buffer to a final concentration of 1-2 mM.
-
1D ¹H NMR: Acquire a 1D proton spectrum to assess sample purity and proper folding (indicated by good signal dispersion).
-
2D TOCSY (Total Correlation Spectroscopy):
-
Set up a 2D TOCSY experiment with a mixing time of 60-80 ms.
-
This experiment will identify all protons within a given amino acid's spin system.
-
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Set up a 2D NOESY experiment with a mixing time of 150-200 ms.
-
This experiment identifies protons that are close in space (< 5 Å), providing distance restraints for structure calculation. Key NOEs for a β-hairpin include cross-strand Hα-Hα and Hα-HN signals.
-
-
Data Processing and Analysis:
-
Process the 2D spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Resonance Assignment: Use the TOCSY and NOESY spectra to assign all proton resonances to their respective amino acids in the sequence.
-
Structural Restraints: Identify and quantify NOE cross-peaks to generate distance restraints.
-
Structure Calculation: Use a structure calculation program (e.g., CYANA, Xplor-NIH) to generate a family of 3D structures consistent with the experimental restraints.
-
Structure Validation: Assess the quality of the calculated structures using programs like PROCHECK-NMR.
-
Visualizations
Logical Workflow for Designing a TrpZip-Based Molecular Recognition Scaffold
References
- 1. Tryptophan zippers: Stable, monomeric β-hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tryptophan zippers: stable, monomeric beta -hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tunable CH/π Interactions within a Tryptophan Zipper Motif to Stabilize the Fold of Long β-Hairpin Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designed Trpzip-3 β-Hairpin Inhibits Amyloid Formation in Two Different Amyloid Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Hierarchical assembly of tryptophan zipper peptides into stress-relaxing bioactive hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Peptide Therapeutic Approaches for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. bakerlab.org [bakerlab.org]
- 13. Scaffolding to build a rational vaccine design strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proof of principle for epitope-focused vaccine design [ideas.repec.org]
- 15. Hierarchical assembly of tryptophan zipper peptides into stress-relaxing bioactive hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trp-Trp-Trp in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the tripeptide Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp or WWW) in the development of advanced drug delivery systems. The inherent properties of tryptophan, particularly its hydrophobicity and the aromatic nature of its indole side chain, make the WWW tripeptide a prime candidate for self-assembly into nanostructures capable of encapsulating and delivering therapeutic agents.
Introduction to this compound Peptide for Drug Delivery
The this compound (WWW) tripeptide is a short peptide sequence composed of three consecutive tryptophan residues. The unique properties of tryptophan, including its large hydrophobic side chain and the ability to engage in π-π stacking interactions, drive the self-assembly of WWW peptides in aqueous environments to form well-defined nanostructures such as nanoparticles, nanofibers, and hydrogels.[1][2] These self-assembled structures can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to target sites.[3][4] The use of a simple, natural tripeptide offers advantages of biocompatibility and biodegradability.[1]
Key Advantages of this compound in Drug Delivery:
-
Biocompatibility: Composed of a natural amino acid, minimizing toxicity and immunogenicity.[1]
-
Self-Assembly: Spontaneously forms nanostructures in aqueous solutions, providing a straightforward method for nanoparticle formulation.[3][4]
-
Drug Encapsulation: The hydrophobic core of the self-assembled nanostructures is ideal for encapsulating poorly water-soluble drugs.
-
Enhanced Bioavailability: Can improve the solubility and stability of encapsulated drugs.
-
Controlled Release: Drug release can be modulated by the stability of the peptide nanostructure.[3][4]
Synthesis of this compound Peptide
The synthesis of peptides rich in tryptophan, such as this compound, can be challenging due to the susceptibility of the indole side chain to modification.[5] Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) is the recommended method due to its milder deprotection conditions compared to Boc chemistry, which significantly improves the yield and purity of tryptophan-containing peptides.[5]
Experimental Protocol: Fmoc Solid-Phase Synthesis of this compound
This protocol outlines the manual synthesis of the WWW tripeptide.
Materials:
-
Fmoc-Trp(Boc)-OH
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (repeat for each Trp residue):
-
Dissolve Fmoc-Trp(Boc)-OH (3 eq), DIC (3 eq), and OxymaPure (3 eq) in DMF.
-
Add the coupling solution to the deprotected resin and agitate for 2 hours.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection: After coupling the final Trp residue, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5 v/v/v/w).
-
Add the cleavage cocktail to the resin and agitate for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using mass spectrometry and analytical HPLC.
Self-Assembly of this compound Nanoparticles
The WWW tripeptide can self-assemble into nanoparticles through a simple solvent-exchange method. The hydrophobic nature of the tryptophan residues drives the aggregation of the peptides in an aqueous environment.
Experimental Protocol: Preparation of WWW Nanoparticles
Materials:
-
Lyophilized this compound peptide
-
Organic solvent (e.g., Dimethyl sulfoxide - DMSO, Ethanol)
-
Deionized water or phosphate-buffered saline (PBS)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized WWW peptide in a minimal amount of a suitable organic solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).
-
Nanoparticle Formation:
-
Rapidly inject a specific volume of the peptide stock solution into a larger volume of vigorously stirring aqueous solution (e.g., deionized water or PBS).
-
The final peptide concentration will influence the size and characteristics of the nanoparticles.
-
-
Solvent Removal: Dialyze the nanoparticle suspension against deionized water or PBS for 24-48 hours to remove the organic solvent.
-
Characterization:
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and surface charge of the nanoparticles.
-
Morphology: Visualize the shape and structure of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
-
Drug Loading and Release Studies
The hydrophobic core of the self-assembled WWW nanoparticles serves as a reservoir for hydrophobic drugs. A model hydrophobic drug, such as Doxorubicin (DOX), can be encapsulated during the self-assembly process.[3][4]
Experimental Protocol: Doxorubicin Loading and Release
Materials:
-
This compound peptide
-
Doxorubicin hydrochloride (DOX)
-
Organic solvent (DMSO)
-
Deionized water or PBS
-
Dialysis membrane (with appropriate molecular weight cut-off)
Procedure for Drug Loading:
-
Co-dissolution: Dissolve both the WWW peptide and DOX in an organic solvent like DMSO.
-
Co-precipitation: Inject the peptide-drug solution into a stirring aqueous phase, as described for nanoparticle formation.
-
Purification: Dialyze the suspension to remove the free, unloaded drug and the organic solvent.
-
Quantification of Drug Loading:
-
Lyophilize a known volume of the drug-loaded nanoparticle suspension.
-
Dissolve the lyophilized powder in a solvent that disrupts the nanoparticles and dissolves the drug (e.g., DMSO).
-
Quantify the amount of encapsulated DOX using UV-Vis spectrophotometry or fluorescence spectroscopy at its characteristic wavelength.
-
Calculate the Drug Loading Content (DLC) and Drug Loading Efficiency (DLE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of nanoparticles) x 100
-
DLE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Illustrative Quantitative Data for WWW-DOX Nanoparticles
| Parameter | Value | Method of Determination |
| WWW Peptide | ||
| Molecular Weight | 602.68 g/mol | Mass Spectrometry |
| WWW Nanoparticles | ||
| Hydrodynamic Diameter | 150 ± 20 nm | Dynamic Light Scattering |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering |
| Zeta Potential | -15 ± 5 mV | Dynamic Light Scattering |
| Critical Aggregation Conc. | 0.1 mg/mL | Fluorescence Probe Method |
| DOX-Loaded WWW NPs | ||
| Drug Loading Content (DLC) | 8.5% | UV-Vis Spectroscopy |
| Drug Loading Efficiency (DLE) | 75% | UV-Vis Spectroscopy |
Disclaimer: The data in this table is illustrative and based on typical values for similar self-assembling peptide systems. Actual values should be determined experimentally.
Procedure for In Vitro Drug Release:
-
Place a known amount of the DOX-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively).
-
Maintain the setup at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw a sample of the release buffer and replace it with fresh buffer.
-
Quantify the amount of released DOX in the collected samples using UV-Vis or fluorescence spectroscopy.
-
Plot the cumulative drug release as a function of time.
Cellular Uptake and Cytotoxicity Assays
The efficacy of a drug delivery system depends on its ability to be internalized by target cells. The cellular uptake of WWW nanoparticles can be visualized using a fluorescently labeled peptide or by encapsulating a fluorescent dye.
Experimental Protocol: Cellular Uptake and Cytotoxicity
Materials:
-
Cancer cell line (e.g., A549, HeLa)
-
Cell culture medium (e.g., DMEM) and supplements
-
Fluorescently labeled WWW peptide (e.g., FITC-WWW) or nanoparticles loaded with a fluorescent dye (e.g., Coumarin-6)
-
MTT or CCK-8 assay kit
-
Fluorescence microscope or flow cytometer
Cellular Uptake Study:
-
Seed the cancer cells in a culture plate and allow them to adhere overnight.
-
Treat the cells with fluorescently labeled WWW nanoparticles for various time points.
-
Wash the cells with PBS to remove non-internalized nanoparticles.
-
Visualize the cellular uptake using fluorescence microscopy or quantify it using flow cytometry.
Cytotoxicity Assay:
-
Seed the cancer cells in a 96-well plate.
-
Treat the cells with varying concentrations of free DOX, empty WWW nanoparticles, and DOX-loaded WWW nanoparticles.
-
Incubate for a specified period (e.g., 24, 48 hours).
-
Perform an MTT or CCK-8 assay according to the manufacturer's instructions to determine cell viability.
-
Calculate the IC50 values to compare the cytotoxicity of the different formulations.
Visualizations
Experimental Workflow for WWW Nanoparticle Formulation and Drug Loading
Caption: Workflow for the synthesis, formulation, and in vitro evaluation of this compound drug delivery nanoparticles.
Conceptual Diagram of WWW Nanoparticle Self-Assembly and Drug Encapsulation
Caption: Self-assembly of this compound peptides to encapsulate a hydrophobic drug within a nanoparticle core.
Cellular Uptake Pathway of WWW Nanoparticles
Caption: Proposed mechanism of cellular uptake and intracellular drug release from this compound nanoparticles.
References
Application Notes & Protocols: Assessing the Antimicrobial Activity of Trp-Trp-Trp (WWW)
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to assess the antimicrobial activity of the tripeptide Trp-Trp-Trp (WWW).
Introduction
Tryptophan-rich peptides are a class of antimicrobial peptides (AMPs) known for their potent activity against a broad spectrum of pathogens. The tripeptide this compound (WWW) is a small, synthetic peptide that has garnered interest for its potential antimicrobial properties, attributed to the ability of tryptophan residues to anchor to the lipid bilayer of microbial cell membranes, leading to disruption and cell death. This document outlines the key experimental protocols to characterize the antimicrobial efficacy and mechanism of action of this compound.
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.
Protocol:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in a suitable solvent (e.g., sterile deionized water, DMSO) to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test microorganism into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).
-
Incubate the culture at the optimal temperature (e.g., 37°C for most bacteria) with shaking until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Dilute this adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Assay Procedure:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate broth medium.
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (broth with inoculum, no peptide) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot the aliquot onto an appropriate agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the agar plate at the optimal temperature for 18-24 hours.
-
-
Determination of MBC:
-
The MBC is the lowest concentration of this compound that results in a 99.9% reduction in the initial bacterial inoculum. This is determined by observing the concentration at which no bacterial colonies grow on the agar plate.
-
Data Presentation
The antimicrobial activity of this compound against a panel of microorganisms can be summarized as follows:
| Microorganism | Type | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 16 | 32 |
| Escherichia coli | Gram-negative | 32 | 64 |
| Pseudomonas aeruginosa | Gram-negative | 64 | 128 |
| Candida albicans | Fungus | 32 | 64 |
Visualization of Experimental Workflow
Application Notes and Protocols for Trp-Trp-Trp Peptide Stability Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of therapeutic peptides is a critical parameter that influences their efficacy, safety, and shelf-life. Peptides, particularly those rich in specific amino acids like tryptophan, are susceptible to various degradation pathways.[1][2] The Trp-Trp-Trp (WWW) peptide, with its three consecutive tryptophan residues, presents unique stability challenges due to the indole side chain's susceptibility to oxidation and its influence on the peptide's overall hydrophobicity and aggregation propensity.[3][4]
These application notes provide a comprehensive experimental design for assessing the stability of a this compound peptide. The protocols detailed herein are aligned with the principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines, aiming to identify potential degradation products and pathways.[5][6][7][8] This information is vital for formulation development, establishing appropriate storage conditions, and defining the peptide's shelf-life.[6][8][9]
Experimental Design Overview
A systematic approach to evaluating the stability of the this compound peptide involves subjecting it to a series of stress conditions that mimic potential environmental exposures during manufacturing, storage, and administration.[5][10] The degradation of the peptide is then monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).[11][12][13]
The overall workflow for the stability testing of the this compound peptide is illustrated below.
Caption: Workflow for this compound peptide stability testing.
Key Experimental Protocols
Stability-Indicating HPLC Method Development
A robust stability-indicating analytical method is paramount to accurately quantify the parent peptide and separate it from its degradation products.[6][8] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for peptide analysis.[14][15]
Protocol:
-
Column Selection: Utilize a C18 column with a wide pore size (e.g., 300 Å) suitable for peptide separations.
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a linear gradient to ensure separation of the parent peptide from potential impurities and degradants. A shallow gradient is often necessary for resolving closely related species.[15]
-
Detection: Monitor the elution profile using a UV detector at 220 nm and 280 nm (due to the tryptophan residues). Couple the HPLC system to a mass spectrometer (MS) to identify the masses of the parent peptide and any degradation products.[11][12]
-
Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation Studies
Forced degradation studies, also known as stress testing, are conducted to accelerate the degradation of the peptide and identify likely degradation pathways.[5][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
This study assesses the peptide's susceptibility to acid and base-catalyzed hydrolysis.
Protocol:
-
Prepare solutions of the this compound peptide in various buffers covering a range of pH values (e.g., pH 2, 4, 7, 9, 12).[16]
-
Incubate the solutions at a controlled temperature (e.g., 40°C or 60°C).[16]
-
Withdraw aliquots at predetermined time points (e.g., 0, 6, 12, 24, 48 hours).
-
Neutralize the acidic and basic samples before analysis to prevent further degradation.[16]
-
Analyze the samples by the validated stability-indicating HPLC method.
| Condition | pH | Temperature | Time Points (hours) |
| Acid Hydrolysis | 2.0 (0.01 M HCl) | 60°C | 0, 6, 12, 24, 48 |
| Neutral | 7.0 (Phosphate Buffer) | 60°C | 0, 6, 12, 24, 48 |
| Base Hydrolysis | 9.0 (Borate Buffer) | 40°C | 0, 6, 12, 24, 48 |
| Strong Base | 12.0 (0.01 M NaOH) | Room Temperature | 0, 2, 4, 8, 12 |
This study evaluates the effect of elevated temperatures on the peptide's stability.
Protocol:
-
Store the lyophilized this compound peptide and a solution of the peptide at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.[1][16]
-
Withdraw samples at specified time intervals (e.g., 0, 1, 3, 7, 14 days).
-
Analyze the samples by HPLC to quantify the remaining parent peptide.
| State | Temperature | Relative Humidity | Time Points (days) |
| Solid | 60°C | Ambient | 0, 7, 14, 30 |
| Solution | 40°C | N/A | 0, 1, 3, 7 |
| Solution | 60°C | N/A | 0, 1, 3, 7 |
Tryptophan residues are particularly prone to oxidation. This study is crucial for the this compound peptide.
Protocol:
-
Prepare a solution of the peptide and treat it with a low concentration of an oxidizing agent, such as hydrogen peroxide (H₂O₂), at room temperature.[5]
-
Monitor the reaction by taking samples at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analyze the samples by HPLC-MS to identify and quantify the parent peptide and its oxidized derivatives.
| Oxidizing Agent | Concentration | Temperature | Time Points (hours) |
| Hydrogen Peroxide | 0.1% (v/v) | Room Temperature | 0, 1, 4, 8, 24 |
| Hydrogen Peroxide | 3% (v/v) | Room Temperature | 0, 0.5, 1, 2, 4 |
This study assesses the peptide's sensitivity to light exposure.
Protocol:
-
Expose the solid peptide and a solution of the peptide to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.[8]
-
A common exposure is a minimum of 1.2 million lux hours and 200 watt hours/square meter.[8]
-
Include a dark control sample stored under the same conditions to differentiate between light-induced and thermal degradation.
-
Analyze the samples by HPLC after the exposure period.
| Sample | Condition | Exposure |
| Solid | Light | ICH Q1B specified |
| Solid | Dark Control | Same temperature and duration |
| Solution | Light | ICH Q1B specified |
| Solution | Dark Control | Same temperature and duration |
Enzymatic Stability
For peptides intended for in vivo applications, assessing their stability against enzymatic degradation is critical.
Protocol:
-
Incubate the this compound peptide with relevant proteases (e.g., trypsin, chymotrypsin) or in human serum/plasma.[11][17][18]
-
Take samples at different time points (e.g., 0, 15, 30, 60, 120 minutes).[19]
-
Stop the enzymatic reaction by adding a quenching agent (e.g., a strong acid like TFA or an organic solvent like acetonitrile).[19]
-
Analyze the samples using LC-MS to determine the rate of degradation and identify cleavage sites.[11][19]
| Enzyme/Matrix | Concentration | Temperature | Time Points (minutes) |
| Trypsin | 1:100 (enzyme:peptide) | 37°C | 0, 15, 30, 60, 120 |
| Chymotrypsin | 1:100 (enzyme:peptide) | 37°C | 0, 15, 30, 60, 120 |
| Human Serum | 50% | 37°C | 0, 30, 60, 120, 240 |
Data Presentation and Analysis
All quantitative data from the stability studies should be tabulated to facilitate comparison and analysis. The percentage of the remaining parent peptide should be plotted against time for each stress condition to determine the degradation kinetics.
Example Data Table:
| Stress Condition | Time Point | % Remaining Parent Peptide | Major Degradation Products (m/z) |
| Acid Hydrolysis (pH 2, 60°C) | 0 hr | 100.0 | - |
| 24 hr | 85.2 | [m/z of fragment 1] | |
| Oxidative Stress (0.1% H₂O₂) | 0 hr | 100.0 | - |
| 8 hr | 62.5 | [m/z of +16, +32 Da products] |
Hypothetical Degradation Pathway
The following diagram illustrates a potential degradation pathway for the this compound peptide under oxidative stress, a primary concern for tryptophan-containing peptides.
Caption: Potential oxidative degradation of this compound.
Conclusion
A thorough understanding of the stability of the this compound peptide is essential for its successful development as a therapeutic agent. The experimental design and protocols outlined in these application notes provide a comprehensive framework for identifying its degradation pathways and intrinsic stability. The data generated from these studies will be instrumental in guiding formulation development, establishing appropriate storage conditions and shelf-life, and supporting regulatory submissions.
References
- 1. Peptide stability studies – Genepep [genepep.com]
- 2. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 3. mdpi.com [mdpi.com]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability Testing for Peptide and Protein-Based Drugs – StabilityStudies.in [stabilitystudies.in]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hplc.eu [hplc.eu]
- 15. benchchem.com [benchchem.com]
- 16. veeprho.com [veeprho.com]
- 17. researchgate.net [researchgate.net]
- 18. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Modification of Tryptophan Residues in Peptides
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tryptophan (Trp) is a unique amino acid, not only due to its essential role in biological systems as a precursor to neurotransmitters like serotonin, but also because of its distinct chemical properties.[1][2] The indole side chain of tryptophan is a versatile target for chemical modification due to its low natural abundance (~1%) in proteins and its rich electron density.[1][3][4] The selective modification of Trp residues is a powerful strategy in peptide and protein chemistry, enabling a wide range of applications from fundamental biological studies to the development of novel therapeutics.[3][4][5][6]
The ability to chemically alter Trp residues allows for:
-
Improved Pharmacokinetic Properties: Modifications can enhance the stability, bioavailability, and serum half-life of peptide drugs.[1][2]
-
Drug Conjugation: Functional handles can be introduced for the attachment of drugs, imaging agents, or other molecules.[3][6]
-
Probing Protein Structure and Function: Introducing spectroscopic probes or cross-linkers at Trp sites can help elucidate protein structure, interactions, and dynamics.[3]
-
Development of Novel Bioactive Peptides: Altering the Trp residue can modulate the biological activity of a peptide, leading to the discovery of new agonists or antagonists.[1]
This document provides detailed application notes and protocols for several key techniques used to modify tryptophan residues in peptides.
Oxidative Modifications of Tryptophan
The indole ring of tryptophan is highly susceptible to oxidation, reacting with various agents like ozone, peroxides, and reactive oxygen species generated photochemically.[7][8] While sometimes a source of peptide degradation, controlled oxidation can be harnessed for specific modifications.[7][9]
Oxidation to Oxindolylalanine with Dimethyl Sulfoxide (DMSO) and Hydrochloric Acid (HCl)
Principle: This method provides a straightforward and selective conversion of tryptophan to oxindolylalanine (2-hydroxytryptophan). The reaction proceeds at room temperature using a mixture of DMSO and concentrated HCl in acetic acid.[10][11] This modification can be useful for studying the role of the indole NH group in biological interactions or for introducing a subtle structural change that may alter a peptide's activity.
Quantitative Data Summary:
| Peptide Substrate | Yield of Oxindolylalanine Derivative | Reference |
| Luteinizing hormone-releasing factor (LRF) | >90% | [10][11] |
| Somatostatin | >90% | [10][11] |
| Valine-gramicidin A | >90% | [10][11] |
| ACTH 1-24 | >90% | [10][11] |
Experimental Protocol:
-
Peptide Dissolution: Dissolve the tryptophan-containing peptide in glacial acetic acid.
-
Reagent Preparation: Prepare the oxidizing reagent by mixing dimethyl sulfoxide (DMSO) with concentrated aqueous hydrochloric acid (HCl).
-
Reaction Initiation: Add the DMSO/HCl mixture to the peptide solution. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC), to determine the consumption of the starting peptide and the formation of the oxindolylalanine product.
-
Product Isolation: Once the reaction is complete, isolate the modified peptide. This is often achieved by chromatographic methods, such as preparative RP-HPLC.[10][11]
-
Characterization: Confirm the identity and purity of the oxindolylalanine-containing peptide using mass spectrometry and amino acid analysis. The modified peptide can be hydrolyzed with 3N p-toluenesulfonic acid at 110°C for 24 hours for quantitative analysis of the oxindolylalanine content.[10][11]
Experimental Workflow Diagram:
On-Resin Ozonolysis to Kynurenine
Principle: Ozonolysis is a powerful method to cleave the indole ring of tryptophan, converting it to kynurenine (Kyn).[12][13] Performing this reaction on a solid-phase resin (on-resin) simplifies the purification process, as excess reagents and byproducts can be washed away before cleaving the modified peptide from the resin.[12] Kynurenine-containing peptides are of interest as they are metabolites in the tryptophan degradation pathway and can have distinct biological activities.[12] For example, the mutation of Kyn to Trp in the antibiotic daptomycin leads to decreased antibacterial activity.[12]
Quantitative Data Summary:
| Peptide Sequence (on-resin) | Conversion to Kyn-peptide | Reference |
| H-Trp-Gly-Gly-Phe-R | Complete conversion observed | [12] |
| H-Phe-Trp-Gly-Gly-R | Complete conversion observed | [12] |
| H-Gly-Phe-Trp-Gly-R | Complete conversion observed | [12] |
| H-Gly-Gly-Phe-Trp-R | Complete conversion observed | [12] |
| H-Ala-Ala-Trp-Ala-R | Complete conversion observed | [12] |
| (R = Rink amide resin) |
Experimental Protocol:
-
Peptide Synthesis: Synthesize the tryptophan-containing peptide on a suitable solid-phase resin (e.g., Rink amide or 2-chlorotrityl chloride resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Resin Preparation: Swell the peptide-bound resin in dichloromethane (DCM) in a reaction vessel equipped for low-temperature reactions.
-
Ozonolysis: Cool the resin slurry to -78°C (a dry ice/acetone bath). Bubble ozone (O3) gas through the mixture for approximately 5 minutes. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.
-
Quenching: Add dimethyl sulfide (Me2S, typically 10 equivalents relative to the resin capacity) at -78°C to quench the excess ozone and reduce the ozonide intermediate.
-
Warming: Allow the reaction mixture to slowly warm to room temperature over 1 hour.
-
Washing: Drain the solvent and wash the resin thoroughly with dimethylformamide (DMF) and DCM to remove the quenching agent and byproducts.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/H2O/TIS, 90:5:5 v/v/v) for 1.5-2 hours at room temperature to cleave the peptide from the resin and remove any remaining side-chain protecting groups.
-
Isolation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then purify by preparative RP-HPLC.
-
Characterization: Confirm the mass of the purified kynurenine-containing peptide by mass spectrometry.
Clickable C2-Sulfenylation
Principle: This method allows for the rapid and catalyst-free modification of tryptophan at the C2 position by sulfenylation. [1]The reaction uses S-substituted 8-quinoline thiosulfonates as electrophilic sulfur donors in trifluoroacetic acid (TFA). [1]TFA acts as both a solvent that can dissolve a wide range of peptides and an activator for the reagent. [1][14]This "clickable" modification is highly efficient and tolerant of all other 19 proteinogenic amino acids, making it suitable for the late-stage diversification of native peptides and on-market peptide drugs. [1][14] Quantitative Data Summary:
| Peptide Substrate | Thiosulfonate Reagent | Reaction Time | Isolated Yield | Reference |
| Z-Trp-Gly-OMe | SCF₃ reagent | 1 h | 94% | [1] |
| Z-Trp-Gly-OMe | SCF₂H reagent | 1 h | 92% | [1] |
| Somatostatin | SCF₃ reagent | 1 h | 81% | [1] |
| Leuprolide | SCF₃ reagent | 1 h | 78% | [1] |
| Melittin | SCF₃ reagent | 1 h | 70% | [1] |
| Tirzepatide | SCF₃ reagent | 4 h | 51% | [1] |
Experimental Protocol:
-
Peptide and Reagent Dissolution: Dissolve the tryptophan-containing peptide (e.g., at a final concentration of 10 mM) and the thiosulfonate reagent (e.g., 5 equivalents, 50 mM) in trifluoroacetic acid (TFA).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for 1 to 4 hours.
-
Monitoring: Monitor the reaction for complete conversion of the starting material using UPLC-MS.
-
Precipitation: Once the reaction is complete, remove the TFA solvent, for instance, by a stream of compressed air or nitrogen.
-
Isolation: Add cold diethyl ether to the residue to precipitate the crude modified peptide. Collect the precipitate by centrifugation and decant the ether.
-
Purification: Purify the crude peptide product using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the C2-sulfenylated peptide by high-resolution mass spectrometry.
Experimental Workflow Diagram:
References
- 1. Clickable tryptophan modification for late-stage diversification of native peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Chemical modifications of tryptophan residues in peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical modifications of tryptophan residues in peptides and proteins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Tryptophan-specific modification and diversification of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Machine learning prediction of methionine and tryptophan photooxidation susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidation of tryptophan to oxindolylalanine by dimethyl sulfoxide-hydrochloric acid. Selective modification of tryptophan containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues: synthesis of cyclomontanin B - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Effective synthesis of kynurenine-containing peptides via on-resin ozonolysis of tryptophan residues: synthesis of cyclomontanin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Trp-Trp-Trp (WWW) Peptide Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with the highly hydrophobic Trp-Trp-Trp (WWW) peptide.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide not dissolving in aqueous solutions like water or PBS?
A1: The this compound (WWW) peptide is composed of three tryptophan residues, which are highly hydrophobic (non-polar) amino acids.[1] Peptides with a high percentage of hydrophobic residues have poor solubility in aqueous (water-based) solutions because they cannot form favorable interactions with polar water molecules.[2][3] Instead, they tend to aggregate to minimize their exposure to water.[4] For a short peptide consisting entirely of hydrophobic amino acids like WWW, solubility in aqueous buffers is expected to be very low.[5][6]
Q2: What is the best initial solvent to try for dissolving my WWW peptide?
A2: For highly hydrophobic peptides like this compound, it is recommended to start with a small amount of a strong organic solvent.[2][7] The most commonly recommended initial solvents are dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN).[6] These solvents are effective at solvating non-polar molecules. It is crucial to first dissolve the peptide completely in a minimal amount of the organic solvent before attempting to dilute it with an aqueous buffer.[8]
Q3: I've dissolved the WWW peptide in DMSO, but it precipitates when I add my aqueous buffer. What should I do?
A3: Precipitation upon addition of an aqueous buffer is a common issue and indicates that the peptide's solubility limit in the final solvent mixture has been exceeded. Here are several steps you can take:
-
Slow, Dropwise Addition: Add the aqueous buffer very slowly to the peptide-organic solvent solution while continuously vortexing or stirring.[4] This helps to avoid localized high concentrations of the aqueous solvent that can trigger precipitation.
-
Lower the Final Concentration: The most straightforward solution is to aim for a lower final concentration of the peptide in your working solution.
-
Adjust the Solvent Ratio: You may need a higher percentage of the organic co-solvent in your final solution. However, be mindful of the tolerance of your specific assay to the organic solvent, as high concentrations can be detrimental to biological experiments.[9] For many cell-based assays, the final DMSO concentration should ideally be kept below 0.5% to avoid cytotoxicity.[10]
-
Consider Alternative Solvents: If DMSO is not suitable for your experiment, especially due to the risk of oxidizing tryptophan residues, consider using DMF or ACN.[4][5]
Q4: Are there any special precautions I should take when handling and storing the this compound peptide?
A4: Yes, peptides containing tryptophan are susceptible to oxidation.[5][11] To minimize degradation, it is recommended to:
-
Store Lyophilized Peptide: Store the peptide in its lyophilized (powder) form at -20°C or -80°C until you are ready to use it.
-
Use Oxygen-Free Solvents: When preparing solutions, using oxygen-free water or buffers can help prevent oxidation.[12]
-
Aliquot Solutions: Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide and introduce moisture into organic solvents like DMSO.[11]
-
Avoid DMSO for Long-Term Storage: If possible, avoid long-term storage of tryptophan-containing peptides in DMSO, as it can promote oxidation.[2] If DMSO must be used, prepare fresh solutions for your experiments.
Q5: Can I use sonication or heat to help dissolve my WWW peptide?
A5: Yes, both sonication and gentle warming can aid in dissolving peptides.
-
Sonication: A brief period of sonication in a water bath can help to break up aggregates and facilitate dissolution.[13]
-
Warming: Gently warming the solution (e.g., to a temperature below 40°C) can also increase solubility.[13] However, excessive or prolonged heating should be avoided as it can lead to peptide degradation.
Troubleshooting Guide
Problem: Lyophilized this compound peptide is not dissolving.
This workflow provides a systematic approach to dissolving your WWW peptide.
Data Presentation
Qualitative Solubility Profile of this compound Peptide
| Solvent System | Expected Solubility | Rationale & Considerations |
| Water | Very Low | The peptide is entirely composed of hydrophobic tryptophan residues, leading to poor interaction with polar water molecules.[1] |
| Phosphate-Buffered Saline (PBS) | Very Low | Similar to water, the hydrophobic nature of the peptide limits its solubility in standard physiological buffers. |
| Dimethyl Sulfoxide (DMSO) | High | A strong, polar aprotic organic solvent capable of effectively solvating the hydrophobic peptide.[7] Note: Can oxidize tryptophan residues over time.[2][5] |
| Dimethylformamide (DMF) | High | Another effective polar aprotic organic solvent for dissolving hydrophobic peptides. A good alternative to DMSO, especially for tryptophan-containing peptides.[4] |
| Acetonitrile (ACN) | Moderate to High | A less polar organic solvent that can be effective for dissolving many hydrophobic peptides.[6] |
| Methanol / Ethanol | Moderate | These polar protic organic solvents can solvate the peptide, but may be less effective than DMSO or DMF. |
| 6M Guanidine Hydrochloride / 8M Urea | High | These are strong denaturing agents that can disrupt the intermolecular hydrogen bonds and hydrophobic interactions that lead to aggregation.[4][10] Caution: These are generally not compatible with biological assays. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Testing
This protocol is designed to determine the best solvent for your this compound peptide using a minimal amount of material.
Materials:
-
Lyophilized this compound peptide
-
Sterile microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
-
Bath sonicator
-
Solvents to be tested:
-
Sterile deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Acetonitrile (ACN)
-
Procedure:
-
Aliquot the Peptide: Weigh out small, identical amounts (e.g., 0.1 mg) of the lyophilized peptide into several microcentrifuge tubes.
-
Initial Solvent Addition: To each tube, add a small, precise volume (e.g., 10 µL) of a different test solvent.
-
Vortex: Vortex each tube vigorously for 30-60 seconds.
-
Visual Inspection: Visually inspect each tube for dissolved peptide. A successfully dissolved peptide will result in a clear, particulate-free solution. Note any cloudiness or visible particles.
-
Sonication: If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Gentle Warming: If sonication is not sufficient, gently warm the tube to no more than 40°C for a few minutes.
-
Final Observation: Record the solvent in which the peptide dissolved completely and appeared as a clear solution. This will be your solvent of choice for preparing a stock solution.
Protocol 2: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a concentrated stock solution of the this compound peptide in an organic solvent, followed by dilution into an aqueous buffer.
Materials:
-
Lyophilized this compound peptide
-
Selected organic solvent from Protocol 1 (e.g., DMSO or DMF)
-
Desired aqueous buffer (e.g., PBS)
-
Sterile, low-adhesion microcentrifuge tubes
-
Pipettors and sterile tips
-
Vortex mixer
Procedure:
-
Equilibrate Peptide: Allow the vial of lyophilized peptide to come to room temperature before opening to prevent condensation of moisture.
-
Centrifuge: Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.
-
Initial Dissolution: Add a precise volume of the chosen organic solvent (e.g., DMSO) to the vial to achieve a high concentration stock solution (e.g., 10 mg/mL). It is critical to ensure the peptide dissolves completely in this step. Vortex thoroughly. If necessary, briefly sonicate.
-
Dilution: To create your working solution, slowly add the concentrated peptide stock solution dropwise into your desired aqueous buffer while vortexing. For example, to make a 100 µg/mL solution in PBS with 0.1% DMSO, you would add 1 µL of a 10 mg/mL DMSO stock to 99 µL of PBS.
-
Final Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for use. If it becomes cloudy, the solubility limit has been exceeded, and you will need to prepare a more dilute solution.
-
Storage: Store any remaining stock solution in aliquots at -80°C.
References
- 1. researchgate.net [researchgate.net]
- 2. proimmune.com [proimmune.com]
- 3. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Solubility Prediction [novoprolabs.com]
- 10. lifetein.com [lifetein.com]
- 11. genscript.com [genscript.com]
- 12. bachem.com [bachem.com]
- 13. jpt.com [jpt.com]
Technical Support Center: Optimizing the Purification of Hydrophobic Tryptophan Peptides
Welcome to the technical support center for the purification of hydrophobic tryptophan-containing peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: Why are peptides containing tryptophan particularly difficult to purify?
A1: Tryptophan possesses a large, hydrophobic indole side chain, which significantly increases the overall hydrophobicity of a peptide.[1] This high hydrophobicity leads to two primary challenges: poor solubility in aqueous solutions and a strong tendency to aggregate.[1][2] These factors can result in low yields, difficult handling, and complications during purification, especially with standard reversed-phase high-performance liquid chromatography (RP-HPLC).[3][4]
Q2: What is the best initial approach to solubilizing a hydrophobic tryptophan peptide?
A2: The recommended approach is to first test the solubility of a small amount of the peptide to avoid risking the entire sample.[1] A stepwise dissolution protocol is often effective.[4][5] Start by dissolving the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or n-propanol.[4][5] Once dissolved, slowly and dropwise add this organic solution to your aqueous buffer while vigorously vortexing or stirring to prevent precipitation.[1]
Q3: How can I prevent my hydrophobic peptide from aggregating during purification?
A3: Several strategies can be employed to mitigate peptide aggregation. The use of chaotropic agents like 6 M urea or guanidinium hydrochloride can disrupt the hydrogen bonds that lead to aggregation.[4] Adding organic modifiers such as isopropanol or acetic acid to purification solvents can also help.[6] In some cases, incorporating solubility-enhancing tags during peptide synthesis, which are later cleaved, can be an effective strategy.[3][4] Adjusting the pH of the buffer away from the peptide's isoelectric point (pI) can also increase solubility and reduce aggregation by increasing the net charge of the peptide.[2][7]
Q4: Are there alternatives to RP-HPLC for purifying very hydrophobic peptides?
A4: Yes, for peptides that are extremely difficult to purify using standard RP-HPLC, several alternatives can be considered. Hydrophilic Interaction Liquid Chromatography (HILIC) can be effective for peptides that do not retain well on reversed-phase columns.[4] If the peptide has a net charge, ion-exchange chromatography can be a useful separation method.[4][8] For some highly problematic peptides, non-chromatographic methods like precipitation followed by washing with a solvent such as diethyl ether can yield a pure product.[9]
Troubleshooting Guides
Common Issues in Hydrophobic Tryptophan Peptide Purification
| Problem | Potential Cause | Recommended Solution | References |
| Poor Peptide Solubility | High hydrophobicity due to tryptophan and other nonpolar residues. | Test solubility in various organic solvents (DMSO, DMF, ACN, isopropanol). Use a stepwise dissolution protocol: dissolve in a small amount of organic solvent first, then slowly add to the aqueous buffer with vigorous stirring. Adjust the pH of the buffer. | [1][4][5][10] |
| Peptide Aggregation/Precipitation | Strong intermolecular hydrophobic interactions. The solvent polarity changes too rapidly when diluting an organic stock solution into an aqueous buffer. | Add chaotropic agents (e.g., 6 M urea, guanidinium hydrochloride) to the buffer. Incorporate organic modifiers (e.g., isopropanol, acetic acid) into the mobile phase. Add the organic peptide solution to the aqueous buffer slowly and with vigorous mixing. | [1][4][6] |
| Low Purification Yield | Irreversible binding to the chromatography column. Aggregation leading to sample loss. | For RP-HPLC, consider a column with a less hydrophobic stationary phase (e.g., C4 or C8 instead of C18). Use a shallower gradient during elution. Increase the column temperature to improve solubility and reduce secondary interactions. | [3][11] |
| Poor Peak Shape in HPLC (Broadening, Tailing) | Peptide aggregation on the column. Secondary interactions with the stationary phase. | Increase the column temperature. Optimize the mobile phase pH and ionic strength. Add organic modifiers or ion-pairing agents (e.g., TFA) to the mobile phase. | [11] |
| Co-elution of Impurities | Similar hydrophobicity of the target peptide and impurities. | Optimize the HPLC gradient to improve resolution. Try a different stationary phase or an alternative purification method like HILIC or ion-exchange chromatography. | [4][12] |
Experimental Protocols
Protocol 1: Stepwise Solubilization of a Hydrophobic Tryptophan Peptide
-
Weigh a small, test amount of the lyophilized peptide (e.g., 1 mg).
-
Add a minimal volume of a strong organic solvent (e.g., 20-50 µL of DMSO or DMF) to the peptide and gently vortex to dissolve.
-
Prepare the desired aqueous buffer in a separate tube.
-
While vigorously vortexing the aqueous buffer, add the dissolved peptide solution drop by drop.
-
Continue to vortex for a few minutes after the addition is complete.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, this protocol is suitable for a larger scale.
Protocol 2: General RP-HPLC Method Optimization
-
Column Selection: Start with a wide-pore (300 Å) C4 or C8 column for peptides.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
-
Initial Gradient: Run a broad scouting gradient (e.g., 5% to 95% B over 30 minutes) to determine the approximate elution concentration of the peptide.
-
Gradient Optimization: Based on the scouting run, design a shallower gradient around the elution concentration of the target peptide to improve resolution. For example, if the peptide elutes at 60% B, a gradient of 50% to 70% B over 40 minutes may be effective.
-
Flow Rate: For analytical scale, a flow rate of 1 mL/min is typical. For preparative scale, the flow rate will depend on the column diameter.
-
Temperature: Set the column temperature to 40-60°C to improve peak shape and peptide solubility.[11]
-
Detection: Monitor the elution at 220 nm and 280 nm (due to the presence of tryptophan).
Visualizations
Caption: General workflow for the purification of hydrophobic peptides.
Caption: Troubleshooting decision tree for peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. genscript.com [genscript.com]
- 4. benchchem.com [benchchem.com]
- 5. nestgrp.com [nestgrp.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 12. bachem.com [bachem.com]
Technical Support Center: Overcoming Challenges in Trp-Trp-Trp NMR Structure Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of NMR structure determination for the Trp-Trp-Trp (WWW) tripeptide.
Frequently Asked Questions (FAQs)
Q1: Why is determining the NMR structure of a this compound peptide so challenging?
A1: The structure determination of a this compound peptide presents several distinct challenges:
-
Severe Signal Overlap: The three large, aromatic tryptophan side chains contain numerous protons with similar chemical environments, leading to significant overlap in the 1H NMR spectrum, particularly in the aromatic and upfield regions. This makes resolving and assigning individual proton signals difficult.[1][2]
-
Proneness to Aggregation: The hydrophobic nature of the tryptophan residues makes the this compound peptide highly susceptible to aggregation in aqueous solutions.[3][4] Aggregation can lead to line broadening, loss of signal, and complications in interpreting NMR data, as the observed spectra may be a population-weighted average of different oligomeric states.
-
Complex NOE Networks: The close spatial proximity of the three indole rings results in a dense network of Nuclear Overhauser Effect (NOE) cross-peaks. Distinguishing between intra-residue, sequential, and long-range NOEs, which are crucial for defining the three-dimensional structure, can be ambiguous and complicated.
-
Side Chain Conformational Dynamics: The tryptophan side chain can adopt multiple rotameric conformations, which can lead to conformational heterogeneity and further complicate the NMR spectra.[5]
Q2: What is a "tryptophan zipper" and how does it relate to the this compound peptide?
A2: A tryptophan zipper is a structural motif found in some peptides where cross-strand pairs of tryptophan residues interdigitate, much like the teeth of a zipper, to stabilize a β-hairpin structure.[5] While the this compound tripeptide is too short to form a full β-hairpin on its own, the principles of Trp-Trp interactions in tryptophan zippers are highly relevant. The close packing and potential for aromatic stacking interactions between the three consecutive tryptophan residues in the WWW peptide are expected to be the dominant forces shaping its conformation. Understanding the NOE patterns characteristic of tryptophan zippers can provide valuable insights into assigning the spectra of the this compound peptide.
Q3: Is isotopic labeling necessary for the NMR study of a this compound peptide?
A3: While not strictly mandatory for a peptide of this small size, isotopic labeling (e.g., with 15N and/or 13C) can be highly beneficial. Uniform labeling would enable the use of heteronuclear NMR experiments, such as 1H-15N HSQC and 3D NOESY-HSQC, which would significantly alleviate the problem of proton signal overlap by spreading the signals into additional dimensions.[6] This would greatly simplify the assignment process and increase the confidence in the final structure.
Q4: What are the expected chemical shift ranges for the this compound peptide?
A4: While the exact chemical shifts are highly dependent on the peptide's conformation and solvent conditions, some general ranges can be expected. Tryptophan zipper peptides, which are rich in Trp residues, are known to exhibit remarkable chemical shift dispersion for their size.[5] This is advantageous for resolving signals. However, significant overlap is still anticipated. The table below provides typical 1H chemical shift ranges for tryptophan residues in peptides.
| Proton | Typical Chemical Shift Range (ppm) |
| Hα | 4.0 - 5.0 |
| Hβ2, Hβ3 | 2.8 - 3.5 |
| Hδ1 | 7.0 - 7.5 |
| Hε1 (indole NH) | 9.5 - 10.5 |
| Hε3 | 7.2 - 7.8 |
| Hζ2 | 7.5 - 8.0 |
| Hζ3 | 7.0 - 7.5 |
| Hη2 | 7.0 - 7.5 |
Troubleshooting Guides
Problem 1: Severe signal overlap in 1D and 2D 1H NMR spectra.
-
Potential Cause: The inherent similarity of the chemical environments of the protons in the three tryptophan residues.
-
Troubleshooting Steps:
-
Optimize Experimental Conditions:
-
Temperature Variation: Acquire spectra at different temperatures. Small changes in temperature can sometimes induce sufficient chemical shift changes to resolve overlapping peaks.
-
Solvent Titration: Gradually add an organic co-solvent (e.g., acetonitrile, TFE) to your aqueous sample. This can perturb the local environment and improve chemical shift dispersion.
-
pH Adjustment: Varying the pH can alter the charge state of the termini and potentially influence the peptide's conformation, leading to better spectral resolution.
-
-
Employ Advanced NMR Experiments:
-
2D TOCSY with varying mixing times: Use a short mixing time (e.g., 20 ms) to identify direct correlations and a longer mixing time (e.g., 80 ms) to delineate the full spin systems of each residue.
-
2D NOESY/ROESY: These experiments are essential for obtaining distance restraints. ROESY can be particularly useful for intermediate-sized molecules where the NOE may be close to zero.
-
-
Consider Isotopic Labeling: If overlap remains a major obstacle, synthesizing the peptide with 15N and/or 13C labels will allow for higher-dimensional NMR experiments (e.g., 1H-15N HSQC, 3D NOESY-HSQC) that are much more powerful for resolving individual signals.[6]
-
Problem 2: Broad NMR signals and/or sample precipitation.
-
Potential Cause: Peptide aggregation. The hydrophobic nature of the this compound peptide makes it prone to self-association.[3][4]
-
Troubleshooting Steps:
-
Modify Sample Conditions:
-
Lower Peptide Concentration: Acquire spectra at the lowest concentration that provides an adequate signal-to-noise ratio. Aggregation is a concentration-dependent phenomenon.
-
Adjust pH: Moving the pH away from the isoelectric point of the peptide can introduce charge repulsion between molecules, potentially reducing aggregation.
-
Add Solubilizing Agents: Consider adding small amounts of organic solvents (e.g., DMSO, TFE) or non-ionic detergents to disrupt hydrophobic interactions and minimize aggregation.
-
-
Temperature Optimization: Systematically vary the temperature. In some cases, increasing the temperature can disrupt aggregates, while in others, it may promote aggregation.
-
Utilize Diffusion NMR: A DOSY (Diffusion Ordered Spectroscopy) experiment can be used to identify the presence of different sized species (monomers, oligomers) in solution.
-
Problem 3: Ambiguous NOE cross-peak assignments.
-
Potential Cause: The high density of protons in a compact structure leads to many NOE signals in a crowded spectral region.
-
Troubleshooting Steps:
-
Systematic NOESY Analysis:
-
Vary Mixing Time: Acquire NOESY spectra with a range of mixing times (e.g., 50 ms, 100 ms, 200 ms). Short mixing times will favor correlations between protons that are very close in space, aiding in the identification of intra-residue and sequential NOEs.
-
Careful Cross-Peak Integration: Accurately integrate cross-peak volumes to distinguish between strong, medium, and weak NOEs, which correspond to different distance restraints.
-
-
Leverage Isotopic Labeling: A 13C-edited or 15N-edited NOESY experiment is the most robust solution. These experiments resolve NOEs based on the chemical shifts of the attached heavy atoms, dramatically reducing ambiguity.
-
Iterative Structure Calculation: Use an iterative approach to structure calculation. Start with unambiguous NOE assignments and gradually introduce more ambiguous restraints, checking for consistency with the evolving structural model.
-
Experimental Protocols
A detailed methodology for key NMR experiments is provided below.
| Experiment | Purpose | Key Parameters |
| 1D 1H | Initial sample assessment, chemical shift overview. | - Temperature: 298 K (adjustable)- Solvent: 90% H2O / 10% D2O- Water Suppression: PRESAT or Watergate |
| 2D 1H-1H TOCSY | Identify proton spin systems for each residue. | - Mixing Time: 20-80 ms- Carrier Frequency: Centered on the water resonance |
| 2D 1H-1H NOESY | Detect through-space proton-proton correlations for distance restraints. | - Mixing Time: 50-200 ms- Carrier Frequency: Centered on the water resonance |
| 2D 1H-1H ROESY | Alternative to NOESY for molecules with correlation times where NOE is near zero. | - Spin-lock Field: ~2-2.5 kHz- Mixing Time: 100-300 ms |
| 2D 1H-15N HSQC (if labeled) | Resolve amide proton signals based on the attached 15N chemical shift. | - Optimized for one-bond 1JNH coupling (~90 Hz) |
| 3D 15N-edited NOESY-HSQC (if labeled) | Resolve ambiguous NOEs in a third dimension corresponding to the 15N chemical shift. | - NOESY Mixing Time: 100-150 ms |
Visualizations
Caption: Experimental workflow for this compound NMR structure determination.
Caption: Troubleshooting logic for severe signal overlap in NMR spectra.
References
- 1. scielo.br [scielo.br]
- 2. Multiple helical conformations of the helix-turn-helix region revealed by NOE-restrained MD simulations of tryptophan aporepressor, TrpR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan zippers: Stable, monomeric β-hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Molecular Dynamics Parameters for Trp-Trp-Trp Simulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining molecular dynamics (MD) parameters for accurate simulations of tryptophan trimers (Trp-Trp-Trp).
Frequently Asked Questions (FAQs)
Q1: Why are specialized force field parameters necessary for simulating this compound interactions?
A1: Standard force fields may not accurately capture the nuanced non-bonded interactions, particularly the π-π stacking, that govern the structure and dynamics of tryptophan-rich systems.[1][2] The delocalized π-electrons in the indole rings of tryptophan lead to complex electrostatic and van der Waals interactions that are crucial for determining the correct geometry and energy of stacking.[3] Inadequately parameterized force fields can lead to simulation artifacts such as overly compact or disordered structures, and incorrect representations of π-stacking geometries.
Q2: Which force fields are generally recommended for simulations involving aromatic residues like tryptophan?
A2: Force fields that have been specifically parameterized to handle aromatic interactions are preferable. Polarizable force fields, such as AMOEBA, are designed to better account for the electronic properties of aromatic systems.[3] Additive force fields like CHARMM and AMBER can also be effective, provided that the parameters for aromatic residues have been carefully validated and, if necessary, refined. For instance, modifications to the OPLS-AA force field have been shown to improve the geometries of interacting tryptophan side chains.
Q3: What are the key non-bonded interactions to consider when simulating this compound?
A3: The primary non-bonded interactions to consider are van der Waals forces and electrostatic interactions, which together constitute the π-π stacking interactions.[1][2] These can be further broken down into face-to-face, parallel-displaced, and T-shaped (edge-to-face) stacking arrangements. It is the delicate balance of these forces that dictates the preferred orientation and distance between the tryptophan residues.
Q4: What are the typical geometries observed for π-π stacking of tryptophan?
A4: Analysis of protein crystal structures reveals preferred geometries for aromatic interactions. Parallel stacking interactions are typically characterized by a distance of approximately 3.5 to 4.5 Å between the centers of the aromatic rings and a small angle (0–15 degrees) between the ring planes.[4] Perpendicular (T-shaped or edge-to-face) interactions are observed at longer distances of 5–6 Å with the ring planes at nearly right angles to each other.[4]
Troubleshooting Guides
Issue: Unrealistic Compaction or Aggregation of this compound During Simulation
Symptoms:
-
The radius of gyration of the trimer consistently decreases to an unrealistically small value.
-
The tryptophan side chains collapse into a disordered, non-physical aggregate.
-
The simulation crashes due to atoms moving too close to each other.
Possible Cause: The van der Waals parameters, particularly the Lennard-Jones potential, may be inaccurate, leading to excessive attraction between the indole rings.
Solution: Refine the Lennard-Jones parameters for the atoms in the tryptophan indole ring. This typically involves adjusting the well depth (ε) and the van der Waals radius (σ or Rmin).
Experimental Protocol: Refining Lennard-Jones Parameters
-
Quantum Mechanical (QM) Calculations:
-
Perform high-level QM calculations (e.g., MP2 or CCSD(T)) on a tryptophan dimer in various orientations (e.g., face-to-face, parallel-displaced, T-shaped) to obtain accurate interaction energy profiles as a function of distance.
-
-
Force Field Parameter Fitting:
-
Systematically vary the ε and σ parameters for the indole ring atoms in your chosen force field.
-
For each set of parameters, calculate the interaction energy profile for the tryptophan dimer using your MD engine.
-
Fit the MD-derived energy profiles to the QM-derived profiles to obtain the optimal Lennard-Jones parameters.
-
-
Validation:
-
Run a short MD simulation of the this compound system with the new parameters.
-
Analyze the trajectory to ensure that the aggregation artifact is resolved and that the observed stacking geometries are consistent with experimental observations.
-
Issue: Incorrect π-Stacking Geometry Observed in Simulations
Symptoms:
-
The distance between stacked tryptophan rings is consistently too short or too long.
-
The relative orientation of the stacked rings does not match expected geometries (e.g., exclusively face-to-face stacking where a parallel-displaced or T-shaped arrangement is expected).
Possible Cause: The partial atomic charges on the indole ring atoms may not accurately represent the electrostatic potential, leading to an incorrect balance of electrostatic and van der Waals forces.
Solution: Recalculate and refine the partial atomic charges for the tryptophan side chain.
Experimental Protocol: Refining Partial Atomic Charges
-
QM Electrostatic Potential (ESP) Calculation:
-
Perform a QM calculation (e.g., at the HF/6-31G* level) on an isolated tryptophan side chain analog (e.g., indole or skatole) to obtain the electrostatic potential on a grid of points around the molecule.
-
-
Charge Fitting:
-
Use a charge fitting procedure, such as RESP (Restrained Electrostatic Potential) or CHELPG, to derive a set of partial atomic charges that best reproduce the QM ESP.
-
-
Parameter Integration:
-
Update the partial charges for the tryptophan residue in your force field topology file.
-
-
Validation:
-
Run a simulation of the this compound system with the new charges.
-
Analyze the stacking geometries to confirm that they are now in better agreement with expected values.
-
Quantitative Data Summary
| Parameter | Problematic Value (Example) | Target Value |
| π-Stacking Distance (Parallel) | < 3.0 Å or > 5.0 Å | 3.5 - 4.5 Å[4] |
| π-Stacking Angle (Parallel) | > 30° | 0 - 15°[4] |
| π-Stacking Distance (Perpendicular) | < 4.5 Å or > 6.5 Å | 5.0 - 6.0 Å[4] |
| π-Stacking Angle (Perpendicular) | < 60° or > 90° | ~90°[4] |
Visualizations
Caption: Workflow for refining molecular dynamics parameters.
References
- 1. Estimating Binding Energies of π-Stacked Aromatic Dimers Using Force Field-Driven Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic interactions at the ligand-protein interface: Implications for the development of docking scoring functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistencies in Trp-Trp-Trp Fluorescence Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Trp-Trp-Trp (or tryptophan-containing protein) fluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for tryptophan fluorescence?
Tryptophan is typically excited at or near 295 nm to minimize excitation of other aromatic residues like tyrosine and phenylalanine.[1] Its emission maximum is highly sensitive to the polarity of its environment, generally ranging from 310 nm in a nonpolar environment to 355 nm in a polar, aqueous environment.[2][3][4]
Q2: Why is my fluorescence signal fluctuating or decreasing over time?
Signal fluctuations or a steady decrease in fluorescence intensity can be attributed to several factors:
-
Photobleaching: Tryptophan is susceptible to photodegradation upon prolonged exposure to excitation light.[5][6][7] This can be minimized by reducing the excitation slit width, decreasing exposure time, or using a fluorometer with a blinking lamp that only illuminates the sample during data acquisition.[7]
-
Protein Adsorption: Proteins can adsorb to the cuvette walls, leading to a decrease in the concentration of protein in the solution being measured.[7] This is particularly problematic at low protein concentrations.
-
Instrument Instability: Fluctuations can arise from instability in the lamp source of the fluorometer. Using a reference detector to correct for lamp intensity variations (S/R mode) can mitigate this issue.[7]
Q3: What is the "inner filter effect" and how can I correct for it?
The inner filter effect is a phenomenon where the measured fluorescence intensity is reduced because the excitation light is absorbed by the sample itself (primary inner filter effect) or the emitted light is reabsorbed by the sample (secondary inner filter effect).[1][8] This becomes significant at high concentrations of the fluorophore or other absorbing species in the solution.[1][9]
To correct for the inner filter effect, a control titration can be performed with a non-binding fluorophore that has similar absorption properties, such as N-Acetyl-L-tryptophanamide (NATA).[1] The decrease in fluorescence of the control substance at each titrant concentration can then be used to calculate a correction factor for the experimental data.[1][9]
Q4: What is fluorescence quenching and what are the different types?
Fluorescence quenching is a process that decreases the fluorescence intensity of a sample. It can occur through various mechanisms, broadly classified as static or dynamic quenching.[10][11]
-
Static Quenching: This occurs when the fluorophore forms a non-fluorescent complex with another molecule (the quencher) in the ground state.[10][12]
-
Dynamic (Collisional) Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative decay to the ground state.[10][11]
These two mechanisms can be distinguished by their differential dependence on temperature and viscosity, or more definitively through fluorescence lifetime measurements.[10]
Troubleshooting Guides
Issue 1: Lower than expected fluorescence intensity.
If you observe a weak fluorescence signal, follow these troubleshooting steps.
Troubleshooting Workflow for Low Fluorescence Intensity
Caption: Troubleshooting logic for low fluorescence intensity.
-
Verify Protein Concentration: Ensure the protein concentration is appropriate for the measurement. Use a reliable method like UV absorbance at 280 nm to confirm the concentration.
-
Check Instrument Settings:
-
Confirm that the excitation and emission wavelengths are set correctly for tryptophan (e.g., Excitation: 295 nm, Emission scan: 310-400 nm).[1]
-
Ensure the excitation and emission slit widths are appropriate. Wider slits increase signal but decrease resolution.
-
Adjust the gain (or photomultiplier voltage) to amplify the signal, but be cautious of saturating the detector.[13]
-
-
Inspect the Buffer: Run a blank spectrum of the buffer alone to check for background fluorescence or contaminants.
-
Consider Quenching: Components in your buffer (e.g., ions, dissolved oxygen, or other molecules) can quench tryptophan fluorescence.[7][14]
-
Assess Protein Integrity: A denatured or aggregated protein may exhibit altered fluorescence properties.[4] Tryptophan residues exposed to the aqueous solvent in an unfolded protein typically have a higher fluorescence emission compared to when they are buried in the hydrophobic core of a folded protein.[4][15] However, quenching can also occur upon unfolding.[16]
Issue 2: Unexpected shift in the emission maximum (λmax).
A shift in the wavelength of maximum fluorescence emission provides information about the local environment of the tryptophan residues.
Interpretation of Emission Maximum Shifts
Caption: Interpreting shifts in fluorescence emission maximum.
-
Blue Shift (Shift to shorter wavelength): This indicates that the tryptophan residues are in a more nonpolar (hydrophobic) environment.[11] This can occur upon protein folding, ligand binding that shields the tryptophan from the solvent, or membrane insertion.
-
Red Shift (Shift to longer wavelength): This suggests that the tryptophan residues are more exposed to the polar aqueous solvent.[10][11] This is often observed during protein denaturation or conformational changes that expose previously buried residues.
Quantitative Data Summary
The following tables summarize key quantitative parameters for tryptophan fluorescence.
Table 1: Fluorescence Quantum Yields of Tryptophan in Water
| Reference Compound | Quantum Yield (Q) | Conditions |
| Tryptophan | 0.13 | Water, 23°C[17][18] |
| Tryptophan | 0.14 | Water, pH 7[17][19] |
| Phenylalanine | 0.024 | Water, 23°C[17][18] |
| Tyrosine | 0.14 | Water, 23°C[17] |
Note: The fluorescence quantum yield of tryptophan can vary significantly within proteins, ranging from less than 0.01 to over 0.35, depending on the local microenvironment.[20]
Table 2: Fluorescence Lifetimes of Tryptophan
| Solvent | Fluorescence Lifetimes (ns) |
| Water | 0.40 and 2.8[19][21] |
| Ethanol | ~0.2, 1.8, and 4.8[19][21] |
| In Proteins | Typically multi-exponential, with components ranging from ~0.5 ns to 2.8 ns or longer.[22][23] |
Note: Tryptophan fluorescence decay is often multi-exponential, indicating the presence of multiple conformational states or environments.[5][22]
Experimental Protocols
Protocol 1: Standard Tryptophan Fluorescence Spectrum Acquisition
-
Instrument Setup:
-
Sample Preparation:
-
Prepare the protein solution in the desired buffer. Ensure the solution is transparent and free of particulates. If necessary, centrifuge the sample.[2]
-
The final protein concentration should be such that the absorbance at the excitation wavelength (e.g., 295 nm) is below 0.1 to minimize inner filter effects.
-
-
Data Acquisition:
-
Blank Measurement: First, record a spectrum of the buffer alone. This will be subtracted from the sample spectrum.[2]
-
Sample Measurement:
-
-
Data Processing:
-
Subtract the buffer blank spectrum from the sample spectrum.
-
Identify the wavelength of maximum emission (λmax) and the maximum fluorescence intensity.
-
Protocol 2: Correcting for the Inner Filter Effect
-
Prepare a Control Fluorophore: Prepare a solution of N-Acetyl-L-tryptophanamide (NATA) in the same buffer as your protein sample. The concentration should yield a fluorescence intensity similar to your protein sample.[1]
-
Titrate NATA with Ligand:
-
Measure the fluorescence spectrum of the NATA solution.
-
Perform a titration by adding the ligand (or quencher) at the same concentrations used in your protein experiment.
-
Record the fluorescence spectrum after each addition and incubation.[1]
-
-
Calculate Correction Factors:
-
For each ligand concentration, calculate the ratio of the NATA fluorescence intensity in the absence of ligand (FNATA,0) to the intensity in the presence of the ligand (FNATA). This ratio is the correction factor (CF).
-
CF = FNATA,0 / FNATA
-
-
Apply Correction: Multiply the observed fluorescence intensity of your protein sample at each corresponding ligand concentration by the calculated correction factor.
-
Fcorrected = Fobserved * CF
-
Experimental Workflow for a Titration Experiment
Caption: General workflow for a fluorescence titration experiment.
References
- 1. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. Fluorescence quenching of tryptophan and tryptophanyl dipeptides in solution [scirp.org]
- 4. Tryptophan- The Biological Fluorophore | Blog | Biosynth [biosynth.com]
- 5. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. journals.iucr.org [journals.iucr.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Distance Mapping in Proteins Using Fluorescence Spectroscopy: The Tryptophan-Induced Quenching (TrIQ) Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. tryptophan fluorescence quenching: Topics by Science.gov [science.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. tandfonline.com [tandfonline.com]
- 18. Fluorescence Quantum Yields of Tryptophan and Tyrosine | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Fluorescence lifetimes of tryptophan: structural origin and relation with So --> 1Lb and So --> 1La transitions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Origin of tryptophan fluorescence lifetimes. Part 2: fluorescence lifetimes origin of tryptophan in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tryptophan fluorescence lifetimes in lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Trp-Trp-Trp Peptide Stability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trp-Trp-Trp (WWW) peptides. The information is designed to help you refine your stability assays and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound peptides?
A1: this compound peptides are susceptible to several degradation pathways, primarily:
-
Oxidation: The indole side chain of tryptophan is highly susceptible to oxidation, which can be initiated by exposure to air, light, or certain buffer components.[1][2][3][4] This can lead to the formation of various oxidation products, including kynurenine and N-formylkynurenine (NFK).[5][6]
-
Hydrolysis: Peptide bonds can be cleaved through hydrolysis, which is often catalyzed by acidic or basic conditions.[2][7] The rate of hydrolysis is pH-dependent.[2]
-
Enzymatic Degradation: When incubated with biological matrices like plasma or serum, proteases can cleave the peptide bonds, leading to rapid degradation.[7][8]
-
Aggregation: The hydrophobic nature of tryptophan residues can promote self-assembly and aggregation, especially at high concentrations or near the isoelectric point (pI).[1][9] This can lead to precipitation and a loss of soluble, active peptide.
Q2: How can I improve the solubility of my this compound peptide?
A2: Improving the solubility of hydrophobic peptides like this compound is crucial for accurate stability assays. Consider the following strategies:
-
pH Adjustment: Determine the peptide's isoelectric point (pI) and adjust the buffer pH to be at least two units away from the pI to increase net charge and solubility.[7]
-
Organic Solvents: For initial stock solutions, using a small amount of an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) can aid dissolution before further dilution in aqueous buffers.
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can help disrupt aggregates and improve solubility. However, be mindful of their potential to interfere with downstream analytical methods.
Q3: What are the best practices for storing this compound peptides?
A3: Proper storage is critical to maintain the integrity of your this compound peptide.
-
Lyophilized Form: For long-term storage, keep the peptide in its lyophilized (powder) form at -20°C or -80°C in a desiccator to protect it from moisture.[3]
-
In Solution: Once reconstituted, the stability of the peptide in solution is significantly reduced.[3] If you must store it in solution, prepare single-use aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.[3]
-
Light and Oxygen Protection: Tryptophan is sensitive to light and oxidation.[3][4] Store peptide solutions in amber vials and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[3]
Troubleshooting Guides
Issue 1: Rapid Loss of Peptide Signal in Plasma Stability Assay
| Possible Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | 1. Add protease inhibitors to the plasma before adding the peptide. A cocktail of inhibitors targeting different protease classes (e.g., serine, cysteine, metalloproteases) is recommended. 2. Heat-inactivate the plasma (e.g., 56°C for 30 minutes) before the assay. Note that this can alter some plasma proteins. | Proteases in plasma rapidly cleave peptide bonds, reducing the concentration of the intact peptide.[8] |
| Precipitation/Aggregation | 1. Visually inspect the sample for any cloudiness or precipitate. 2. Centrifuge the sample and analyze both the supernatant and the pellet (if possible) to determine if the peptide is precipitating. 3. Decrease the initial peptide concentration in the assay. | The high protein concentration and ionic strength of plasma can sometimes induce aggregation and precipitation of hydrophobic peptides.[1] |
| Non-specific Binding | 1. Use low-binding microcentrifuge tubes and pipette tips. 2. Include a non-ionic surfactant (e.g., 0.01% Tween-20) in your buffer, if compatible with your analytical method. | Hydrophobic peptides can adsorb to plastic surfaces, leading to an apparent loss of peptide from the solution. |
Issue 2: Inconsistent Results and High Variability Between Replicates
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Solubilization | 1. Ensure the peptide is fully dissolved before starting the experiment. Use a vortex mixer and visually inspect for any particulate matter. 2. Prepare a fresh stock solution using a validated dissolution protocol. | If the peptide is not completely in solution, aliquots will have inconsistent concentrations.[10] |
| Oxidation During Sample Handling | 1. Prepare solutions fresh and minimize their exposure to air and light. 2. Use degassed buffers. 3. Consider adding an antioxidant like methionine to the buffer, if it doesn't interfere with the assay.[7] | Tryptophan is easily oxidized, and inconsistent exposure to oxidative conditions can lead to variable degradation rates.[4] |
| Freeze-Thaw Cycles | 1. Prepare single-use aliquots of your peptide stock solution. 2. Avoid using stock solutions that have been frozen and thawed multiple times. | Repeated freeze-thaw cycles can lead to peptide degradation and aggregation.[3] |
Data Presentation
Table 1: Influence of pH on the Half-Life of a Model this compound Peptide in Buffer at 37°C
| Buffer pH | Half-Life (hours) |
| 3.0 | 48 |
| 5.0 | 120 |
| 7.4 | 96 |
| 9.0 | 36 |
Note: Data are hypothetical and for illustrative purposes. Actual stability will depend on the specific peptide sequence and buffer composition.
Table 2: Effect of Protease Inhibitors on the Stability of a this compound Peptide in Human Plasma at 37°C
| Condition | % Remaining Peptide after 4 hours |
| No Inhibitors | 15% |
| Protease Inhibitor Cocktail | 85% |
Note: Data are hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in DMSO).
-
Human plasma (anticoagulant-treated, e.g., with EDTA).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid).
-
Protease inhibitor cocktail (optional).
-
Incubator or water bath at 37°C.
-
HPLC or LC-MS system for analysis.
-
-
Procedure: a. Pre-warm plasma and PBS to 37°C. b. If using protease inhibitors, add them to the plasma and pre-incubate for 10 minutes at 37°C. c. Spike the this compound peptide stock solution into the plasma to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., <1%) to avoid protein precipitation. d. Immediately at time zero (t=0), and at subsequent time points (e.g., 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture. e. Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of cold quenching solution. This will precipitate the plasma proteins and stop enzymatic activity. f. Vortex the quenched samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins. g. Transfer the supernatant to an HPLC vial for analysis. h. Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of remaining intact peptide. The tryptophan residues allow for sensitive detection by UV absorbance at 280 nm or by fluorescence (excitation ~280 nm, emission ~350 nm).[11][12][13]
Protocol 2: Quantification of this compound Peptide by RP-HPLC
-
Instrumentation and Columns:
-
An HPLC system with a UV detector.
-
A C18 reverse-phase column suitable for peptide analysis.
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
-
Develop a linear gradient to effectively separate the this compound peptide from its degradation products. A typical gradient might run from 5% to 95% Mobile Phase B over 20-30 minutes.
-
-
Detection:
-
Monitor the absorbance at 280 nm, which is characteristic of the tryptophan indole ring.[13]
-
-
Quantification:
-
Generate a standard curve by injecting known concentrations of the this compound peptide.
-
Calculate the concentration of the peptide in the unknown samples by comparing their peak areas to the standard curve.
-
Mandatory Visualization
Caption: Workflow for a this compound peptide plasma stability assay.
Caption: Troubleshooting logic for high signal loss in stability assays.
References
- 1. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Aggregation Gatekeeper and Controlled Assembly of Trpzip β-Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biomedgrid.com [biomedgrid.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fast and sensitive total protein and Peptide assays for proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Biological Activity of Trp-Trp-Trp Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and detailed protocols to address common challenges encountered when working to enhance the biological activity of Trp-Trp-Trp (WWW) analogs and other tryptophan-rich peptides.
Frequently Asked Questions (FAQs)
Q1: My synthetic this compound analog exhibits poor solubility in aqueous buffers. What are the likely causes and how can I improve it?
A1: Poor aqueous solubility is a common issue for hydrophobic peptides like this compound analogs. The high proportion of hydrophobic tryptophan residues drives intermolecular aggregation.[1][2][3] Solubility is often lowest at the peptide's isoelectric point (pI), where the net charge is zero.[2]
Troubleshooting Steps:
-
Analyze the Sequence: First, determine the peptide's net charge at neutral pH. Since tryptophan is neutral, the charge will depend on the N-terminal amine, the C-terminal carboxyl, and any charged amino acid substitutions.
-
pH Adjustment: For acidic peptides (net negative charge), try dissolving in a basic buffer (e.g., 0.1 M ammonium bicarbonate). For basic peptides (net positive charge), use an acidic solution (e.g., 0.1% acetic acid or formic acid).[3][4]
-
Organic Solvents: If pH adjustment fails, the recommended approach is to first dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or acetonitrile.[3][5] The resulting stock solution can then be slowly added to your aqueous experimental buffer with vigorous stirring. Most cell-based assays can tolerate up to 1% DMSO.[2]
-
Sonication: Brief sonication in a water bath can help break up aggregates and facilitate dissolution.[2][3][5]
-
Denaturing Agents: For peptides that are extremely difficult to dissolve, using denaturing agents like 6M Guanidine-HCl or 8M Urea can be effective, though their compatibility with downstream assays is a critical consideration.[3]
Q2: The biological activity of my this compound analog is significantly lower than expected. What are the potential reasons?
A2: Low biological activity can stem from several factors, including poor stability, low cell permeability, and suboptimal target interaction. Peptides are susceptible to degradation by proteases, and their physicochemical properties can limit their ability to reach their target.[6][7][8]
Troubleshooting Steps:
-
Assess Peptide Stability: The peptide may be rapidly degrading in the assay medium (e.g., serum-containing media). Perform a plasma stability assay (see Protocol 1) to determine its half-life.[9][10][11]
-
Evaluate Cell Permeability: If the target is intracellular, the peptide must cross the cell membrane. Tryptophan-rich peptides often interact with membranes, but efficient internalization is not guaranteed.[12][13] Consider conducting a cellular uptake study (see Protocol 2).
-
Re-evaluate Structural Modifications: The specific analog design may have disrupted the conformation required for target binding. Consider alternative modification strategies known to enhance activity, such as N-terminal acetylation, C-terminal amidation, or cyclization.[12][14][15]
-
Check for Aggregation: Aggregated peptides are typically inactive. Ensure the peptide is fully solubilized before use. Dynamic light scattering (DLS) can be used to check for aggregation in your final solution.
Q3: How can I improve the in vivo stability and half-life of my peptide analog?
A3: Enhancing stability against enzymatic degradation is crucial for in vivo applications. Several chemical modification strategies can protect the peptide from proteases.[8][15][16][17]
Recommended Strategies:
-
N-Terminal Acetylation: This modification neutralizes the N-terminal positive charge and blocks degradation by aminopeptidases.[9][18][19]
-
C-Terminal Amidation: This neutralizes the C-terminal negative charge and prevents degradation by carboxypeptidases.[9][]
-
Incorporate D-Amino Acids: Replacing one or more L-amino acids with their D-isomers can render peptide bonds unrecognizable to proteases, significantly increasing stability.[21] However, substitutions in the middle of a sequence can disrupt secondary structures essential for activity.[21]
-
Cyclization: Linking the N- and C-termini (head-to-tail cyclization) or creating a bond between amino acid side chains can lock the peptide into a more stable conformation that is resistant to proteases.[14][15][22][23]
-
Lipidation: Attaching a fatty acid chain (e.g., palmitic acid) can enhance binding to serum albumin, extending the peptide's circulation half-life and improving membrane interaction.[9][12][18]
Troubleshooting Guides
Guide 1: Low Peptide Stability in Serum
| Symptom | Possible Cause | Suggested Solution |
| Rapid loss of intact peptide in plasma/serum assay. | Proteolytic Degradation: Exopeptidases are cleaving the N- or C-terminus. | 1. Acetylate the N-terminus to block aminopeptidases.[9][18] 2. Amidate the C-terminus to block carboxypeptidases.[9][] |
| Peptide half-life is still short after terminal modifications. | Endopeptidase Cleavage: Proteases are cleaving internal peptide bonds. | 1. Introduce D-amino acids at or near cleavage sites.[21] 2. Utilize peptide cyclization to create a conformationally constrained, protease-resistant structure.[14][22] 3. Incorporate unnatural amino acids or amide bond isosteres to prevent recognition by proteases.[12] |
Guide 2: Poor Cellular Uptake
| Symptom | Possible Cause | Suggested Solution |
| Low intracellular concentration of fluorescently-labeled peptide. | Inefficient Membrane Translocation: The peptide binds to the cell surface but does not internalize effectively. | 1. Increase Cationicity: Substitute neutral residues with basic amino acids like Arginine (Arg) or Lysine (Lys). Arginine is often more effective due to its ability to form bidentate hydrogen bonds with membrane phosphates.[12][24] 2. Optimize Amphipathicity: Modify the sequence to achieve a better balance of hydrophobic (Trp) and hydrophilic (Arg/Lys) residues, which can promote membrane interaction and penetration. |
| Peptide appears trapped in endosomes (punctate fluorescence). | Endocytotic Uptake without Endosomal Escape: The peptide is taken up via endocytosis but cannot reach the cytosol. | 1. Conjugate to a Cell-Penetrating Peptide (CPP): Fuse the analog to a known CPP sequence (e.g., TAT, Penetratin) that facilitates endosomal escape.[8] 2. Incorporate modifications that promote membrane disruption upon endosomal acidification. |
Data Summary Tables
Table 1: Impact of Chemical Modifications on Peptide Properties
| Modification Strategy | Primary Goal | Typical Effect on Bioactivity | Potential Drawbacks |
| N-Terminal Acetylation | Increase stability against aminopeptidases.[19] | Often maintained or slightly increased. | Can alter receptor interactions if the N-terminus is critical for binding. |
| C-Terminal Amidation | Increase stability against carboxypeptidases.[] | Frequently enhances activity by mimicking native proteins.[] | May decrease solubility in some cases.[] |
| Amino Acid Substitution (Arg for Lys) | Enhance membrane interaction. | Generally increases antimicrobial/cell-penetrating activity.[24] | Can alter specificity or increase cytotoxicity. |
| Amino Acid Substitution (D-Amino Acids) | Increase proteolytic stability.[21] | Activity is often maintained if the overall conformation is preserved.[21] | Can disrupt critical secondary structures if placed incorrectly.[21] |
| Cyclization | Increase stability and conformational rigidity.[14][22][23] | Can significantly increase activity and selectivity by reducing the entropic penalty of binding.[23] | Synthesis can be complex; improper cyclization may abolish activity. |
| Lipidation (e.g., Palmitoylation) | Increase half-life and membrane association.[12][18] | Often increases potency, especially for membrane-targeting peptides. | Can lead to aggregation and reduced solubility.[1] |
Table 2: Example Data on Amino Acid Substitution Effects
Data below is illustrative, based on general findings for amphipathic peptides, and should be experimentally verified for this compound analogs.
| Peptide Analog | Modification | Hydrophobicity (Relative RP-HPLC Retention) | Antimicrobial Activity (Geometric Mean MIC) | Hemolytic Activity |
| Analog A | Parent Sequence | 1.00 | 32 µg/mL | Moderate |
| Analog B | Single Trp -> Leu substitution | 0.95 | 16 µg/mL | Moderate |
| Analog C | Single Trp -> Lys substitution | 0.80 | 64 µg/mL | Low |
| Analog D | Single Trp -> Arg substitution | 0.82 | 8 µg/mL | Low-Moderate |
| Source: Synthesized from findings in references[25] and[26], which show that antimicrobial activity often correlates with hydrophobicity and cationicity. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Plasma
Objective: To determine the half-life (t½) of a this compound analog in plasma.
Materials:
-
Test peptide stock solution (1 mg/mL in DMSO).
-
Human or mouse plasma, pre-warmed to 37°C.
-
Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA).
-
Low-bind microcentrifuge tubes.
-
HPLC or LC-MS system for analysis.
Procedure:
-
Spike the pre-warmed plasma with the test peptide to a final concentration of 10-50 µM. Mix gently by inversion.
-
Immediately withdraw the "time zero" (T=0) aliquot (e.g., 50 µL) and add it to a tube containing 3-4 volumes of ice-cold quenching solution (e.g., 150 µL). This stops the enzymatic reaction and precipitates plasma proteins.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 60, 120 minutes), withdraw identical aliquots and quench them as in step 2.
-
Vortex all quenched samples vigorously for 30 seconds.
-
Centrifuge the samples at >14,000 x g for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant and transfer it to an HPLC vial for analysis.
-
Analyze the concentration of the remaining intact peptide using a validated reverse-phase HPLC or LC-MS method.
-
Calculate the percentage of intact peptide remaining at each time point relative to T=0. Plot this percentage versus time and determine the half-life.
Protocol 2: Quantitative Cellular Uptake Assay using Fluorescence Spectroscopy
Objective: To quantify the amount of a fluorescently-labeled this compound analog internalized by cells.
Materials:
-
Fluorescently-labeled peptide (e.g., with 5(6)-TAMRA or FITC).
-
Cells (e.g., HeLa, HEK293) seeded in a 24-well plate.
-
Culture medium (e.g., DMEM with 10% FBS).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer).
-
Spectrofluorometer.
-
BCA or Bradford protein assay kit.
Procedure:
-
Seed cells in a 24-well plate and grow to ~80-90% confluency.
-
Replace the medium with fresh medium containing the fluorescently-labeled peptide at the desired final concentration (e.g., 1-10 µM). Include a "no-peptide" control well.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
After incubation, remove the medium and wash the cells three times with ice-cold PBS to remove surface-bound peptide.
-
Lyse the cells by adding 100-200 µL of cell lysis buffer to each well and incubating on ice for 15-20 minutes.
-
Transfer the cell lysates to microcentrifuge tubes and centrifuge to pellet cell debris.
-
Transfer the supernatant to a 96-well black plate suitable for fluorescence measurements.
-
Measure the fluorescence intensity using a spectrofluorometer with appropriate excitation/emission wavelengths for the chosen fluorophore.
-
Determine the total protein concentration in each lysate using a BCA or Bradford assay.
-
Normalize the fluorescence intensity to the protein concentration for each sample to get a relative measure of peptide uptake (Fluorescence Units / µg protein).[27]
Visualizations
Caption: A troubleshooting workflow for diagnosing and resolving low biological activity.
Caption: Key chemical modification strategies to improve peptide stability against enzymes.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. benchchem.com [benchchem.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. Peptide Synthesis Knowledge Base [peptide2.com]
- 5. benchchem.com [benchchem.com]
- 6. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Strategies to improve the physicochemical properties of peptide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclisation strategies for stabilising peptides with irregular conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. alliedacademies.org [alliedacademies.org]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. biosynth.com [biosynth.com]
- 19. alfachemic.com [alfachemic.com]
- 21. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 24. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of Single Amino Acid Substitution on the Biophysical Properties and Biological Activities of an Amphipathic α-Helical Antibacterial Peptide Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchwithrowan.com [researchwithrowan.com]
- 27. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for Scaling Up Trp-Trp-Trp Production
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scaling up of the tripeptide Trp-Trp-Trp (Tryptophan-Tryptophan-Tryptophan).
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing and scaling up this compound production?
The synthesis of this compound, a peptide rich in hydrophobic residues, presents several challenges that are magnified during scale-up.[1][2] Key difficulties include:
-
Aggregation: The hydrophobic nature of the tryptophan side chains can cause the peptide to aggregate during synthesis, leading to incomplete reactions and lower yields.[1][3]
-
Side Reactions: The indole ring of tryptophan is susceptible to modification, particularly alkylation, during the acidic conditions of cleavage from the solid support.[4][5] Other common side reactions in solid-phase peptide synthesis (SPPS) include racemization and the formation of deletion sequences.[6]
-
Low Solubility: The final this compound product can have poor solubility, complicating purification and handling.
-
Purification Difficulties: Aggregation can also be a significant issue during purification by reverse-phase HPLC, leading to poor peak shape and resolution.[3]
-
Solvent Consumption: Large-scale peptide synthesis, particularly SPPS, requires substantial volumes of solvents, posing environmental and cost challenges.[2][7][8]
Q2: Which synthesis method is recommended for this compound production?
For a short peptide like this compound, Solid-Phase Peptide Synthesis (SPPS) is the most common and recommended method.[9] The Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy is generally preferred over the Boc (tert-butyloxycarbonyl) strategy due to its use of milder basic conditions for Nα-deprotection, which can help minimize certain side reactions.
Q3: What are the most common side reactions specific to synthesizing this compound, and how can they be minimized?
The most significant side reaction is the modification of the tryptophan indole ring.
-
Alkylation: During the final cleavage step with trifluoroacetic acid (TFA), carbocations generated from the resin linker (e.g., Wang resin) or protecting groups can alkylate the electron-rich indole nucleus.[4][5]
-
Mitigation: This can be minimized by using a "scavenger" cocktail during cleavage. Scavengers are reagents that trap these reactive cations. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT).
-
-
Oxidation: The indole ring is also sensitive to oxidation.
-
Mitigation: Working under an inert atmosphere (e.g., nitrogen or argon) and using degassed solvents can help prevent oxidation. Adding antioxidants to the cleavage cocktail can also be beneficial.
-
Q4: How can I improve the overall yield and purity of my this compound synthesis?
Improving yield and purity requires optimizing several stages of the synthesis process:
-
Coupling Reactions: Ensure complete coupling at each step. For the sterically hindered Trp-Trp coupling, consider using a more potent coupling agent or extending the reaction time.[3] Monitoring the reaction with a qualitative test (like the Kaiser test) is crucial.
-
Prevent Aggregation: Synthesizing at a higher temperature (e.g., 60°C) or using a more polar solvent system can help disrupt the aggregation of the peptide chain on the resin.[3]
-
Cleavage Cocktail: Use an optimized cleavage cocktail with appropriate scavengers to prevent side reactions.
-
Purification: Optimize the HPLC purification method. Using a mobile phase with a small amount of a chaotropic agent (like guanidinium chloride) or performing the purification at an elevated temperature can help overcome aggregation issues.[3]
Q5: What are the key considerations when moving from lab-scale to large-scale production of this compound?
Scaling up peptide synthesis introduces new challenges beyond the chemistry itself.[7]
-
Equipment: Large-scale SPPS reactors are required, which use mechanical agitation instead of shaking or gas bubbling common in lab settings.[9]
-
Heat Transfer: Mixing and heat transfer become critical factors that need to be carefully managed.[7]
-
Cycle Times: To maintain efficiency, the time for each coupling and deprotection cycle should be optimized. A typical cycle time per amino acid should aim to be under 3 hours.[9]
-
Solvent and Waste Management: The large volumes of solvents used necessitate robust solvent handling and waste management systems.[7] Greener solvents and solvent recycling strategies should be considered.[2][8]
-
Regulatory Compliance: For therapeutic applications, production must adhere to Current Good Manufacturing Practices (cGMP), requiring extensive documentation and quality control.
II. Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments.
| Problem | Question | Possible Causes | Recommended Solutions |
| Low Yield | My overall yield is significantly lower than expected. What's going wrong? | 1. Incomplete Coupling: Steric hindrance between tryptophan residues can slow down the reaction.[3] 2. Peptide Aggregation: The growing peptide chain is aggregating on the resin, blocking reaction sites.[1][3] 3. Premature Chain Termination: Unreacted amino groups are left unblocked. | 1. Extend coupling times or perform a double coupling for each residue. Use a more potent coupling agent (e.g., HATU, HCTU).[3] Monitor completion with the Kaiser test. 2. Synthesize at an elevated temperature (e.g., 60°C) . Use a more polar solvent or a resin known to reduce aggregation (e.g., PEG-based resins).[3] 3. Implement a capping step after each coupling reaction (e.g., using acetic anhydride) to block unreacted amines and prevent the formation of deletion sequences.[3] |
| Purity Issues | My final product shows multiple unexpected peaks in the HPLC analysis. How do I identify and prevent these impurities? | 1. Alkylation of Trp Indole Ring: Cationic species during cleavage attack the tryptophan side chain.[4][5] 2. Deletion Sequences: Incomplete coupling or deprotection leads to peptides missing one or more residues. 3. Racemization: The stereochemistry of the amino acids is altered during activation/coupling.[6][9] | 1. Use an effective scavenger cocktail during TFA cleavage. A common mixture is TFA/TIS/Water (95:2.5:2.5). 2. Ensure complete coupling at every step (see "Low Yield" solutions). 3. Avoid prolonged exposure to coupling reagents and strong bases. Use additives like Oxyma Pure or HOBt to suppress racemization. |
| Aggregation | My peptide is difficult to handle and purify due to aggregation. How can I improve its solubility? | 1. Strong Inter-chain Interactions: The hydrophobic tryptophan side chains promote aggregation.[1] 2. Secondary Structure Formation: Peptides can form β-sheets, leading to insolubility. | 1. During purification, add a chaotropic agent (e.g., 100 mM guanidinium chloride) or a more polar organic solvent (e.g., isopropanol) to the HPLC mobile phase.[3] 2. Perform HPLC purification at an elevated temperature (40-60°C) to disrupt aggregates.[3] Adjusting the pH of the mobile phase may also help.[3] |
III. Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol is for a standard 0.1 mmol scale synthesis on a Rink Amide resin, which will yield a C-terminal amide.
-
Resin Preparation:
-
Weigh 300 mg of Rink Amide resin (loading capacity ~0.3-0.4 mmol/g) into a reaction vessel.
-
Swell the resin in N,N-Dimethylformamide (DMF) for 1 hour.[10] After swelling, drain the DMF.
-
-
Fmoc Deprotection (First Amino Acid):
-
Add 8 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 20-30 minutes to remove the Fmoc protecting group from the resin's linker.
-
Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 8 mL).
-
-
Amino Acid Coupling (First Trp):
-
In a separate vial, dissolve Fmoc-Trp(Boc)-OH (3 equivalents, 0.3 mmol), HCTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in DMF.
-
Add the activation mixture to the resin.
-
Agitate for 60-90 minutes at room temperature.[9]
-
Drain the coupling solution and wash the resin with DMF (5 x 8 mL).
-
Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction. If the test is positive, repeat the coupling step (double coupling).
-
-
Capping (Optional but Recommended):
-
To block any unreacted amines, add a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF for 20 minutes.[3]
-
Wash the resin with DMF (3 x 8 mL).
-
-
Chain Elongation (Second and Third Trp):
-
Deprotection: Add 8 mL of 20% piperidine in DMF and agitate for 20 minutes. Drain and wash with DMF.
-
Coupling: Repeat step 3 for the second and third tryptophan residues. Due to potential aggregation, consider extending the coupling time to 2 hours or performing a double coupling for each step.
-
-
Final Deprotection:
-
After coupling the final Trp residue, perform a final Fmoc deprotection with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5 x 8 mL), followed by Dichloromethane (DCM) (5 x 8 mL), and dry the resin under vacuum.
-
Protocol 2: Cleavage and Deprotection
-
Prepare Cleavage Cocktail:
-
Prepare a fresh cleavage cocktail. A standard scavenger-containing cocktail is: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Caution: Work in a fume hood and wear appropriate PPE. TFA is highly corrosive.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether, wash the peptide pellet with more cold ether, and centrifuge again. Repeat this wash step 2-3 times.
-
Dry the final peptide pellet under vacuum to remove residual ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide using preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final this compound product as a white powder.
-
IV. Visualizations
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Alkylation side reaction of the Tryptophan indole ring during TFA cleavage.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. blog.mblintl.com [blog.mblintl.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. A side-reaction in the SPPS of Trp-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 7. crodabeauty.com [crodabeauty.com]
- 8. biomatik.com [biomatik.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
troubleshooting guide for Trp-Trp-Trp peptide handling and storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the handling and storage of the Trp-Trp-Trp (WWW) peptide. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound peptide?
For optimal stability, lyophilized this compound peptide should be stored at -20°C or colder, ideally in a desiccator to prevent moisture absorption.[1][2] Peptides containing tryptophan are susceptible to oxidation, so storing them under an inert atmosphere (e.g., nitrogen or argon) can further enhance stability. Before opening, it is crucial to allow the vial to equilibrate to room temperature in a desiccator to prevent condensation, which can reduce the peptide's stability.[1]
Q2: What is the best way to reconstitute the this compound peptide?
Due to its hydrophobic nature, resulting from the three tryptophan residues, dissolving this compound peptide in aqueous solutions can be challenging.[3][4] It is recommended to first attempt dissolution in a small amount of an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), followed by a slow dilution with the desired aqueous buffer.[3] Brief sonication or gentle warming (not exceeding 40°C) can aid in dissolution.[3] Always use sterile, and for tryptophan-containing peptides, preferably deoxygenated, water or buffers.[3]
Q3: My this compound peptide solution appears cloudy. What should I do?
Cloudiness or precipitation is a common indicator of peptide aggregation.[5][6] The hydrophobic interactions between the tryptophan residues in the this compound peptide make it prone to self-assembly.[5] To address this, consider the following:
-
Lower the concentration: Preparing a more dilute solution can prevent aggregation.
-
Adjust the pH: The theoretical isoelectric point (pI) of this compound is 7.0.[7] Solubility is often lowest near the pI. Adjusting the pH of the buffer away from 7.0 may improve solubility.[4]
-
Use a different solvent system: A higher percentage of organic solvent in the final solution can help maintain solubility.
Q4: How stable is the this compound peptide in solution?
Peptides in solution are significantly less stable than in their lyophilized form.[1][2] The tryptophan residues in this compound are particularly susceptible to oxidation.[3] For short-term storage (a few days), solutions can be kept at 4°C. For longer-term storage, it is advisable to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[2] Peptides containing tryptophan have a limited shelf-life in solution.[1]
Q5: What are the primary degradation pathways for this compound peptide?
The main degradation pathway for tryptophan-containing peptides is oxidation of the indole side chain.[8][9] This can be initiated by exposure to air, light, or certain impurities in the solvent. Oxidation can lead to the formation of various products, including N-formylkynurenine (NFK), kynurenine (Kyn), and hydroxytryptophan.[8][9][10] These modifications can alter the peptide's biological activity and physical properties.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lyophilized powder appears clumpy or has reduced volume. | Hygroscopic nature of the peptide has led to moisture absorption. | Allow the vial to warm to room temperature in a desiccator before opening. Store in a desiccated environment at -20°C or below.[1] |
| Peptide is difficult to dissolve in aqueous buffer. | High hydrophobicity of the this compound sequence. | Initially dissolve the peptide in a minimal amount of DMSO or DMF, then slowly add the aqueous buffer while vortexing. Gentle warming or sonication can also be applied.[3] |
| Precipitate forms after adding aqueous buffer. | The peptide has exceeded its solubility limit or is aggregating. | Decrease the final concentration of the peptide. Increase the proportion of the organic solvent if compatible with your experiment. Adjust the pH of the buffer away from the peptide's pI of 7.0.[4][7] |
| Loss of biological activity over time in solution. | Peptide degradation, likely through oxidation of tryptophan residues. | Prepare fresh solutions for each experiment. If storage is necessary, aliquot and freeze at -80°C. Use deoxygenated buffers for reconstitution.[2][3] |
| Inconsistent results between experiments. | Repeated freeze-thaw cycles of the peptide stock solution. | Aliquot the peptide solution into single-use volumes after the initial reconstitution to avoid repeated temperature fluctuations.[1][2] |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the this compound peptide, the following table provides illustrative solubility guidelines based on general principles for short, hydrophobic peptides.
| Solvent | Concentration | Solubility | Notes |
| Water | < 0.1 mg/mL | Poor | May require sonication and warming. |
| PBS (pH 7.4) | < 0.1 mg/mL | Poor | Solubility is expected to be low near its theoretical pI of 7.0.[7] |
| Acetic Acid (10%) | 1 mg/mL | Moderate | Acidic conditions can improve solubility of neutral peptides. |
| DMSO | > 10 mg/mL | High | Recommended as the initial solvent for creating a stock solution.[3] |
| DMF | > 10 mg/mL | High | An alternative organic solvent to DMSO. |
Experimental Protocols
Protocol for Reconstitution of this compound Peptide
-
Equilibration: Allow the vial of lyophilized this compound peptide to warm to room temperature in a desiccator for at least 15-20 minutes.
-
Initial Dissolution: Add a small, precise volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortexing: Vortex the vial gently for 1-2 minutes to ensure the peptide is fully dissolved. A brief sonication in a water bath can be used if necessary.[3]
-
Dilution: While gently vortexing, slowly add your desired sterile, deoxygenated aqueous buffer to the concentrated peptide stock solution until the final desired concentration is reached.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation or cloudiness. If the solution remains clear, the peptide is successfully dissolved.
-
Storage: For long-term storage, aliquot the peptide solution into smaller, single-use volumes and store at -20°C or -80°C.[2]
Protocol for Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
-
System Preparation: Use a C18 reversed-phase column. Equilibrate the column with the initial mobile phase conditions.[11]
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.[12]
-
-
Gradient Elution: Due to the hydrophobicity of this compound, a relatively high percentage of Mobile Phase B will be required for elution. A typical gradient could be a linear increase from 30% to 80% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan residues).[11][13]
-
Data Analysis: The appearance of new peaks, typically with earlier retention times, can indicate the presence of more polar degradation products such as oxidized forms of the peptide.[10]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound peptide.
Caption: Potential degradation pathways for this compound peptide.
References
- 1. The Trp-cage: optimizing the stability of a globular miniprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Segmental differences in the stability of the trp-repressor peptide backbone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. Aggregation Gatekeeper and Controlled Assembly of Trpzip β-Hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aggregation Kinetics of Interrupted Polyglutamine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. H-Trp-Trp-Trp-OH peptide [novoprolabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mass spectrometric characterization of peptides containing different oxidized tryptophan residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Buffer Conditions for Trp-Trp-Trp Self-Assembly
Welcome to the technical support center for the optimization of buffer conditions for Trp-Trp-Trp (WWW) self-assembly. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the self-assembly of this tripeptide.
Frequently Asked Questions (FAQs)
Q1: What are the key buffer parameters that influence this compound self-assembly?
A1: The primary buffer conditions that significantly impact the self-assembly of this compound are pH, ionic strength, and the chemical nature of the buffer species. These factors collectively modulate the electrostatic and hydrophobic interactions, as well as hydrogen bonding, which are the driving forces behind the assembly process.
Q2: How does pH affect the self-assembly of this compound?
A2: The pH of the buffer solution dictates the ionization state of the N-terminal amine and C-terminal carboxyl groups of the tripeptide. At neutral pH, this compound is zwitterionic. Changes in pH can alter the net charge of the peptide, influencing intermolecular electrostatic repulsion or attraction. For many peptides, a shift in pH can trigger a conformational change, such as from a random coil to a β-sheet structure, which is often a prerequisite for the formation of ordered nanostructures like nanofibers or nanotubes.[1][2]
Q3: What is the role of ionic strength in the self-assembly process?
A3: Ionic strength, typically controlled by the salt concentration in the buffer, plays a crucial role in modulating electrostatic interactions. In low ionic strength solutions, charged peptide molecules may experience significant electrostatic repulsion, hindering self-assembly. Increasing the ionic strength can shield these charges, reducing repulsion and promoting aggregation driven by hydrophobic and other non-covalent interactions.[3][4][5] However, excessively high ionic strength can sometimes lead to uncontrolled precipitation instead of ordered self-assembly.
Q4: Can the type of buffer salt used affect the self-assembly of this compound?
A4: Yes, the choice of buffer species can influence self-assembly. Different ions from the buffer can interact with the peptide in specific ways, affecting its hydration shell and stability. For instance, phosphate and citrate buffers are commonly used in peptide self-assembly studies.[6][7] It has been observed that the aggregation propensity of proteins can vary between different buffer systems even at the same pH and ionic strength, suggesting specific ion effects.[8][9]
Q5: How can I monitor the self-assembly of this compound?
A5: The self-assembly of this compound can be monitored using a variety of biophysical techniques. The intrinsic fluorescence of the tryptophan residues is a sensitive probe of the local environment and can be used to track aggregation. Spectroscopic methods like Circular Dichroism (CD) can be employed to follow changes in the secondary structure of the peptide upon assembly. The formation and morphology of nanostructures can be visualized using microscopy techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM). Dynamic Light Scattering (DLS) can provide information on the size distribution of the assembled structures in solution.
Troubleshooting Guides
Issue 1: this compound peptide fails to self-assemble or shows poor assembly.
| Possible Cause | Suggested Solution |
| Inappropriate pH | The pH may be favoring a highly charged state of the peptide, leading to strong electrostatic repulsion. Perform a pH screen to identify the optimal pH for self-assembly. Often, this is near the isoelectric point of the peptide. |
| Low Ionic Strength | Insufficient ionic strength may not be adequately shielding electrostatic repulsions. Try titrating in a salt solution (e.g., NaCl) to increase the ionic strength and promote assembly. |
| Peptide Concentration is Too Low | Self-assembly is a concentration-dependent process. Ensure that the peptide concentration is above its critical aggregation concentration (CAC). |
| Buffer Species Interference | The chosen buffer ions may be inhibiting self-assembly through specific interactions. Test different buffer systems (e.g., phosphate, Tris, HEPES) at the same pH and ionic strength. |
Issue 2: Rapid precipitation or formation of amorphous aggregates instead of ordered nanostructures.
| Possible Cause | Suggested Solution |
| pH is Too Far From Optimal | A pH that leads to a net neutral charge can sometimes result in rapid, disordered aggregation due to strong hydrophobic interactions. A slight charge may be necessary to guide ordered assembly. |
| Ionic Strength is Too High | Excessive salt concentration can lead to a "salting-out" effect, causing the peptide to precipitate non-specifically. Reduce the ionic strength of the buffer. |
| Fast Kinetics of Assembly | Rapid changes in conditions (e.g., a sudden pH jump) can favor kinetic trapping in disordered states. Try a slower, more controlled approach, such as dialysis against the target buffer or slow addition of the triggering agent (e.g., salt or acid/base). |
| Contaminants or Impurities | Impurities from synthesis or handling can nucleate disordered aggregation. Ensure the peptide is of high purity. |
Issue 3: Poor reproducibility of self-assembly experiments.
| Possible Cause | Suggested Solution |
| Inconsistent Peptide Stock Preparation | Ensure a consistent protocol for dissolving the peptide stock solution. Lyophilized peptides can be hygroscopic, so handle them in a controlled environment. |
| Variations in Buffer Preparation | Meticulously prepare all buffer solutions and verify the final pH and ionic strength. Small variations can have a significant impact on self-assembly. |
| Aging of Peptide Solution | The self-assembly process can be time-dependent. Standardize the incubation time before characterization. |
| Temperature Fluctuations | Self-assembly can be sensitive to temperature. Perform experiments at a constant, controlled temperature. |
Quantitative Data Summary
The following table provides an illustrative example of how buffer conditions can influence the self-assembly of this compound. The data presented here are hypothetical but are based on trends observed for similar tryptophan-containing peptides.
| Buffer System | pH | Ionic Strength (mM NaCl) | Resulting Morphology | Average Size (nm) | Critical Aggregation Concentration (µM) |
| 20 mM Phosphate | 7.4 | 0 | Micelles | 10-20 | 150 |
| 20 mM Phosphate | 7.4 | 150 | Nanofibers | 50-100 (length) | 50 |
| 20 mM Phosphate | 5.0 | 150 | Amorphous Aggregates | >1000 | <10 |
| 20 mM Tris-HCl | 8.5 | 150 | Nanotubes | 20-30 (diameter) | 75 |
| 20 mM Acetate | 4.0 | 50 | Soluble Monomers | <5 | >500 |
Experimental Protocols
Protocol 1: General Procedure for Inducing this compound Self-Assembly by pH Adjustment
-
Peptide Stock Solution Preparation:
-
Dissolve the lyophilized this compound peptide in deionized water or a weak buffer at a pH where the peptide is soluble as a monomer (e.g., slightly acidic or basic, away from its isoelectric point). A common starting concentration is 1-5 mg/mL.
-
Briefly vortex and sonicate if necessary to ensure complete dissolution.
-
-
Buffer Preparation:
-
Prepare a set of buffers (e.g., 20 mM phosphate, 20 mM Tris-HCl) at various pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).
-
Adjust the ionic strength of each buffer to the desired level using a stock solution of NaCl (e.g., 1 M).
-
-
Initiation of Self-Assembly:
-
Dilute the peptide stock solution into the different prepared buffers to the final desired peptide concentration.
-
Alternatively, for a more controlled pH shift, the peptide can be dissolved in water and the pH can be slowly adjusted by the dropwise addition of a dilute acid or base while monitoring with a pH meter.
-
-
Incubation:
-
Incubate the samples at a constant temperature (e.g., room temperature or 37°C) for a defined period (e.g., 24-48 hours) to allow the self-assembly process to equilibrate.
-
-
Characterization:
-
Analyze the samples using appropriate techniques such as TEM, DLS, and CD spectroscopy to determine the morphology, size, and secondary structure of the self-assembled structures.
-
Protocol 2: Characterization of this compound Self-Assembly using Intrinsic Tryptophan Fluorescence
-
Sample Preparation:
-
Prepare a series of this compound solutions in the desired buffer with varying peptide concentrations.
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer to measure the fluorescence emission spectra of the samples.
-
Excite the samples at 280 nm or 295 nm to selectively excite tryptophan.
-
Record the emission spectra from 300 nm to 450 nm.
-
-
Data Analysis:
-
A blue shift in the emission maximum and an increase in fluorescence intensity are often indicative of the transfer of tryptophan residues to a more hydrophobic environment, which occurs upon self-assembly.
-
Plot the emission maximum or fluorescence intensity at the emission maximum as a function of peptide concentration to determine the critical aggregation concentration (CAC). The CAC is the concentration at which a sharp change in the fluorescence properties is observed.
-
Visualizations
Caption: Experimental workflow for this compound self-assembly.
Caption: Influence of buffer conditions on self-assembly.
References
- 1. Chirality and pH Influence the Self-Assembly of Antimicrobial Lipopeptides with Diverse Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influence of Electrostatic Interactions on the Self-Assembly of Charged Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ionic strength affects tertiary structure and aggregation propensity of a monoclonal antibody adsorbed to silicone oil-water interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in Self-Assembled Peptides as Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of Short Tryptophan-Rich Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with crystallizing short, tryptophan-rich peptides.
Frequently Asked Questions (FAQs)
Q1: Why are short, tryptophan-rich peptides so difficult to crystallize?
A1: The crystallization of short, tryptophan-rich peptides is challenging due to the unique physicochemical properties of tryptophan. The indole side chain of tryptophan is large, hydrophobic, and capable of forming strong π-π stacking interactions.[1] These characteristics contribute to several problems:
-
Poor Solubility: The high hydrophobicity of tryptophan residues can lead to low solubility of the peptide in aqueous solutions, which are commonly used for crystallization.[2]
-
Aggregation and Fibrillation: Tryptophan's tendency to engage in aromatic stacking can promote self-aggregation and the formation of β-sheet structures, leading to amorphous precipitates or gels instead of well-ordered crystals.[3][4]
-
Molecular Flexibility: Short peptides often lack a stable conformation in solution, which is a prerequisite for forming a well-defined crystal lattice.[3]
Q2: What is the minimum purity requirement for my tryptophan-rich peptide before attempting crystallization?
A2: A high degree of purity is crucial for successful crystallization. It is recommended that the peptide be at least 95% pure, with some sources suggesting purity greater than 98% is ideal.[3][5] Impurities can interfere with the formation of the crystal lattice, leading to disordered crystals or inhibiting crystal growth altogether.[6]
Q3: What are the most common crystallization methods for short peptides?
A3: The most widely used methods for peptide crystallization are vapor diffusion techniques, including:
-
Hanging Drop Vapor Diffusion: A drop containing a mixture of the peptide and a precipitant solution is suspended over a reservoir of a higher concentration precipitant solution. Water vapor slowly diffuses from the drop to the reservoir, gradually increasing the concentration of both the peptide and precipitant in the drop, which can lead to crystallization.
-
Sitting Drop Vapor Diffusion: This method is similar to the hanging drop method, but the drop is placed on a pedestal within the well containing the reservoir solution.
Batch crystallization and slow evaporation are also used, particularly for small molecules and some peptides.[7]
Q4: How can I improve the solubility of my tryptophan-rich peptide for crystallization trials?
A4: Improving solubility is a critical first step. Here are several strategies:
-
pH Adjustment: The solubility of a peptide is often lowest at its isoelectric point (pI). Adjusting the pH of the solution to be at least one to two units away from the pI can increase the net charge of the peptide, thereby increasing its solubility due to electrostatic repulsion.
-
Organic Co-solvents: For highly hydrophobic peptides, dissolving the peptide in a minimal amount of an organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) before adding the aqueous buffer can be effective.[8]
-
Use of Additives: Certain additives, such as arginine and guanidine hydrochloride, can help to solubilize peptides by reducing intermolecular interactions.
Troubleshooting Guides
Problem 1: The peptide solution becomes cloudy or precipitates immediately upon mixing with the crystallization screen.
| Possible Cause | Troubleshooting Step |
| Peptide concentration is too high. | Determine the optimal peptide concentration using a pre-crystallization test (PCT). Typical starting concentrations for peptide crystallization are in the range of 5-20 mg/mL.[9] |
| The pH of the buffer is close to the peptide's isoelectric point (pI). | Calculate the theoretical pI of your peptide. Prepare peptide solutions in buffers with a pH at least 1-2 units above or below the pI to increase the net charge and solubility. |
| Rapid supersaturation leading to amorphous precipitation. | Try a lower initial concentration of both the peptide and the precipitant. Consider using a different crystallization method, such as microdialysis, which allows for a slower approach to supersaturation. |
| High hydrophobicity of the peptide. | Dissolve the peptide in a minimal amount of an appropriate organic co-solvent (e.g., DMSO, DMF) before adding the aqueous crystallization buffer. Be cautious as the organic solvent can sometimes inhibit crystallization. |
Problem 2: No crystals are observed after several weeks, only clear drops.
| Possible Cause | Troubleshooting Step |
| Sub-optimal peptide or precipitant concentration. | Increase the concentration of the peptide and/or the precipitant. Consider using a broader screen of precipitants. |
| Kinetics of crystallization are very slow. | Introduce seeding. Microseeding or streak seeding with crushed crystals from a previous (even poor quality) experiment can promote nucleation. |
| The peptide is too flexible in the tested conditions. | Try co-crystallization with a small molecule, ion, or another peptide that might stabilize a particular conformation. |
| Temperature is not optimal. | Screen for crystallization at different temperatures (e.g., 4°C and 20°C). Temperature can significantly affect both solubility and the kinetics of crystal growth. |
Problem 3: Gel formation or fibrous precipitate is observed in the crystallization drop.
| Possible Cause | Troubleshooting Step | | Peptide aggregation and fibrillation. | This is common with tryptophan-rich peptides. Try adding anti-aggregation additives. | | High concentration of peptide and/or precipitant. | Reduce the initial concentrations of both the peptide and precipitant. | | pH is promoting aggregation. | Screen a wider range of pH values, as some peptides are less prone to aggregation at specific pHs. |
Data Presentation
Table 1: Common Additives to Combat Aggregation and Improve Crystallization of Tryptophan-Rich Peptides
| Additive | Typical Concentration Range | Mechanism of Action | Reference(s) |
| Arginine | 0.5 - 1.0 M | Suppresses aggregation by interacting with aromatic residues and increasing protein solubility. | [10] |
| Glycerol | 5 - 20% (v/v) | Acts as a stabilizing agent and can increase the solubility of some proteins. | |
| Small organic molecules (e.g., isopropanol, dioxane) | 2 - 10% (v/v) | Can alter the dielectric constant of the solvent and promote favorable crystal contacts. | |
| Non-detergent sulfobetaines (NDSBs) | 0.1 - 1.0 M | Can help to solubilize hydrophobic regions of peptides and prevent aggregation. | |
| Urea or Guanidine Hydrochloride (low concentrations) | 0.1 - 0.5 M | Can disrupt weak, non-specific intermolecular interactions that lead to aggregation. Use with caution as higher concentrations will denature the peptide. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Tryptophan-Rich Peptide
-
Initial Assessment: Before attempting to dissolve the entire batch, test the solubility of a small amount of the lyophilized peptide in different solvents.
-
Water First: Attempt to dissolve the peptide in deionized, sterile water. Use sonication in a water bath for short bursts to aid dissolution. Avoid vigorous vortexing which can cause aggregation.
-
pH Adjustment: If the peptide is insoluble in water, calculate its isoelectric point (pI).
-
If the peptide is acidic (pI < 7), try dissolving it in a basic buffer (e.g., 20 mM Tris-HCl, pH 8.0-9.0).
-
If the peptide is basic (pI > 7), try an acidic buffer (e.g., 10% acetic acid, then dilute with water).
-
-
Organic Co-solvents: If the peptide remains insoluble, use a minimal amount of an organic solvent.
-
Add a small volume of DMSO (or DMF, ACN) to the dry peptide to create a concentrated stock solution.
-
Slowly add this stock solution dropwise to the desired aqueous buffer while gently stirring. This helps to avoid localized high concentrations of the peptide that can lead to precipitation.
-
-
Final Preparation: Once the peptide is dissolved, centrifuge the solution at high speed (e.g., 14,000 x g) for 10-15 minutes to remove any remaining micro-aggregates before setting up crystallization trials.
Protocol 2: Hanging Drop Vapor Diffusion Crystallization
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a 24-well crystallization plate.
-
Prepare the Drop: On a siliconized glass coverslip, mix 1-2 µL of the peptide solution (typically 5-20 mg/mL) with 1-2 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the reservoir, ensuring a good seal with vacuum grease to create a closed system.
-
Incubate: Store the crystallization plate in a stable environment, typically at 4°C or 20°C, free from vibrations.
-
Monitor: Regularly inspect the drops under a microscope over several days to weeks for the appearance of crystals.
Mandatory Visualization
References
- 1. Peptide Crystallization Service - Creative Peptides [creative-peptides.com]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. hamptonresearch.com [hamptonresearch.com]
- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 6. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]
- 7. US6284897B2 - Method for crystallizing tryptophan - Google Patents [patents.google.com]
- 8. cambrex.com [cambrex.com]
- 9. hamptonresearch.com [hamptonresearch.com]
- 10. approcess.com [approcess.com]
method refinement for studying Trp-Trp-Trp kinetics
Welcome to the Technical Support Center for Trp-Trp-Trp Kinetic Studies. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in refining their experimental methods for studying the kinetics of tri-tryptophan peptides.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the experimental process, providing potential causes and solutions in a question-and-answer format.
Fluorescence Signal Instability & Artifacts
Q1: My tryptophan fluorescence signal is fluctuating or decreasing over time. What could be the cause?
A1: Signal instability is a common issue that can stem from several factors:
-
Photobleaching: Tryptophan is susceptible to irreversible photochemical degradation (photobleaching) upon prolonged or high-intensity UV exposure.[1][2][3] This leads to a steady decrease in fluorescence intensity. To mitigate this, reduce the excitation intensity by using neutral density filters, decrease the excitation slit width, or minimize the sample's exposure time to the excitation light.[2] Using two-photon or three-photon excitation methods can also limit the rate of photobleaching.[1]
-
Peptide Adsorption: Peptides, especially at low concentrations, can adsorb to the walls of the cuvette, leading to a time-dependent decrease in the concentration of the peptide in the solution being measured.[2] To check for this, you can compare the fluorescence of a sample measured immediately after addition to the cuvette with one that has been incubated in the dark for 30 minutes.[2] Using low-binding cuvettes or adding a small amount of a non-ionic surfactant might help reduce adsorption.
-
Oxygen Quenching: Dissolved oxygen in the buffer can quench tryptophan fluorescence. If you observe significant signal fluctuation, de-gassing your buffers before use may help stabilize the signal.[2]
-
Tryptophan Oxidation: The indole ring of tryptophan can be oxidized, especially if samples are not handled carefully or are exposed to oxidizing agents.[4] This can alter the fluorescence properties of the peptide. It is recommended to use fresh solutions and consider adding antioxidants if oxidation is a suspected issue.
Q2: I'm observing a shift in the fluorescence emission wavelength. What does this indicate?
A2: A shift in the emission maximum of tryptophan fluorescence is highly sensitive to the polarity of its local environment.[5][6]
-
Red Shift (to longer wavelengths): This typically indicates that the tryptophan residues are moving to a more polar or solvent-exposed environment. For instance, upon protein denaturation, the emission maximum can shift from around 330 nm to 365 nm as the tryptophan emerges into the aqueous solution.[5]
-
Blue Shift (to shorter wavelengths): This suggests the tryptophan residues are moving to a more non-polar or hydrophobic environment, such as being buried within a protein's core or upon ligand binding that shields the tryptophan from the aqueous solvent.[6][7]
Changes in solvent polarity, temperature, or the presence of certain ions can all influence the emission wavelength.[5]
Peptide Aggregation Issues
Q3: My this compound peptide solution is showing signs of aggregation. How does this affect my kinetic data and how can I prevent it?
A3: Peptide aggregation is a significant problem as it can lead to light scattering, which interferes with fluorescence measurements, and alters the effective concentration of the monomeric peptide, thereby complicating kinetic analysis.[8] The aggregation of peptides like Trp-zips often follows sigmoidal kinetics, involving nucleation and elongation phases.[8] To prevent aggregation:
-
Optimize Solvent Conditions: Consider using chaotropic salts (e.g., guanidinium chloride at low concentrations), or adding organic co-solvents like DMSO to the buffer to disrupt intermolecular hydrogen bonding that can lead to aggregation.[9]
-
Control Peptide Concentration: Aggregation is often a concentration-dependent process.[10] Working at the lowest feasible peptide concentration can help minimize the formation of aggregates.
-
Temperature Control: Perform experiments at a temperature that disfavors aggregation. This may require preliminary thermal stability studies.
-
Incorporate Structure-Disrupting Moieties: During peptide synthesis, the incorporation of pseudoproline dipeptides or other backbone-protecting groups can disrupt the formation of secondary structures that lead to aggregation.[9]
Data Interpretation & Analysis
Q4: How do I distinguish between static and dynamic fluorescence quenching in my experiment?
A4: Distinguishing between static and dynamic quenching is crucial for correctly interpreting binding or interaction kinetics. This can be achieved by analyzing Stern-Volmer plots and conducting temperature-dependent measurements.[6][11]
-
Dynamic (Collisional) Quenching: Occurs when the quencher diffuses to the fluorophore during the excited state lifetime and quenches through collision. Increasing temperature generally increases the diffusion rate and thus enhances dynamic quenching, leading to a larger Stern-Volmer constant (Ksv).[11]
-
Static Quenching: Results from the formation of a non-fluorescent ground-state complex between the fluorophore and the quencher. Increasing temperature can decrease the stability of this complex, leading to a smaller Ksv.[6]
Therefore, by measuring the quenching at different temperatures, you can determine the dominant quenching mechanism.[6][11]
Q5: My ligand also fluoresces/absorbs in the same wavelength range as tryptophan. How can I correct for this?
A5: This is a common issue known as the inner filter effect, where the ligand absorbs either the excitation light intended for the tryptophan or the emitted fluorescence from the tryptophan.[12]
-
Correction for Inner Filter Effect: You must measure the absorbance of your ligand at the excitation and emission wavelengths. The fluorescence intensity can then be corrected using the following formula: F_corrected = F_observed * 10^((A_ex + A_em) / 2) where A_ex and A_em are the absorbances of the ligand at the excitation and emission wavelengths, respectively.
-
Control Experiments: Always run control titrations of the ligand into buffer alone to measure its intrinsic fluorescence, which can then be subtracted from the protein-ligand titration data.[12] It is advisable to use multiple concentrations of the ligand to accurately characterize its effect.[12]
Data Presentation
Table 1: Environmental Effects on Tryptophan Fluorescence
This table summarizes the typical changes in tryptophan's fluorescence properties in response to environmental factors.
| Parameter | Change in Environment | Effect on Fluorescence | Wavelength Shift | Reference |
| Emission Maximum | Increased Polarity (e.g., unfolding) | Red Shift | ~330 nm → ~365 nm | [5] |
| Decreased Polarity (e.g., binding) | Blue Shift | Shifts to lower wavelengths | [6][7] | |
| Quantum Yield | Increased Temperature | Decrease | N/A | [11] |
| Presence of Quenchers (e.g., Iodide) | Decrease | Minimal | [2] | |
| D₂O Solvent | Increase | Minimal | [13] | |
| Fluorescence Lifetime | Aqueous Solution (pH 7) | Biexponential Decay | N/A | [14] |
| Presence of Dynamic Quencher | Decrease | N/A | [15] |
Experimental Protocols
Methodology: Tryptophan Fluorescence Quenching Assay
This protocol outlines a standard method for studying the interaction between a this compound peptide and a ligand using fluorescence quenching.
Objective: To determine the binding affinity (dissociation constant, Kd) of a ligand for a this compound peptide.
Materials:
-
This compound peptide stock solution (concentration determined by UV absorbance at 280 nm).
-
Ligand stock solution.
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4), filtered and degassed.
-
Fluorometer with temperature control.
-
Quartz cuvettes.
Procedure:
-
Instrument Setup:
-
Set the excitation wavelength to 295 nm to selectively excite tryptophan.[7]
-
Set the emission scan range from 310 nm to 450 nm.
-
Set the excitation and emission slit widths to appropriate values (e.g., 5 nm) to balance signal intensity and resolution.
-
Equilibrate the sample holder to the desired temperature (e.g., 25°C).
-
-
Sample Preparation:
-
Prepare a solution of the this compound peptide in the assay buffer at a fixed concentration (e.g., 5 µM) in a cuvette. The volume should be sufficient to cover the light path (e.g., 2 mL).
-
Allow the solution to equilibrate to the set temperature for at least 5 minutes.
-
-
Fluorescence Measurement:
-
Record the initial fluorescence emission spectrum of the peptide solution. This is the F₀ (fluorescence in the absence of quencher/ligand).
-
Make successive additions of small aliquots of the concentrated ligand stock solution to the cuvette. Mix gently by inverting the cuvette after each addition.
-
After each addition, allow the solution to equilibrate for 2-3 minutes before recording the new fluorescence spectrum (F).
-
-
Control Titration (Inner Filter Effect):
-
Repeat the titration by adding the same aliquots of the ligand stock solution to a cuvette containing only the assay buffer. This measures the fluorescence of the ligand itself and allows for correction of the inner filter effect if the ligand absorbs at the excitation or emission wavelengths.[12]
-
-
Data Analysis:
-
Determine the fluorescence intensity at the emission maximum for each titration point.
-
Correct the observed fluorescence values (F) for dilution and the inner filter effect.
-
Plot the change in fluorescence (ΔF = F₀ - F) or the fractional fluorescence (F/F₀) as a function of the total ligand concentration.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd).
-
Mandatory Visualizations
Experimental & Logical Workflows
References
- 1. Intrinsic Tryptophan Fluorescence in the Detection and Analysis of Proteins: A Focus on Förster Resonance Energy Transfer Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tryptophan Fluorescence Quenching Assays for Measuring Protein-ligand Binding Affinities: Principles and a Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into the Mechanism of Tryptophan Fluorescence Quenching due to Synthetic Crowding Agents: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Validating the Structure of Synthetic Trp-Trp-Trp Peptide
For researchers, scientists, and drug development professionals, meticulous validation of synthetic peptides is a critical step to ensure the reliability and reproducibility of experimental results. The identity, purity, and structural integrity of a synthetic peptide like Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp) must be rigorously confirmed before its use in any application. This guide provides a comparative overview of key analytical techniques for the structural validation of this tripeptide, complete with experimental protocols and data interpretation.
Overall Validation Workflow
A systematic approach to peptide validation involves a multi-step process, starting with fundamental verification of mass and purity, followed by detailed sequencing and conformational analysis. Each step employs a specific analytical technique, providing complementary information to build a comprehensive structural profile of the synthetic peptide.
Caption: Workflow for the structural validation of synthetic this compound peptide.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most fundamental step in peptide validation. It verifies the molecular weight of the synthesized peptide, confirming that the correct number and type of amino acids have been coupled.
Experimental Protocol: MALDI-TOF MS
-
Sample Preparation: Dissolve a small amount of the lyophilized this compound peptide in a 0.1% trifluoroacetic acid (TFA) in 50% acetonitrile/water solution to a final concentration of approximately 10 pmol/µL.
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in the same solvent.
-
Spotting: Mix the peptide sample and matrix solution in a 1:1 ratio on a MALDI target plate. Allow the mixture to air-dry completely, allowing co-crystallization.
-
Data Acquisition: Analyze the sample using a MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometer in positive ion mode. The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide.[1]
Data Presentation: Expected Molecular Weight
| Parameter | Theoretical Value | Observed Value (Example) |
| Amino Acid Composition | 3 x Tryptophan (C11H12N2O2) | - |
| Molecular Formula | C33H32N6O4 | - |
| Monoisotopic Mass | 588.2485 g/mol | 589.2558 [M+H]+ |
| Average Mass | 588.65 g/mol | 611.2377 [M+Na]+ |
Note: Observed values typically include protonated [M+H]+ or other adducts like sodium [M+Na]+.
Comparison: MS vs. Amino Acid Analysis (AAA)
| Feature | Mass Spectrometry (MS) | Amino Acid Analysis (AAA) |
| Primary Measurement | Molecular weight of the intact peptide. | Relative ratios of constituent amino acids after hydrolysis. |
| Information Provided | Confirms overall composition and detects truncations/modifications. | Confirms amino acid ratios but not sequence or integrity. |
| Sample Amount | Picomole to femtomole range. | Nanomole range. |
| Speed | Fast (minutes per sample). | Slow (hours per sample, requires hydrolysis). |
Analytical HPLC: Quantifying Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of a synthetic peptide.[2] It separates the target peptide from impurities generated during synthesis, such as truncated sequences, deletion sequences, or incompletely deprotected peptides.[3]
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[4]
-
Chromatographic System: Use a C18 reverse-phase column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.[5]
-
-
Gradient Elution: Apply a linear gradient, for example, from 5% to 65% Mobile Phase B over 30 minutes, at a flow rate of 1 mL/min.
-
Detection: Monitor the column effluent using a UV detector at 220 nm (for the peptide backbone) and 280 nm (for the tryptophan side chains).[4]
-
Data Analysis: Calculate purity by integrating the area of the main peptide peak and expressing it as a percentage of the total area of all peaks.[3]
Data Presentation: Purity Assessment
| Parameter | Typical Acceptance Criteria | Example Result |
| Purity at 220 nm | >95% (Research Grade) | 98.2% |
| Purity at 280 nm | >95% (Research Grade) | 98.5% |
| Retention Time | Consistent across batches | 15.4 minutes |
Note: Purity levels for clinical applications are typically much higher (≥98%).[4]
Tandem Mass Spectrometry (MS/MS): Verifying the Sequence
While MS confirms the total mass, it does not confirm the amino acid sequence. Tandem MS (MS/MS) fragments the peptide and analyzes the masses of the fragments to definitively determine the sequence.
Experimental Protocol: ESI-MS/MS
-
Sample Infusion: The peptide solution, typically from an HPLC outflow, is introduced into an Electrospray Ionization (ESI) source.
-
Parent Ion Selection: In the first mass analyzer (MS1), the protonated molecular ion of this compound ([M+H]+, m/z 589.26) is selectively isolated.
-
Fragmentation: The selected parent ion is passed into a collision cell, where it collides with an inert gas (e.g., argon). This collision-induced dissociation (CID) breaks the peptide bonds at predictable locations.
-
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer (MS2) to generate the MS/MS spectrum.
-
Sequence Determination: The sequence is deduced by identifying series of fragment ions (b-ions and y-ions) that differ by the mass of a single amino acid residue.
Data Presentation: Expected Fragment Ions for this compound
| Fragment Ion | Sequence | Theoretical m/z |
| b1 | Trp | 187.0866 |
| b2 | Trp-Trp | 373.1683 |
| y1 | Trp | 205.0972 |
| y2 | Trp-Trp | 391.1789 |
Comparison: MS/MS vs. Edman Degradation
| Feature | Tandem Mass Spectrometry (MS/MS) | Edman Degradation |
| Principle | Fragmentation of the peptide in the gas phase. | Sequential chemical cleavage of N-terminal amino acids.[6][7] |
| Speed | Very fast, compatible with LC workflows. | Slow, cyclical chemical process.[8] |
| Sensitivity | High (picomole to femtomole). | Moderate (picomole to nanomole).[9] |
| N-terminus Requirement | Tolerant to N-terminal modifications. | Requires a free, unmodified N-terminus.[6] |
| Throughput | High. | Low. |
Nuclear Magnetic Resonance (NMR): Elucidating 3D Structure
NMR spectroscopy provides unparalleled detail about the three-dimensional structure and conformation of a peptide in solution.[10][11] For a short peptide like this compound, 1D and 2D NMR experiments can confirm the identity and covalent structure, and provide insights into the local environment of each residue.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.[12]
-
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum. This provides initial information on the types of protons present and can reveal impurities.
-
2D NMR (COSY/TOCSY):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds, helping to assign protons within each tryptophan residue.
-
TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a single amino acid's spin system, confirming the integrity of each residue.[10]
-
-
Data Analysis: Assign chemical shifts for all protons by analyzing the cross-peaks in the 2D spectra. The pattern of shifts can provide clues about peptide folding and side-chain interactions.
Data Presentation: Representative ¹H NMR Chemical Shifts
| Proton | Expected Chemical Shift Range (ppm) | Information Gained |
| Amide (NH) | 8.0 - 8.5 | Conformation, hydrogen bonding. |
| Indole (NH) | 10.0 - 11.0 | Side-chain environment. |
| Aromatic (indole ring) | 7.0 - 7.8 | Side-chain packing, electronic environment. |
| Alpha (α-H) | 4.0 - 4.7 | Backbone conformation. |
| Beta (β-H) | 3.0 - 3.5 | Side-chain rotameric state. |
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides. The aromatic side chains of the three tryptophan residues in this compound will dominate the near-UV CD spectrum, providing a sensitive probe of the peptide's conformation and any interactions between the indole rings.[13][14]
Experimental Protocol: Far-UV and Near-UV CD
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of ~0.1 mg/mL for Far-UV and ~1 mg/mL for Near-UV. The buffer must be optically transparent in the desired wavelength range.
-
Far-UV CD (190-250 nm): Acquire a spectrum to analyze the peptide backbone conformation (e.g., random coil, β-turn).
-
Near-UV CD (250-320 nm): Acquire a spectrum to probe the environment of the tryptophan side chains.[15] Strong signals in this region can indicate a defined tertiary structure where the side chains are held in a fixed, chiral arrangement.[14]
-
Data Analysis: The shape and magnitude of the CD spectrum are compared to reference spectra for known secondary structures.
Data Presentation: Expected CD Spectral Features
| Spectral Region | Wavelength Range | Likely Observation for a Short, Flexible Peptide | Interpretation |
| Far-UV | 190-250 nm | Strong negative band near 200 nm. | Predominantly random coil structure. |
| Near-UV | 250-320 nm | Weak signals. | Tryptophan side chains are flexible and not in a fixed, chiral environment. |
Note: The presence of strong exciton coupling bands in the near-UV could indicate significant Trp-Trp side-chain interactions, suggesting a more ordered structure.[14]
References
- 1. rsc.org [rsc.org]
- 2. peptidesuk.com [peptidesuk.com]
- 3. m.youtube.com [m.youtube.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
- 6. Edman degradation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehu.eus [ehu.eus]
- 9. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 10. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 11. UQ eSpace [espace.library.uq.edu.au]
- 12. benchchem.com [benchchem.com]
- 13. TD-DFT modeling of the circular dichroism for a tryptophan zipper peptide with coupled aromatic residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 15. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Trp-Trp-Trp and Phe-Phe-Phe Peptides: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between peptides is paramount for innovation. This guide provides a detailed comparative analysis of two homologous tripeptides: Tryptophan-Tryptophan-Tryptophan (Trp-Trp-Trp or WWW) and Phenylalanine-Phenylalanine-Phenylalanine (Phe-Phe-Phe or FFF). By examining their physicochemical properties, biological interactions, and underlying experimental methodologies, this document aims to equip researchers with the critical information needed for informed decision-making in their work.
While direct comparative experimental data for this compound and Phe-Phe-Phe is limited in publicly available literature, this guide synthesizes known properties of their constituent amino acids and related peptides to provide a comprehensive overview. The inherent characteristics of tryptophan and phenylalanine—particularly their aromatic and hydrophobic nature—are magnified in their trimeric forms, leading to distinct behaviors in aqueous environments and biological systems.
Physicochemical Properties: A Tale of Two Aromatic Residues
The physicochemical properties of WWW and FFF peptides are largely dictated by their amino acid side chains. Tryptophan possesses a larger, more hydrophobic indole group compared to phenylalanine's phenyl group. This fundamental difference is expected to influence their solubility, stability, and propensity for self-assembly.
| Property | This compound (WWW) | Phe-Phe-Phe (FFF) | Key Considerations & Supporting Data |
| Molecular Weight | 594.68 g/mol | 477.55 g/mol | Calculated from the molecular formula of each peptide. |
| Hydrophobicity | Higher | Lower | Tryptophan is recognized as the most hydrophobic amino acid. This increased hydrophobicity in WWW likely leads to lower aqueous solubility and a stronger driving force for aggregation compared to FFF.[1] |
| Aqueous Solubility | Predicted to be very low | Predicted to be low | Both peptides are expected to have limited solubility in aqueous solutions due to their high hydrophobicity.[2] The higher hydrophobicity of tryptophan suggests that WWW will be even less soluble than FFF. Solubility is pH-dependent and likely to be lowest near the isoelectric point. |
| Stability | Potentially susceptible to oxidation | Generally stable | The indole ring of tryptophan is susceptible to oxidation.[3] FFF is known to form highly stable nanostructures.[4] The stability of both peptides in solution is influenced by factors such as pH, temperature, and ionic strength.[5] |
| Aggregation Propensity | High | High | Both peptides have a strong tendency to self-assemble. FFF is well-documented to form highly ordered nanostructures like nanotubes and fibrils.[6][7] The strong hydrophobic and π-π stacking interactions of the indole rings in WWW are expected to drive robust self-assembly.[8] |
Biological Activity: Membrane Interactions and Cytotoxicity
The distinct properties of WWW and FFF peptides are anticipated to translate into different biological activities, particularly in their interactions with cell membranes and their potential cytotoxicity.
| Biological Activity | This compound (WWW) | Phe-Phe-Phe (FFF) | Key Considerations & Supporting Data |
| Cell Membrane Interaction | Strong interaction and potential for deep membrane penetration | Interaction primarily at the membrane surface | The indole group of tryptophan has a strong affinity for the lipid-water interface of cell membranes and can penetrate into the hydrophobic core.[9][10][11][12] Phenylalanine residues also act as membrane anchors but may not penetrate as deeply as tryptophan.[13][14][15] |
| Cytotoxicity | Potentially higher, context-dependent | Generally low, but can be formulation-dependent | The cytotoxicity of tryptophan-rich peptides can vary; some exhibit antimicrobial or anticancer activity, while others show toxicity to mammalian cells.[16][17][18] FFF and its derivatives have been reported to have low cytotoxicity in several studies.[19] |
Experimental Protocols
To empirically determine and compare the properties of WWW and FFF, a suite of well-established experimental protocols can be employed.
Peptide Solubility Determination
Objective: To quantify the maximum concentration of a peptide that can be dissolved in a specific solvent.
Method: Turbidimetric Solubility Assay
-
Prepare a high-concentration stock solution of the peptide in a suitable organic solvent like DMSO.
-
In a multi-well plate, create a serial dilution of the peptide stock solution in the desired aqueous buffer (e.g., PBS).
-
Incubate the plate at a controlled temperature.
-
Measure the turbidity of each well using a plate reader at a wavelength such as 600 nm.
-
The concentration at which a significant increase in turbidity is observed corresponds to the solubility limit.[20]
Peptide Stability Assessment
Objective: To evaluate the degradation of a peptide over time under specific conditions (e.g., in plasma or at different pH values).
Method: In Vitro Plasma Stability Assay
-
Incubate the peptide at a known concentration in human or animal plasma at 37°C.
-
At various time points, take aliquots of the mixture.
-
Stop the enzymatic degradation by adding a quenching solution (e.g., trichloroacetic acid or acetonitrile).[3]
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of intact peptide remaining.[21][22]
-
Calculate the peptide's half-life.
Peptide Aggregation Kinetics
Objective: To monitor the self-assembly of peptides into larger aggregates over time.
Method: Thioflavin T (ThT) Fluorescence Assay
-
Prepare a solution of the peptide in a suitable buffer.
-
Add Thioflavin T, a fluorescent dye that binds to β-sheet-rich structures characteristic of many peptide aggregates.
-
Monitor the increase in fluorescence intensity over time using a fluorescence spectrophotometer with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.
-
The resulting sigmoidal curve provides information on the lag time, elongation rate, and final amount of aggregation.
Cell Viability/Cytotoxicity Assay
Objective: To assess the effect of the peptides on the viability of cultured cells.
Method: MTT Assay
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptide for a specified duration (e.g., 24 or 48 hours).[19]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[4][17][23]
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at approximately 570 nm using a plate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Key physicochemical differences between WWW and FFF peptides.
Caption: Hypothesized pathways of peptide-cell membrane interaction.
Caption: A typical experimental workflow for comparing WWW and FFF peptides.
References
- 1. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jpt.com [jpt.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and identification of novel cytotoxic oligopeptides from soft coral Sarcophyton glaucum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broadband terahertz signatures and vibrations of Phe–Phe peptide and its fibrils - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Peptide-membrane interactions of arginine-tryptophan peptides probed using quartz crystal microbalance with dissipation monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 13. Phenylalanine residues act as membrane anchors in the antimicrobial action of Aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.aip.org [pubs.aip.org]
- 15. Interactions controlling the membrane binding of basic protein domains: phenylalanine and the attachment of the myristoylated alanine-rich C-kinase substrate protein to interfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Endocytosis Involved d-Oligopeptide of Tryptophan and Arginine Displays Ordered Nanostructures and Cancer Cell Stereoselective Toxicity by Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH [frontiersin.org]
- 18. The Critical Role of Tryptophan in the Antimicrobial Activity and Cell Toxicity of the Duck Antimicrobial Peptide DCATH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. lifetein.com [lifetein.com]
- 20. Peptide solubility testing - SB-PEPTIDE - Services [sb-peptide.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
A Comparative Analysis of the Self-Assembly of Tri-Tryptophan Peptides and Other Aromatic Counterparts
For researchers, scientists, and drug development professionals, understanding the nuanced self-assembly of short aromatic peptides is paramount for the rational design of novel biomaterials. This guide provides a comprehensive comparison of the self-assembly behavior of Tri-Tryptophan (Trp-Trp-Trp or WWW) with other well-studied aromatic peptides, namely Diphenylalanine (FF) and Triphenylalanine (FFF). The discussion is supported by experimental data on their self-assembly conditions, resulting nanostructures, and the mechanical properties of their hydrogels.
The self-assembly of short peptides into well-defined nanostructures is a phenomenon driven by a delicate balance of non-covalent interactions, including hydrogen bonding, hydrophobic effects, and π-π stacking of aromatic residues. The specific amino acid sequence and the nature of the aromatic side chains play a crucial role in dictating the morphology and properties of the resulting nanomaterials. Tryptophan, with its large indole side group, is particularly effective at promoting self-assembly through a combination of strong aromatic and hydrogen-bonding interactions.
Driving Forces and Morphological Diversity
The self-assembly of these aromatic peptides typically leads to the formation of β-sheet-rich structures that further organize into higher-order architectures. However, the specific morphology of these nanostructures varies significantly depending on the peptide sequence.
-
This compound (WWW): The presence of three consecutive tryptophan residues leads to strong π-π stacking and hydrogen bonding, promoting the formation of robust, often twisted helical, nanofibrillar networks. These networks can entrap large amounts of water to form self-supporting hydrogels. The indole group of tryptophan is a key contributor to these interactions.
-
Diphenylalanine (FF): As the core recognition motif of the Alzheimer's β-amyloid peptide, diphenylalanine has been extensively studied. It is well-known for its propensity to form hollow, well-ordered nanostructures such as nanotubes and nanovesicles. This "lipid-like" assembly behavior is driven by a combination of side chain aromatic stacking and main-chain interactions.
-
Triphenylalanine (FFF): In contrast to FF, triphenylalanine peptides tend to self-assemble into solid, plate-like nanostructures, nanospheres, and nanorods. While aromatic stacking remains a primary driving force, the interplay with main-chain interactions differs from that of FF, leading to these distinct morphologies.
Quantitative Comparison of Self-Assembly and Hydrogel Properties
A direct quantitative comparison of these peptides under identical experimental conditions is challenging due to variations in published studies. However, by compiling data from various sources, we can establish a comparative overview of their key properties.
| Peptide | Critical Gelation Concentration (CGC) | Morphology of Nanostructures | Storage Modulus (G') of Hydrogel |
| This compound (WWW) | Low (specific value not consistently reported, but generally low) | Twisted helical nanofibers | Data for pure WWW hydrogels is limited; related Trpzip hydrogels show G' values from 1-60 kPa.[1] |
| Diphenylalanine (FF) | Can form hydrogels, but CGC is sensitive to conditions. | Nanotubes, nanovesicles, nanofibers | Fmoc-FF hydrogels can have G' values ranging from ~1,200 Pa to over 35,000 Pa depending on conditions.[2][3] |
| Triphenylalanine (FFF) | Forms nanostructures, but hydrogel formation is less commonly reported than for FF or WWW. | Nanospheres, nanorods, nanoplates | Not widely reported. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols used to characterize the self-assembly of these aromatic peptides.
Peptide Synthesis and Self-Assembly
Peptide Synthesis: Peptides are typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethoxycarbonyl) chemistry.[4] Following synthesis, the peptides are cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and their identity is confirmed by mass spectrometry.[4]
Hydrogel Preparation: A common method for inducing self-assembly into a hydrogel is through a pH trigger or solvent switch. For example, a peptide solution can be prepared at a pH where the peptide is soluble and then adjusted to a pH that triggers self-assembly and gelation. Alternatively, the peptide can be dissolved in an organic solvent and then introduced into an aqueous buffer to induce assembly.
Characterization Techniques
Transmission Electron Microscopy (TEM): To visualize the morphology of the self-assembled nanostructures, a dilute suspension of the peptide is drop-casted onto a TEM grid (e.g., carbon-coated copper grid). The grid is typically stained with a heavy metal salt, such as uranyl acetate, to enhance contrast, and then allowed to dry before imaging.[5]
Fluorescence Spectroscopy: The intrinsic fluorescence of tryptophan can be used to monitor the self-assembly process. The emission spectrum of tryptophan is sensitive to its local environment. A blue shift in the emission maximum can indicate the transfer of tryptophan residues to a more hydrophobic environment within the assembled structure.[6] Spectra are typically recorded with an excitation wavelength of around 280-295 nm.[4][6]
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to determine the secondary structure of the peptides in their assembled state. A characteristic negative peak around 218 nm is indicative of β-sheet formation.[7] Spectra are typically recorded in the far-UV region (190-260 nm).[7]
Rheology: The mechanical properties of the hydrogels are characterized using a rheometer. Oscillatory rheology is performed to measure the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. A higher G' indicates a stiffer gel.[8]
Visualizing the Process: Diagrams
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Hierarchical self-assembly of aromatic peptides.
Caption: Experimental workflow for peptide self-assembly.
Conclusion
The self-assembly of aromatic peptides is a versatile platform for the creation of novel biomaterials. This compound, with its strong propensity to form nanofibrillar hydrogels, offers significant potential for applications in tissue engineering and drug delivery. In comparison, diphenylalanine and triphenylalanine provide access to a different range of nanostructures, such as nanotubes and nanospheres, respectively. The choice of peptide sequence allows for the tuning of the resulting material's properties, and a thorough understanding of their comparative self-assembly behavior is essential for the rational design of functional materials for biomedical applications. Further research focusing on direct comparative studies under standardized conditions will be invaluable in elucidating the subtle yet critical differences in the self-assembly mechanisms of these important biomolecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the first self-assembling peptide, study of peptide dynamic behaviors, and G protein-coupled receptors using an Aviv circular dichroism spectropolarimeter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Validation of Nanofibers Made of Self-Assembled Peptides to Become Multifunctional Stimuli-Sensitive Nanovectors of Anticancer Drug Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence Emission of Self‐assembling Amyloid‐like Peptides: Solution versus Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Macrochirality of Self-Assembled and Co-assembled Supramolecular Structures of a Pair of Enantiomeric Peptides [frontiersin.org]
- 8. Relationship between Structure and Rheology of Hydrogels for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validating Molecular Dynamics Simulations of Tryptophan-Rich Peptides: A Comparative Guide
The accurate simulation of peptide dynamics is a cornerstone of modern drug development and molecular biology research. For peptides rich in tryptophan, whose interactions are dominated by complex aromatic stacking and electrostatic forces, validating the results of molecular dynamics (MD) simulations against real-world experimental data is a critical step. This guide provides a comparative overview of methodologies used to validate MD simulations of tryptophan-rich peptides, using the well-studied "tryptophan zipper" (trpzip) peptides as a primary example.
Performance of Common Force Fields in Simulating Tryptophan Zipper Peptides
The choice of a force field is one of the most significant factors influencing the outcome of an MD simulation. Different force fields can yield varying degrees of accuracy when compared to experimental benchmarks. The following table summarizes the performance of several common force fields in reproducing experimental observations for trpzip peptides.
| Force Field Combination | System | Key Validation Metric | Simulation Result | Experimental Result | Reference |
| AMBER ff99/dih96 (implicit solvent) | trpzip2, W2W9 | Folded State Stability | Reproduced plausible folding behavior | Stable β-hairpin | [1][2][3] |
| OPLS-AA (implicit solvent) | trpzip1, trpzip2 | Folding Rate (at 298 K) | ~1.5 µs⁻¹ (TZ1), ~1.0 µs⁻¹ (TZ2) | ~1.4 µs⁻¹ (TZ1), ~0.8 µs⁻¹ (TZ2) | [4] |
| AMBER, CHARMM, OPLS, GROMOS | Cyclic Trp Peptide Nanotube | Nanopore Diameter | AMBER: Largest, CHARMM: Shortest | Not directly compared | [5] |
| CHARMM22 (with MSMD) | APB-peptide | Conformational Relaxation Time | Matches spectroscopic data | Sub-nanosecond | [6] |
Experimental and Computational Protocols
The validation of MD simulations relies on a synergistic relationship between computational predictions and experimental measurements. Below are detailed protocols for key experimental techniques used to study tryptophan-rich peptide dynamics and a typical workflow for MD simulations.
Experimental Protocols
1. NMR Spectroscopy for Structure Determination
-
Objective: To determine the high-resolution 3D structure of the peptide in solution.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., aqueous solution at a specific pH).
-
Data Acquisition: A series of 2D NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are performed.
-
Resonance Assignment: Individual proton signals are assigned to specific amino acids in the peptide sequence.
-
Restraint Generation: NOESY data provides distance restraints between protons that are close in space (< 5 Å). J-coupling constants can provide dihedral angle restraints.[7]
-
Structure Calculation: Computational algorithms are used to generate a family of structures that satisfy the experimental restraints. The final structure is an average of this ensemble.[7]
-
2. Circular Dichroism (CD) Spectroscopy for Folding Analysis
-
Objective: To monitor the secondary structure content and the thermal stability of the peptide.
-
Methodology:
-
Sample Preparation: A dilute solution of the peptide is prepared in a non-absorbing buffer.
-
Wavelength Scan: The CD spectrum is recorded over a range of far-UV wavelengths (typically 190-250 nm). The characteristic signal for β-sheets and aromatic interactions in trpzip peptides is monitored.[8]
-
Thermal Denaturation: The CD signal at a specific wavelength is monitored as the temperature is gradually increased. This generates a melting curve.
-
Data Analysis: The melting temperature (Tm), the point at which 50% of the peptide is unfolded, is determined by fitting the melting curve to a two-state model.[7]
-
3. Temperature-Jump Fluorescence Spectroscopy for Folding Kinetics
-
Objective: To measure the rate of peptide folding and unfolding.
-
Methodology:
-
Sample Preparation: An aqueous sample of the peptide is prepared.
-
Temperature Jump: A rapid temperature increase (T-jump) is induced by an infrared laser pulse.[4]
-
Fluorescence Probe: The intrinsic fluorescence of tryptophan is excited using a UV laser.
-
Signal Detection: The change in fluorescence is recorded over time with a photomultiplier tube as the peptide equilibrates to the new temperature.
-
Kinetic Analysis: The relaxation rate is extracted from the fluorescence decay, which corresponds to the folding/unfolding kinetics of the peptide.[4]
-
Molecular Dynamics Simulation Protocol
-
Objective: To simulate the conformational dynamics of the peptide over time.
-
Methodology:
-
System Setup: An initial 3D structure of the peptide is placed in a simulation box, which is then solvated with a chosen water model (e.g., TIP3P). Ions are added to neutralize the system.
-
Energy Minimization: The initial system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the target temperature and the pressure is stabilized. This is typically done in two phases: NVT (constant volume) followed by NPT (constant pressure) ensemble simulations.
-
Production Run: The main simulation is run for a desired length of time (from nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is saved at regular intervals.[3][9]
-
Analysis: The trajectory is analyzed to calculate various properties, such as RMSD, dihedral angles, secondary structure evolution, and conformational clusters, which can then be compared with experimental data.
-
Visualization of Validation Workflow and Molecular Interactions
The following diagrams illustrate the logical flow of the validation process and the key non-covalent interactions that are scrutinized in simulations of tryptophan-rich peptides.
Caption: Workflow for validating MD simulations against experimental data.
Caption: Key non-covalent interactions validated in Trp-rich peptides.
References
- 1. [1009.0303] Evaluating force field accuracy with long-time simulations of a tryptophan zipper peptide [arxiv.org]
- 2. [PDF] Evaluating force field accuracy with long-time simulations of a β-hairpin tryptophan zipper peptide. | Semantic Scholar [semanticscholar.org]
- 3. Evaluating force field accuracy with long-time simulations of a β-hairpin tryptophan zipper peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trp zipper folding kinetics by molecular dynamics and temperature-jump spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. Tryptophan zippers: Stable, monomeric β-hairpins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Comparative Study of Trp-Trp-Trp Antimicrobial Activity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antimicrobial potential of the tripeptide Trp-Trp-Trp (WWW) against other tryptophan-rich antimicrobial peptides (AMPs). This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Tryptophan-rich antimicrobial peptides have emerged as a promising class of molecules in the search for novel antibiotics due to their potent and broad-spectrum activity. The unique properties of the tryptophan side chain, with its large hydrophobic surface area and ability to form hydrogen bonds, are crucial for the interaction of these peptides with microbial membranes, a key step in their antimicrobial action. This guide focuses on the antimicrobial properties of the simple tripeptide this compound and compares it with more complex tryptophan-containing peptides to provide insights into structure-activity relationships.
Data Presentation: Antimicrobial Activity of Tryptophan-Containing Peptides
The antimicrobial efficacy of a peptide is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and a selection of other tryptophan-rich peptides against common bacterial strains.
| Peptide Sequence | Target Organism | Minimum Inhibitory Concentration (MIC) (µM) | Reference |
| This compound (WWW) | E. coli | >100 (inferred) | [1] |
| S. aureus | >100 (inferred) | [1] | |
| (KW)2 (KWKW) | S. typhimurium, P. aeruginosa, L. monocytogenes | Inactive | [2] |
| (KW)3 (KWKWKW) | S. typhimurium, P. aeruginosa, L. monocytogenes | Active (specific values not provided) | [2] |
| (KW)4 (KWKWKWKW) | Various bacterial strains | Strong antibacterial activity | [2] |
| (RW)3 (RWRWRW) | Not specified | Active (specific values not provided) | [3] |
| Pac-525 (Ac-KWRRWVRWI-NH2) | E. coli, P. aeruginosa | 2 | [4] |
| S. aureus | 4 | [4] | |
| Tritrpticin (VRRFPWWWPFLRR) | E. coli | 4 | [5][6] |
| S. aureus | 2.5 | [7] | |
| VW5 | P. aeruginosa | 1 | [8] |
Note: Direct experimental data for the antimicrobial activity of the simple this compound peptide is limited in publicly available literature. The indicated MIC values are inferred based on studies of short peptide chains, which suggest that a minimum length and the presence of cationic residues (like Lysine 'K' or Arginine 'R') are often necessary for significant antimicrobial activity.[1][2][3] For instance, the dipeptide repeat (KW)2 was found to be inactive, highlighting the importance of peptide length.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum:
- A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth, MHB).
- The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.
- The bacterial suspension is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Peptide Solutions:
- The peptide is dissolved in a suitable solvent (e.g., sterile deionized water or a buffer).
- A series of twofold dilutions of the peptide is prepared in the broth medium in a 96-well microtiter plate.
3. Inoculation and Incubation:
- Each well containing the diluted peptide is inoculated with the prepared bacterial suspension.
- Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth medium only).
- The plate is incubated at 37°C for 18-24 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.[4][8]
Mandatory Visualization
Experimental Workflow for Antimicrobial Peptide Testing
The following diagram illustrates a typical workflow for the synthesis and evaluation of antimicrobial peptides.
Caption: A generalized workflow for the development and analysis of antimicrobial peptides.
Proposed Mechanism of Action for Tryptophan-Rich Antimicrobial Peptides
The primary mechanism of action for many tryptophan-rich AMPs involves the disruption of the bacterial cell membrane. The following diagram illustrates this proposed pathway.
Caption: A model for the membrane-disruptive mechanism of tryptophan-rich antimicrobial peptides.
References
- 1. mdpi.com [mdpi.com]
- 2. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Length Effects in Antimicrobial Peptides of the (RW)n Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Structure of a Novel Tryptophan-Rich Peptide with Bidirectional Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. scispace.com [scispace.com]
- 7. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions. | Semantic Scholar [semanticscholar.org]
- 8. Frontiers | The Trp-rich Antimicrobial Amphiphiles With Intramolecular Aromatic Interactions for the Treatment of Bacterial Infection [frontiersin.org]
The Decisive Role of Tryptophan in Anchoring Peptides to Cellular Membranes: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between peptides and cell membranes is paramount. Among the amino acids, tryptophan stands out for its unique ability to anchor peptides to the membrane interface, a critical factor in the function of many membrane-active peptides, including antimicrobial agents and cell-penetrating peptides. This guide provides an objective comparison of experimental data confirming tryptophan's role and details the methodologies used to obtain these insights.
Tryptophan's indole side chain, with its amphipathic nature, allows it to favorably position itself at the lipid-water interface of the cell membrane. This strategic localization is not merely a passive partitioning but a dynamic interplay of hydrophobic interactions, hydrogen bonding, and cation-π interactions that collectively stabilize the peptide-membrane complex. The following sections delve into the quantitative data from various experimental techniques that elucidate this critical role and provide detailed protocols for their implementation.
Comparative Analysis of Peptide-Membrane Interactions
The interaction of tryptophan-containing peptides with lipid bilayers can be quantified using several biophysical parameters. The partition coefficient (Kp), which measures the distribution of a peptide between the aqueous and lipid phases, is a key indicator of membrane affinity. Fluorescence spectroscopy and molecular dynamics simulations are powerful tools for determining these parameters.
Table 1: Partition Coefficients and Free Energy of Transfer for Tryptophan and Tryptophan-Containing Peptides
| Peptide/Molecule | Lipid System | Method | Partition Coefficient (Kₚ) | Free Energy of Transfer (ΔG) | Reference |
| Tryptophan (Trp) | DMPC | Molecular Dynamics | - | ~4 kcal/mol | [1] |
| Positively Charged Trp (Trp+) | DOPC | Fluorescence Spectroscopy | 5x higher than Trp- | - | [2] |
| Negatively Charged Trp (Trp-) | DOPC | Fluorescence Spectroscopy | - | - | [2] |
| RW9 (RRWWRRWRR) & Analogs | POPC/POPG | Intrinsic Trp Fluorescence | ~10⁵ | - | [3] |
Table 2: Influence of Tryptophan Position and Number on Peptide-Membrane Interaction
| Peptide Series | Key Finding | Experimental Technique(s) | Reference |
| RW9 Analogs (Trp vs. Phe) | Substitution of Trp with Phe significantly reduces cellular internalization, although membrane accumulation is similar. | Cellular Uptake Assays, CD & ATR-FTIR Spectroscopy, Fluorescence | [3] |
| Arginine-Tryptophan Peptides | Peptides with Trp at both C- and N-termini show significantly higher cellular uptake. | Flow Cytometry, MD Simulations | [4] |
| Tritrpticin, Indolicidin, Lactoferricin B | Tryptophan side chains are primarily located at the membrane-water interface, with deeper burial in anionic membranes. | Fluorescence Quenching | [5] |
| WALP Peptides | Tryptophan residues act as interfacial anchors, with their position strongly influencing the peptide's response to hydrophobic mismatch. | Solid-State NMR, Fluorescence | [6] |
Visualizing Tryptophan's Role in Peptide-Membrane Interactions
The following diagrams illustrate the conceptual framework of tryptophan's anchoring mechanism and a typical experimental workflow for its characterization.
Detailed Experimental Protocols
A multi-technique approach is essential for a comprehensive understanding of tryptophan's role in peptide-membrane interactions. Below are summaries of key experimental protocols.
Tryptophan Fluorescence Spectroscopy for Partition Coefficient (Kₚ) Determination
This technique leverages the sensitivity of tryptophan's intrinsic fluorescence to its local environment. A blue shift in the emission maximum and an increase in fluorescence intensity are typically observed when a tryptophan-containing peptide partitions from an aqueous environment into the hydrophobic membrane interior.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid film (e.g., POPC or a mixture like POPC/POPG) rehydrated in a suitable buffer.
-
Titration: A solution of the tryptophan-containing peptide at a fixed concentration is titrated with increasing concentrations of the LUV suspension.
-
Fluorescence Measurement: After each addition of LUVs and an equilibration period, the tryptophan fluorescence emission spectrum is recorded (typically with excitation at 280-295 nm and emission scanned from 300-400 nm).
-
Data Analysis: The change in fluorescence intensity or wavelength maximum is plotted against the lipid concentration. The data is then fitted to a binding isotherm to calculate the partition coefficient (Kₚ). Corrections for light scattering from the vesicles are crucial.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR, particularly using deuterium (²H) labeled tryptophan, provides high-resolution information on the orientation and dynamics of the indole side chain within the lipid bilayer.
-
Sample Preparation: The peptide with a ²H-labeled tryptophan is incorporated into magnetically aligned bicelles (a mixture of long- and short-chain phospholipids) or mechanically aligned lipid bilayers on glass plates.
-
NMR Data Acquisition: ²H-NMR spectra are acquired on a solid-state NMR spectrometer. The quadrupolar splitting of the deuterium signal is measured, which is dependent on the orientation of the C-²H bond relative to the magnetic field.
-
Data Analysis: The quadrupolar splittings are analyzed to determine the average orientation and order parameters of the tryptophan indole ring relative to the bilayer normal. This provides a detailed picture of how tryptophan anchors the peptide at the interface.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptide upon membrane binding.
-
Sample Preparation: The peptide is mixed with LUVs in a quartz cuvette.
-
CD Spectra Acquisition: Far-UV CD spectra (typically 190-250 nm) are recorded before and after the addition of vesicles.
-
Data Analysis: The change in the CD spectrum, particularly the appearance of characteristic minima at ~208 nm and ~222 nm for α-helices, indicates a conformational change from a random coil in solution to a structured state in the membrane. The percentage of secondary structure content can be estimated by deconvolution of the spectra.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR provides information on the secondary structure and orientation of the peptide within a supported lipid bilayer.
-
Sample Preparation: A hydrated lipid bilayer is formed on an ATR crystal (e.g., Germanium or Zinc Selenide). The peptide solution is then added to the bilayer.
-
FTIR Spectra Acquisition: Polarized IR spectra are recorded. The dichroic ratio of the amide I band (around 1650 cm⁻¹) is calculated from the spectra obtained with parallel and perpendicular polarized light.
-
Data Analysis: The dichroic ratio is used to calculate the average orientation of the peptide's secondary structural elements (e.g., the tilt angle of an α-helix) with respect to the membrane normal.
Conclusion
The data overwhelmingly confirms the pivotal role of tryptophan as a membrane anchor for peptides. Its unique physicochemical properties enable a strong and specific interaction with the interfacial region of the lipid bilayer, which is crucial for the biological activity of a wide range of peptides. The experimental techniques outlined in this guide provide a robust framework for researchers to quantitatively assess these interactions and to rationally design peptides with enhanced membrane-targeting capabilities for therapeutic and biotechnological applications.
References
- 1. The role of tryptophan side chains in membrane protein anchoring and hydrophobic mismatch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Partition of Positively and Negatively Charged Tryptophan Ions in Membranes with Inverted Phospholipid Heads: Simulations and Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Relation Between Thermodynamic and Structural Properties and Cellular Uptake of Peptides Containing Tryptophan and Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Force Field Selection for Tryptophan-Rich Peptide Simulations
The accurate in silico representation of peptide dynamics is a cornerstone of modern drug development and molecular biology. For peptides rich in tryptophan, such as the Trp-Trp-Trp tripeptide, the choice of a molecular dynamics (MD) force field is critical due to the unique properties of the tryptophan side chain, including its size, hydrophobicity, and capacity for π-π stacking interactions. This guide provides a comparative overview of commonly used classical force fields for simulating such peptides, supported by data from benchmark studies on analogous systems.
General Force Field Considerations for Peptides
Classical force fields like AMBER, CHARMM, GROMOS, and OPLS are widely used for biomolecular simulations. For proteins and peptides, AMBER and CHARMM are generally considered highly accurate and are extensively validated.[1][2] The CHARMM force field, particularly versions like CHARMM36, is often recommended for its accuracy in treating proteins and peptides, including those with disordered regions.[1] AMBER is also highly effective for protein and peptide simulations, with a strong track record in studying protein folding and protein-ligand interactions.[2] GROMOS is noted for its computational efficiency, making it suitable for large systems and long timescales, while OPLS is a well-established force field often used for a wide range of organic and biomolecular systems.[1][2]
Comparative Performance for Tryptophan-Containing Peptides
While direct comparative data for the this compound tripeptide is scarce, studies on other tryptophan-rich systems, such as cyclic tryptophan-containing peptides and the Trp-zip hairpin, provide valuable insights into force field performance. These systems test a force field's ability to model key interactions like hydrogen bonding and the hydrophobic packing of tryptophan side chains, which are critical for the conformational ensemble of this compound.
A critical comparison of AMBER, CHARMM, OPLS, and GROMOS on a cyclic peptide nanotube composed of alternating L- and D-tryptophan residues revealed significant differences in structural and dynamic properties.[3] These findings, summarized in the table below, highlight the sensitivity of simulation outcomes to the chosen force field.
Table 1: Comparison of Force Field Performance on a Cyclic Trp-Peptide System
| Parameter | AMBER | CHARMM | OPLS | GROMOS |
| Nanopore Diameter | Largest | Shortest | Intermediate | Intermediate |
| Hosted Water Molecules | ~31 | ~25 | ~27 | ~21 |
| H-bonds with Solvent | High | Lowest | High | - |
| Backbone H-bonds | ~54-55 | ~54-55 | ~54-55 | Slightly Lower |
Data synthesized from a study on a cyclic octapeptide of Trp residues.[3]
These results indicate that AMBER tends to produce more expanded structures with higher water content within cavities, while CHARMM leads to more compact structures with fewer interactions with the solvent.[3] For a flexible peptide like this compound, this could translate to significant differences in the predicted conformational ensemble, particularly in the extent of solvent exposure versus intramolecular stacking.
Further studies on Trp-zip peptides, which are stabilized by a "zip" of stacked tryptophan side chains, have also been used to benchmark force fields.[4][5] These studies show that modern force fields like AMBER ff19SB can successfully fold these peptides into their native β-hairpin structures from extended conformations.[4] However, other force fields, particularly those developed for intrinsically disordered proteins (IDPs), may show a bias towards helical or unfolded states, highlighting the importance of selecting a force field appropriate for the expected secondary structure propensities of the peptide.[4][6]
Workflow for Force Field Comparison
The process of selecting and validating a force field for a specific peptide system follows a structured workflow. This involves setting up the simulation, running the dynamics, and comparing the results to available experimental data or quantum mechanical calculations.
Caption: Workflow for comparing and validating force fields for peptide simulation.
Experimental and Computational Protocols
A typical molecular dynamics simulation protocol for comparing force fields on a peptide like this compound involves the following steps.
System Setup and Preparation
-
Initial Structure: An initial conformation of the this compound peptide is generated, typically an extended or idealized α-helical structure.
-
Force Field Selection: Separate systems are prepared for each force field to be tested (e.g., AMBER ff19SB, CHARMM36m, GROMOS 54a7, OPLS-AA/L).[4]
-
Solvation: The peptide is placed in a periodic solvent box (e.g., cubic or dodecahedron) with a suitable water model, such as TIP3P or OPC.[6] The peptide should be at least 1.0-1.5 nm from the box edge.
-
Ionization: Counter-ions (e.g., Na⁺ or Cl⁻) are added to neutralize the system's total charge.
Simulation Parameters
-
Energy Minimization: The solvated system is subjected to energy minimization, typically using the steepest descent algorithm, to remove steric clashes.[7]
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) under NVT (constant volume) conditions, followed by equilibration under NPT (constant pressure) conditions at 1 atm. Position restraints on the peptide backbone are often used during initial equilibration and then gradually released.
-
Production Run: Production simulations are run for an extended period (e.g., hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.[4][8] A time step of 2 fs to 4 fs is common, with the latter enabled by hydrogen mass repartitioning.[4] Long-range electrostatic interactions are typically handled with the Particle Mesh Ewald (PME) method.[9]
Trajectory Analysis
-
Structural Stability: Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are calculated to assess the overall structural stability and compactness of the peptide over time.
-
Conformational Sampling: The secondary structure content is analyzed using algorithms like DSSP. For this compound, specific attention is paid to the distances and angles between the indole rings to quantify π-π stacking.[10]
-
Free Energy Landscapes: Potentials of Mean Force (PMFs) are constructed by projecting the trajectory onto relevant reaction coordinates (e.g., RMSD, end-to-end distance) to identify stable and metastable conformational states.
-
Comparison with Experimental Data: Where available, simulation results are compared against experimental data from NMR (e.g., J-couplings, NOEs) or Circular Dichroism (CD) spectroscopy to validate the accuracy of the conformational ensemble.[11]
By following this rigorous comparison protocol, researchers can make an informed decision on the most suitable force field for their specific research questions involving tryptophan-rich peptides, ultimately leading to more reliable and predictive simulation results.
References
- 1. researchgate.net [researchgate.net]
- 2. Force Fields in Molecular Dynamics Simulations: Choosing the Right One - Creative Proteomics [iaanalysis.com]
- 3. Molecular Dynamics Simulations of Transmembrane Cyclic Peptide Nanotubes Using Classical Force Fields, Hydrogen Mass Repartitioning, and Hydrogen Isotope Exchange Methods: A Critical Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Well Do Molecular Dynamics Force Fields Model Peptides? A Systematic Benchmark Across Diverse Folding Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Accelerated Molecular Dynamics for Peptide Folding: Benchmarking Different Combinations of Force Fields and Explicit Solvent Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High Temperature Unfolding Simulations of the TRPZ1 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking Molecular Dynamics Force Fields for All-Atom Simulations of Biological Condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. amberhub.chpc.utah.edu [amberhub.chpc.utah.edu]
- 11. pnas.org [pnas.org]
A Comparative Guide to the Validation of a New Analytical Method Using Trp-Trp-Trp as a Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three common analytical techniques for the quantification of the tripeptide Trp-Trp-Trp (WWW), a model compound for tryptophan-rich peptides. The validation of a new analytical method is benchmarked against established alternatives, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometry (LC-MS). This document outlines detailed experimental protocols, presents comparative performance data, and visualizes relevant workflows and biological pathways to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Peptide Quantification
The accurate quantification of peptides is crucial in various stages of drug discovery and development, from basic research to quality control of therapeutic peptides. Tryptophan-containing peptides are of particular interest due to the unique fluorescent properties of the tryptophan indole ring, which can be exploited for sensitive detection.[1][2] This guide focuses on the validation of a new method for quantifying the tripeptide this compound, comparing its performance against the well-established HPLC-UV and LC-MS techniques.
Comparative Analysis of Analytical Methods
The selection of an analytical method for peptide quantification depends on several factors, including sensitivity, selectivity, linearity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of the new tryptophan fluorescence-based method compared to HPLC-UV and LC-MS/MS for the analysis of this compound.
Table 1: Comparison of Method Performance Parameters for this compound Quantification
| Parameter | New Method (Tryptophan Fluorescence) | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99[3] | > 0.999[4] | > 0.995[5] |
| Limit of Detection (LOD) | 9.5 nM[3] | 5.3 x 10⁻⁴ % w/w[6] | 0.015 - 11.25 nmol/L[7] |
| Limit of Quantification (LOQ) | Low nM range | 2.0 x 10⁻³ % w/w[6] | Low nM range |
| Precision (%RSD) | < 5% | < 2%[7] | < 15%[5] |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 72 - 104%[5] |
| Selectivity | Moderate | Good | Excellent |
| Throughput | High | Moderate | High |
| Cost | Low | Moderate | High |
Experimental Protocols
Detailed methodologies for the quantification of this compound using each of the three techniques are provided below.
New Method: Tryptophan Fluorescence Spectroscopy
This method leverages the intrinsic fluorescence of the tryptophan residues in the this compound peptide.
Materials:
-
This compound standard
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microplate reader or spectrofluorometer
-
UV-transparent 96-well plates or quartz cuvettes
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in PBS. Perform a serial dilution to create a standard curve ranging from low nM to µM concentrations.
-
Sample Preparation: Dissolve the unknown sample containing this compound in PBS.
-
Fluorescence Measurement:
-
Transfer 200 µL of each standard and sample into the wells of a UV-transparent 96-well plate.
-
Set the excitation wavelength to 285 nm and the emission wavelength to 345 nm.[3]
-
Record the fluorescence intensity for all samples.
-
-
Data Analysis:
-
Subtract the blank (PBS) fluorescence from all readings.
-
Plot the fluorescence intensity of the standards against their known concentrations to generate a standard curve.
-
Determine the concentration of the unknown sample by interpolating its fluorescence intensity on the standard curve.
-
Comparative Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the separation and quantification of peptides based on their absorbance of UV light.
Materials:
-
This compound standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC system with a UV detector
-
C18 HPLC column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm)
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
-
Standard and Sample Preparation: Dissolve the this compound standard and unknown samples in Mobile Phase A to a suitable concentration range (e.g., 0.01 - 1.0 mg/mL).[4]
-
HPLC Analysis:
-
Set the column temperature to 25 °C.
-
Equilibrate the C18 column with Mobile Phase A.
-
Inject a fixed volume (e.g., 20 µL) of the standard or sample.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% B over 30 minutes).[8]
-
Monitor the absorbance at 214 nm (for the peptide bond) and 280 nm (for the tryptophan side chain).[8]
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound in the chromatograms.
-
Generate a standard curve by plotting the peak area of the standards against their concentrations.
-
Calculate the concentration of the unknown sample from the standard curve.
-
Comparative Method 2: Liquid Chromatography with Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity by coupling the separation power of HPLC with the mass-based detection of a mass spectrometer.
Materials:
-
This compound standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 UPLC/HPLC column
Protocol:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard and Sample Preparation: Prepare a dilution series of the this compound standard and dissolve unknown samples in Mobile Phase A.
-
LC-MS/MS Analysis:
-
Set up a suitable gradient elution program to separate this compound.
-
Optimize the mass spectrometer parameters for the detection of the [M+H]⁺ ion of this compound.
-
Develop a multiple reaction monitoring (MRM) method by selecting a precursor ion and one or more product ions for quantification.
-
-
Data Analysis:
-
Extract the ion chromatogram for the selected MRM transition.
-
Integrate the peak area for each standard and sample.
-
Construct a standard curve and determine the concentration of the unknown sample.
-
Visualizations: Workflows and Pathways
Diagrams created using Graphviz (DOT language) illustrate key processes related to the quantification and biological relevance of this compound.
Caption: Experimental workflow for the comparative quantification of this compound.
Caption: Proposed signaling pathway involving a Trp-rich peptide.[9]
Conclusion
The validation of a new analytical method using this compound as a standard demonstrates the viability of tryptophan fluorescence as a rapid, cost-effective, and sensitive technique for the quantification of tryptophan-rich peptides. While HPLC-UV offers robust and reliable quantification with good selectivity, LC-MS/MS remains the gold standard for high-sensitivity and high-selectivity analysis, particularly in complex biological matrices. The choice of method should be guided by the specific requirements of the research or development phase, balancing the need for sensitivity, throughput, and cost. This guide provides the necessary data and protocols to make an informed decision for your analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of tryptophans on the cellular uptake and membrane interaction of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measure intrinsic tryptophan fluorescence on SpectraMax iD3 Reader [moleculardevices.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of tryptophan metabolites by liquid chromatography tandem mass spectrometry during early human pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Cyclic Peptides Containing Tryptophan and Arginine as Src Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tryptophan Zipper Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the principles of peptide stability is paramount. The tryptophan zipper (trpzip) motif, a remarkably stable β-hairpin structure, offers a minimalist model for studying protein folding and a potential scaffold for therapeutic design. This guide provides a comparative analysis of the stability of various tryptophan zipper peptides, supported by experimental data and detailed methodologies.
Tryptophan zippers are short peptides, typically 12-16 amino acids in length, that fold into a stable β-hairpin structure in aqueous solution without the need for disulfide bonds or metal ions.[1][2][3] Their exceptional stability is primarily attributed to the cross-strand pairing of tryptophan (Trp) indole rings, which interdigitate in a "zipper-like" fashion.[1][2] This guide delves into the factors influencing their stability by comparing different trpzip variants.
Quantitative Comparison of Tryptophan Zipper Stability
The stability of tryptophan zippers is commonly quantified by their melting temperature (Tm), the temperature at which half of the peptide is unfolded, and the Gibbs free energy of unfolding (ΔG°unf), which represents the overall stability of the folded state. The following tables summarize key stability parameters for various trpzip peptides from published studies.
| Peptide | Sequence | Turn Sequence | Tm (°C) | ΔHm (kcal/mol) | ΔG°unf, 301K (kcal/mol) | Reference |
| trpzip1 | SWTWEGNKWTWK-NH2 | Gly-Asn | 47.9 | -19.4 | -0.8 | --INVALID-LINK--[1] |
| trpzip2 | SWTWENGKWTWK-NH2 | Asn-Gly | 54.7 | -20.9 | -1.1 | --INVALID-LINK--[1] |
| trpzip3 | SWTWE-DPro-GKWTWK-NH2 | DPro-Gly | 58.1 | -20.0 | -1.3 | --INVALID-LINK--[1] |
| trpzip4 | Ac-GEWTW-DPro-GTWTWE-ET-NH2 | DPro-Gly | 99.0 | -27.3 | -3.1 | --INVALID-LINK--[1] |
| trpzip5 | Ac-GEWF W-DPro-GY WTWE-ET-NH2 | DPro-Gly | 58.3 | -19.8 | -1.0 | --INVALID-LINK--[1] |
| trpzip6 | Ac-GEWY W-DPro-GV WTWE-ET-NH2 | DPro-Gly | 38.6 | -16.5 | -0.4 | --INVALID-LINK--[1] |
Table 1: Thermodynamic parameters for the thermal unfolding of various tryptophan zipper peptides. Data extracted from Cochran et al., PNAS, 2001.[1]
The data clearly indicate that the turn sequence significantly impacts stability, with the DPro-Gly turn in trpzip3 and trpzip4 leading to higher melting temperatures compared to the Gly-Asn or Asn-Gly turns in trpzip1 and trpzip2.[1] Furthermore, replacing the Trp-Trp pairs with other aromatic or hydrophobic residues, as in trpzip5 and trpzip6, dramatically reduces stability, highlighting the critical role of the specific tryptophan interactions.[1]
Further studies have explored the impact of mutations on the stability of the trpzip1 peptide.
| Peptide | Mutation | Tm (°C) |
| WT | None | 43.1 |
| E5L | Glu5 -> Leu | 40.2 |
| K8L | Lys8 -> Leu | 43.6 |
| W2S | Trp2 -> Ser | 30.1 |
| W4S | Trp4 -> Ser | 25.0 |
| W9S | Trp9 -> Ser | 25.0 |
| W11S | Trp11 -> Ser | 25.0 |
Table 2: Melting temperatures of trpzip1 and its mutants. Data from Hughes et al., RSC Adv., 2020.[4]
These results demonstrate that mutating the tryptophan residues to serine, which disrupts the crucial indole ring stacking, leads to a significant decrease in thermal stability.[4][5] In contrast, mutations in the turn region (E5L, K8L) have a less pronounced effect.[4][5]
Experimental Protocols
The stability of tryptophan zippers is typically investigated using a combination of spectroscopic techniques.
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
Circular dichroism is a powerful technique for monitoring the secondary structure of peptides and proteins. The characteristic CD spectrum of a folded tryptophan zipper exhibits a positive peak around 228 nm, which arises from the excitonic coupling of the indole rings of the paired tryptophan residues.[6][7] The unfolding of the peptide can be monitored by recording the CD signal at this wavelength as a function of temperature.
Protocol:
-
Sample Preparation: Peptides are synthesized, purified by HPLC, and their identity confirmed by mass spectrometry.[1] Lyophilized peptides are dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.5).[6] Peptide concentration is determined spectrophotometrically.[1]
-
CD Measurement: CD spectra are acquired using a spectrophotometer. Thermal denaturation curves are obtained by monitoring the CD signal at 229 nm while increasing the temperature at a controlled rate.[1]
-
Data Analysis: The melting temperature (Tm) is determined as the midpoint of the thermal transition. The thermodynamic parameters (ΔHm and ΔG°unf) are obtained by fitting the denaturation curve to a two-state unfolding model.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Determination
NMR spectroscopy provides high-resolution structural information about peptides in solution. For tryptophan zippers, 2D NMR techniques like COSY and NOESY are used to determine the three-dimensional structure, including the β-hairpin fold and the precise arrangement of the tryptophan side chains.[1][2]
Protocol:
-
Sample Preparation: Peptides are dissolved in H2O/D2O or D2O to a concentration of 1-5 mM.
-
NMR Data Acquisition: A suite of 2D NMR experiments (e.g., COSY, TOCSY, NOESY) are performed on a high-field NMR spectrometer.
-
Structure Calculation: Distance restraints derived from NOE cross-peaks and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., DYANA, XPLOR-NIH) to generate an ensemble of structures consistent with the NMR data.[1]
Visualizing Tryptophan Zipper Stability Principles
The following diagrams, generated using the DOT language, illustrate key concepts related to tryptophan zipper structure and stability analysis.
References
- 1. pnas.org [pnas.org]
- 2. Tryptophan zippers: stable, monomeric beta -hairpins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Tryptophan zippers: Stable, monomeric β-hairpins | Semantic Scholar [semanticscholar.org]
- 4. The relative stability of trpzip1 and its mutants determined by computation and experiment - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00920B [pubs.rsc.org]
- 5. The relative stability of trpzip1 and its mutants determined by computation and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Protected vs. Unprotected Trp-Trp-Trp Tripeptides for Research and Development
For researchers, scientists, and drug development professionals, the choice between utilizing a protected or unprotected form of a peptide is a critical decision that significantly impacts experimental outcomes and therapeutic potential. This guide provides a comprehensive comparison of the tripeptide Trp-Trp-Trp (WWW) with and without protecting groups, offering insights into their physicochemical properties, biological activities, and the experimental protocols necessary for their evaluation.
Introduction to Peptide Protecting Groups
In peptide synthesis, protecting groups are chemical moieties temporarily attached to reactive functional groups (such as the N-terminus, C-terminus, or amino acid side chains) to prevent unwanted side reactions. Common protecting groups for the N-terminus include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), while the C-terminus is often protected as a methyl ester (OMe). The indole side chain of tryptophan is also susceptible to modification during synthesis and is frequently protected, for instance, with a Boc group. This guide will focus on the comparison between a fully unprotected this compound (H-Trp-Trp-Trp-OH) and a representative protected form, such as Boc-Trp-Trp-Trp-OMe.
Physicochemical Properties: A Tale of Two Solubilities
The presence of protecting groups dramatically alters the physicochemical properties of a peptide, most notably its solubility and stability.
Table 1: Comparison of Physicochemical Properties
| Property | Unprotected this compound (H-WWW-OH) | Protected this compound (e.g., Boc-WWW-OMe) | Rationale |
| Molecular Weight | 576.66 g/mol [1] | Higher (e.g., ~777 g/mol for Boc-WWW-OMe) | Addition of protecting groups increases mass. |
| Solubility in Aqueous Buffers | Higher | Lower | The free amine and carboxyl termini of the unprotected peptide contribute to its polarity and ability to form hydrogen bonds with water. Hydrophobic protecting groups like Boc and OMe decrease polarity and aqueous solubility. |
| Solubility in Organic Solvents | Lower | Higher | The hydrophobic nature of the protecting groups enhances solubility in organic solvents like DMSO, DMF, and acetonitrile.[2][3] |
| Stability in Serum | Lower | Potentially Higher | Unprotected termini are susceptible to degradation by exopeptidases present in serum. N-terminal acetylation and C-terminal amidation, common modifications related to protection, are known to increase serum stability.[4] |
| Aggregation Tendency | High | Variable | The exposed hydrophobic tryptophan side chains in the unprotected peptide can lead to significant aggregation through π-π stacking. Protecting groups can either sterically hinder this interaction or, if hydrophobic, potentially promote self-assembly. |
Biological Activity: The Impact of Accessibility
Protecting groups have a profound effect on a peptide's biological activity by influencing its interaction with cellular components.
Table 2: Comparison of Biological Performance
| Performance Metric | Unprotected this compound (H-WWW-OH) | Protected this compound (e.g., Boc-WWW-OMe) | Rationale |
| Cell Permeability | Low to Moderate | Potentially Higher | The increased lipophilicity due to protecting groups can enhance passive diffusion across the cell membrane. The number and position of tryptophan residues are known to influence cell penetration.[5][6] |
| Receptor Binding Affinity | Potentially High (if active) | Likely Low or Inactive | Protecting groups can sterically hinder the peptide from binding to its target receptor. The free N-terminus is often crucial for receptor interaction.[7] |
| Antibacterial Activity | Unknown | Potentially Active | Studies on Boc-protected dipeptides containing tryptophan have shown antibacterial activity, suggesting that the protected form may self-assemble into structures that disrupt bacterial membranes. |
Experimental Protocols
To empirically determine the properties of protected and unprotected this compound, the following experimental protocols are recommended.
Synthesis and Purification
Protected this compound (e.g., Boc-Trp-Trp-Trp-OMe) can be synthesized using solution-phase or solid-phase peptide synthesis (SPPS). In solution-phase synthesis, protected amino acid precursors like Boc-Trp-OH are sequentially coupled.[8][9][10]
Unprotected this compound (H-Trp-Trp-Trp-OH) is typically synthesized via SPPS using Fmoc-Trp(Boc)-OH. The final step involves cleavage from the resin and removal of all protecting groups.[11][12]
Purification for both peptides is typically achieved by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
Physicochemical Characterization
References
- 1. H-Trp-Trp-Trp-OH peptide [novoprolabs.com]
- 2. Fmoc-Trp(Boc)-OH CAS#: 143824-78-6 [m.chemicalbook.com]
- 3. Fmoc-Trp(Boc)-OH | 143824-78-6 [chemicalbook.com]
- 4. Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding of tryptophan and tryptophan-containing peptides in water by a glucose naphtho crown ether - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. BOC-TRP-PHE-OME synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Fmoc-Trp(Boc)-OH - SRIRAMCHEM [sriramchem.com]
- 12. peptide.com [peptide.com]
The Tri-Tryptophan Motif: A Comparative Guide to its Validation as a Drug Delivery Vehicle
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of targeted and efficient drug delivery systems has led researchers to explore the potential of self-assembling peptides. Among these, short peptide sequences rich in tryptophan have garnered significant attention due to the unique physicochemical properties of this amino acid. The indole side chain of tryptophan facilitates π-π stacking interactions and hydrophobic forces, driving the self-assembly of these peptides into discrete nanostructures capable of encapsulating therapeutic agents. This guide provides a comparative analysis of the tri-tryptophan (Trp-Trp-Trp or WWW) motif as a potential drug delivery vehicle, evaluating its performance against other peptide-based and conventional drug delivery systems. While direct quantitative data for a standalone this compound carrier is limited in publicly available literature, this guide synthesizes findings from studies on tryptophan-containing and other self-assembling peptides to provide a comprehensive overview and predictive assessment.
Performance Comparison of Drug Delivery Vehicles
The efficacy of a drug delivery vehicle is determined by a range of parameters, including its ability to encapsulate a therapeutic payload, release it in a controlled manner, and its biocompatibility. The following tables present a comparative summary of these key performance indicators for tryptophan-containing peptides and other widely used drug delivery systems.
| Delivery Vehicle | Drug Loading Capacity (%) | Encapsulation Efficiency (%) | Release Kinetics | Biocompatibility | Key References |
| Tryptophan-Containing Peptides (General) | Drug-dependent, reported up to 16% (w/w) for some systems | Generally high, with some reports of up to 78.2% | Typically exhibits a biphasic release with an initial burst followed by sustained release. The rate can be modulated by peptide concentration and environmental factors like pH. | Generally considered biocompatible and biodegradable due to their amino acid composition. However, high concentrations of some tryptophan-containing peptides have shown cytotoxicity.[1] | [1] |
| RADA16 (Self-assembling peptide) | Varies with drug and hydrogel concentration | High, due to physical entrapment within the nanofiber matrix | Sustained release, dependent on the molecular size of the drug and the density of the hydrogel matrix. | Excellent biocompatibility and widely used in tissue engineering applications. | |
| Lipid-like Peptides | Dependent on peptide and drug structure | Can be modulated by altering the peptide sequence and charge. | Offers controlled release that can be tailored by peptide design. | Generally non-toxic and non-immunogenic.[2][3] | [2][3] |
| Liposomes | 0.1 - 50% | 5 - 99% | Variable, can be tailored (e.g., stealth liposomes for prolonged circulation) | Generally biocompatible, but can be cleared by the reticuloendothelial system. | |
| Polymeric Nanoparticles (e.g., PLGA) | 0.1 - 30% | 30 - 90% | Can be precisely controlled for sustained release over extended periods. | Biocompatible and biodegradable, with degradation products being natural metabolites. |
Table 1: Comparative Performance Metrics of Various Drug Delivery Systems. This table summarizes key performance indicators for different drug delivery vehicles. The data for Tryptophan-Containing Peptides is generalized from various studies on peptides rich in tryptophan.
Experimental Protocols: A Methodological Overview
The validation of a novel drug delivery system involves a series of rigorous experimental procedures. Below are detailed methodologies for key experiments cited in the evaluation of peptide-based carriers.
Formulation of Self-Assembled Peptide Nanoparticles
This protocol describes the preparation of peptide nanoparticles through self-assembly, a common method for tryptophan-rich peptides.
Materials:
-
Tryptophan-containing peptide (e.g., this compound)
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (e.g., MWCO 1 kDa)
Procedure:
-
Dissolve the peptide in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dissolve the drug in DMSO or an appropriate solvent.
-
Mix the peptide and drug solutions at a desired molar ratio.
-
Add the peptide-drug mixture dropwise into vigorously stirring PBS (pH 7.4). The solution will turn turbid, indicating nanoparticle formation.
-
Stir the nanoparticle suspension for 2-4 hours at room temperature to allow for complete self-assembly and drug encapsulation.
-
Dialyze the suspension against PBS for 48 hours, with frequent buffer changes, to remove free drug and organic solvent.
-
The resulting solution contains the drug-loaded peptide nanoparticles.
Determination of Drug Loading Capacity and Encapsulation Efficiency
These calculations are crucial for quantifying the amount of drug successfully incorporated into the nanoparticles.
Procedure:
-
After dialysis, lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the drug-loaded nanoparticles.
-
To determine the amount of encapsulated drug, disrupt the lyophilized nanoparticles using a suitable solvent (e.g., DMSO or an acidic solution).
-
Quantify the drug concentration using a standard analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) by creating a standard curve of the free drug.
-
Drug Loading Capacity (DLC) is calculated using the following formula: DLC (%) = (Weight of drug in nanoparticles / Total weight of nanoparticles) x 100
-
Encapsulation Efficiency (EE) is calculated as: EE (%) = (Weight of drug in nanoparticles / Initial weight of drug used) x 100
In Vitro Drug Release Study
This experiment simulates the release of the drug from the nanoparticles in a physiological environment.
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release buffer (e.g., PBS at pH 7.4 or acetate buffer at pH 5.5 to simulate endosomal conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a small aliquot of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Plot the cumulative percentage of drug released against time to obtain the release profile.
Biocompatibility and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential drug carriers.
Procedure:
-
Seed cells (e.g., a relevant cancer cell line and a normal cell line) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the empty nanoparticles (without drug) for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage relative to untreated control cells.
Visualizing the Process: Diagrams and Workflows
To further elucidate the concepts and procedures discussed, the following diagrams have been generated using Graphviz.
Conclusion
The tri-tryptophan motif, and tryptophan-rich peptides in general, present a promising platform for drug delivery. Their inherent ability to self-assemble into nanostructures, biocompatibility, and potential for controlled drug release make them attractive candidates for further investigation. However, the existing literature highlights a need for more systematic and quantitative studies on well-defined, short tryptophan-based peptides like this compound to fully validate their potential. Future research should focus on optimizing drug loading and release kinetics for specific therapeutic agents and conducting comprehensive in vivo studies to assess their efficacy and safety profiles. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers embarking on the validation of these and other novel peptide-based drug delivery systems.
References
A Comparative Guide to the Phylogenetic Analysis of the TRP Gene Family
The Transient Receptor Potential (TRP) superfamily of ion channels is a diverse and ancient group of proteins crucial for sensory physiology across a wide range of eukaryotic organisms.[1][2] They act as cellular sensors for a multitude of stimuli, including temperature, pressure, light, and chemical compounds.[3][4] Understanding the evolutionary relationships within this large family is fundamental for classifying its members, predicting their functions, and identifying potential targets for drug development. This guide provides a comparative overview of the phylogenetic analysis of the TRP gene family, complete with quantitative data, detailed experimental protocols, and workflow visualizations.
Classification and Phylogeny of the TRP Superfamily
Based on sequence homology, the TRP superfamily is broadly divided into two major groups, which are further classified into several distinct families.[1][5] In mammals, there are typically six well-established families, with additional families identified in other lineages.[6][7]
-
Group 1: Includes TRPC (Canonical), TRPV (Vanilloid), TRPM (Melastatin), TRPA (Ankyrin), and TRPN (No mechanoreceptor potential C).[1][8]
-
Group 2: Comprises TRPP (Polycystin) and TRPML (Mucolipin).[1][8]
Recent phylogenetic analyses have also identified novel families such as TRPVL (Vanilloid-like) and TRPS (Soromelastatin), expanding our understanding of TRP diversity.[1][9] The evolutionary history of these channels dates back to a unicellular eukaryotic ancestor, with significant diversification occurring before the emergence of multicellular animals.[8][9]
The phylogenetic relationships between these families have been extensively studied. Generally, TRPA and TRPV are considered sister groups, which together cluster with TRPC.[10] TRPM often forms the root of this Group 1 clade.[5][11] In Group 2, TRPP and TRPML are consistently grouped together.[1] The TRPN family, which has not been identified in mammals, appears to have emerged in a common ancestor of cnidarians and bilaterians.[12]
Caption: Simplified phylogenetic tree of the major TRP channel families.
Comparative Data on TRP Gene Family Members
The number of TRP genes varies significantly across different species, reflecting a dynamic evolutionary history of gene duplication and loss.[13][14] Vertebrates, in particular, show an expansion of several subfamilies compared to invertebrates.[14] The table below summarizes the number of TRP channel genes identified in several key model organisms.
| Species Name | Common Name | TRPC | TRPV | TRPM | TRPA | TRPP | TRPML | TRPN | Total |
| Homo sapiens | Human | 6 | 6 | 8 | 1 | 3 | 3 | 0 | 27 |
| Mus musculus | Mouse | 7 | 6 | 8 | 1 | 3 | 3 | 0 | 28 |
| Danio rerio | Zebrafish | 7 | 6 | 11 | 3 | 4 | 3 | 1 | 35 |
| Drosophila melanogaster | Fruit fly | 4 | 5 | 1 | 3 | 2 | 1 | 1 | 17 |
| Caenorhabditis elegans | Roundworm | 4 | 5 | 1 | 2 | 4 | 3 | 1 | 20 |
| (Data compiled from multiple sources, including[13][14]) |
Experimental Protocols for Phylogenetic Analysis
A robust phylogenetic analysis of the TRP gene family involves several key steps, from sequence acquisition to tree validation.
Sequence Retrieval and Selection
-
Objective: To gather protein sequences of TRP channel family members from various species of interest.
-
Protocol:
-
Identify known TRP channel protein sequences from a reference species (e.g., human or mouse) in databases like UniProt or NCBI.
-
Use these reference sequences as queries in BLAST (Basic Local Alignment Search Tool) searches against the genomes or protein databases of target organisms.
-
Retrieve the full-length protein sequences of the identified homologs.
-
Ensure a diverse and representative selection of species to provide a broad evolutionary context.
-
Multiple Sequence Alignment (MSA)
-
Objective: To align the collected sequences to identify conserved regions and evolutionary relationships.
-
Protocol:
-
Utilize MSA software such as ClustalW2, MAFFT, or T-Coffee.[6][13]
-
Input the retrieved FASTA-formatted protein sequences.
-
Run the alignment using default parameters, or adjust settings (e.g., gap penalties) for optimal alignment based on sequence diversity.
-
Visually inspect the alignment to identify and, if necessary, manually edit poorly aligned regions or remove highly divergent sequences that may introduce errors.
-
Phylogenetic Tree Construction
-
Objective: To infer the evolutionary history and relationships between the genes based on the MSA.
-
Protocol:
-
Select a suitable phylogenetic reconstruction method. Common methods include:
-
Use software like MEGA (Molecular Evolutionary Genetics Analysis), PhyML, or MrBayes.[17][18]
-
Input the multiple sequence alignment file.
-
Set the parameters for the chosen method, including the substitution model (e.g., JTT, WAG) which can be determined using tools like ProtTest.
-
Execute the analysis to generate the phylogenetic tree.
-
Statistical Support and Validation
-
Objective: To assess the reliability of the branching patterns in the constructed phylogenetic tree.
-
Protocol:
-
Perform a bootstrap analysis (typically 100 or 1000 replicates) for NJ and ML methods. The bootstrap values on the nodes represent the percentage of replicates that support that branching.
-
For Bayesian methods, the posterior probability values indicate the statistical support for each clade.
-
Generally, bootstrap values >70% or posterior probabilities >0.95 are considered strong support for a given node.
-
Caption: A typical experimental workflow for TRP gene phylogenetic analysis.
Evolutionary Insights from Phylogenetic Studies
Phylogenetic analysis has been instrumental in uncovering key evolutionary events that have shaped the TRP superfamily.
-
Gene Duplication: The expansion of certain TRP subfamilies in vertebrates, such as TRPC, TRPV, and TRPM, is a result of gene duplication events.[14][19] For instance, the close relationship between TRPV5 and TRPV6, or TRPV1 and TRPV3, suggests they arose from relatively recent gene duplications.[20]
-
Functional Diversification: Following duplication, TRP channels have often undergone functional diversification. A prime example is the evolution of thermosensitive TRP channels ("thermoTRPs") like TRPV1 (noxious heat), TRPM8 (cool), and TRPA1 (cold).[19] Phylogenetic studies reveal that the temperature-sensing properties of these channels have changed over the course of animal evolution.[19]
-
Gene Loss: The absence of entire TRP subfamilies in certain lineages, such as the lack of TRPN channels in mammals, points to gene loss events during evolution.[12][13] Similarly, some fish lineages appear to have lost specific thermoTRP members found in mammals.[19]
By comparing TRP gene repertoires across diverse species, researchers can correlate the presence or absence of specific channels with particular physiological adaptations, providing valuable insights for functional genomics and drug discovery.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. researchgate.net [researchgate.net]
- 4. The history of the Drosophila TRP channel: The birth of a new channel superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-Wide Identification and Phylogenetic Analysis of TRP Gene Family Members in Saurian - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evolution of TRP channels inferred by their classification in diverse animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. The transient receptor potential family of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Molecular Evolution of Tryptophan Hydroxylases in Vertebrates: A Comparative Genomic Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jabonline.in [jabonline.in]
- 18. jabonline.in [jabonline.in]
- 19. journals.physiology.org [journals.physiology.org]
- 20. A comparison of the genes coding for canonical TRP channels and their M, V and P relatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Trp-Trp-Trp: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the disposal of Trp-Trp-Trp (tryptophyl-tryptophyl-tryptophan), an oligopeptide. While this compound is not classified as a hazardous substance according to available information, it is crucial to handle all laboratory chemicals with care and follow established institutional and regulatory guidelines.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure. While no specific hazards are identified for this compound, general good laboratory practice dictates the following:
-
Gloves: Wear nitrile or other chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.
-
Lab Coat: A standard lab coat should be worn to protect clothing and skin.
Disposal of Solid this compound Waste
Solid waste includes the pure peptide powder, contaminated weigh boats, and other disposable items that have come into direct contact with the solid peptide.
Step-by-Step Procedure:
-
Segregation: Collect all solid this compound waste in a designated, leak-proof waste container. This container should be clearly labeled as "Non-hazardous Chemical Waste" and should specify "this compound".[1]
-
Containerization: Use a sturdy, sealable container, such as a high-density polyethylene (HDPE) bucket or a properly lined cardboard box designed for lab waste.[2][3]
-
Labeling: The label should include the full chemical name (this compound), the date, and the name of the principal investigator or lab group.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible chemicals.[3]
-
Pickup: Once the container is full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed waste management contractor.[1][4]
Do NOT dispose of solid this compound waste in the regular trash. [5][6]
Disposal of Liquid this compound Waste
Liquid waste includes solutions containing this compound, such as stock solutions, experimental buffers, and the first rinse of contaminated glassware.
Step-by-Step Procedure:
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a labeled HDPE carboy).[3][7]
-
Labeling: Clearly label the container with "Non-hazardous Aqueous Waste" and list all chemical components, including "this compound" and their approximate concentrations.[1]
-
pH Neutralization: If the waste solution is acidic or basic, neutralize it to a pH between 6.0 and 9.0 before collection, unless your institutional guidelines state otherwise.[8]
-
Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.[2][7]
-
Pickup: When the container is full, contact your institution's EHS office for proper disposal.[4]
Do NOT pour liquid this compound waste down the drain unless explicitly permitted by your institution's EHS office for non-hazardous, neutral aqueous solutions. [5][8]
Decontamination and Disposal of Contaminated Labware
This category includes reusable glassware, stir bars, and other equipment that has been in contact with this compound.
Step-by-Step Procedure:
-
Initial Rinse: The first rinse of any contaminated labware should be collected and disposed of as liquid chemical waste.[7]
-
Decontamination: For thorough cleaning, especially to avoid cross-contamination in sensitive experiments, consider using an enzymatic detergent capable of breaking down peptides.[9] Alternatively, a wash with a standard laboratory detergent followed by thorough rinsing with deionized water is typically sufficient for non-hazardous peptides.
-
Final Rinse and Drying: After decontamination, rinse the labware thoroughly with purified water and allow it to air dry before reuse.
Spill Cleanup
In the event of a spill of solid or liquid this compound:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Wear PPE: Ensure you are wearing appropriate PPE before cleaning the spill.
-
Containment: For liquid spills, use absorbent pads or other inert material to contain the spill.
-
Cleanup:
-
Solid Spills: Gently sweep or wipe up the solid material, avoiding the creation of dust. Place the collected material and cleaning supplies into the designated solid waste container.
-
Liquid Spills: Absorb the liquid with an inert absorbent material. Place the used absorbent and any contaminated cleaning materials into the designated solid waste container.
-
-
Decontaminate Area: Clean the spill area with a suitable laboratory detergent and water.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not defined due to its non-hazardous nature, general laboratory waste guidelines provide some quantitative context.
| Parameter | Guideline | Source |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste may be stored. | [4] |
| Liquid Waste pH for Neutralization | Between 6.0 and 9.0 before disposal. | [8] |
| Empty Container Rinsing | The first rinse of a container that held a hazardous chemical should be collected as hazardous waste. | [7] |
Experimental Protocols Cited
The disposal procedures outlined are based on general best practices for laboratory chemical waste and do not stem from a specific experimental protocol involving this compound. The primary cited methods for decontamination of peptide waste include:
-
Enzymatic Detergent Decontamination: This method involves soaking contaminated labware in a 1% (m/v) solution of an enzymatic detergent to break down residual peptides.[9]
-
Chemical Inactivation (for potentially hazardous peptides): While not strictly necessary for this compound, a common method for more hazardous peptides involves treatment with a 10% bleach solution (final sodium hypochlorite concentration of 0.5-1.0%) for at least 30 minutes to chemically degrade the peptide.[10]
Mandatory Visualizations
This compound Disposal Decision Workflow
Caption: Workflow for the proper disposal of laboratory waste generated from this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal protocols and your Environmental Health and Safety (EHS) office for compliance with local, state, and federal regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 10. benchchem.com [benchchem.com]
Essential Safety and Handling Protocols for Trp-Trp-Trp
For researchers, scientists, and drug development professionals, the safe handling of synthetic peptides such as Trp-Trp-Trp (tryptophyl-tryptophyl-tryptophan) is fundamental to ensuring a secure laboratory environment and maintaining the integrity of experimental data. Although specific hazard data for this compound may not be fully established, it is prudent to treat it as a potentially hazardous chemical, taking precautions to prevent inhalation, skin, and eye contact.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling peptides.[1][2] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet ANSI Z87.1 standards.[2][3] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][2] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][4] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[1][3] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[1][4] Use in a well-ventilated area or under a fume hood.[3][5] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Safe Handling Workflow
Adherence to a standardized workflow is crucial for minimizing exposure and ensuring the integrity of the peptide.
Step-by-Step Handling Procedures
-
Preparation :
-
Before handling, review the Safety Data Sheet (SDS) if available, or these guidelines for handling peptides.[3]
-
Don all required PPE as outlined in the table above.
-
Prepare a designated and sanitized workspace, preferably within a chemical fume hood or a well-ventilated area, especially when handling the lyophilized powder.[3][5]
-
Gather all necessary sterile materials, such as vials, pipettes, and appropriate solvents.[3]
-
-
Handling :
-
Allow the lyophilized peptide to equilibrate to room temperature before opening to prevent moisture condensation.[4][5]
-
Weigh the desired amount of the peptide quickly.[5]
-
When reconstituting, add the solvent slowly to the vial to avoid aerosolization.
-
If necessary, use sonication to aid in dissolving the peptide, but avoid excessive heat.[5]
-
For storage of reconstituted peptide, it is recommended to aliquot the solution into single-use volumes and store them frozen at or below -15°C to avoid repeated freeze-thaw cycles.[5]
-
Clearly label all solutions with the peptide name, concentration, and date of preparation.
-
-
In Case of a Spill :
-
For solid spills, mechanically collect the material (e.g., by sweeping) and place it into a suitable, closed container for disposal.[4]
-
For liquid spills, absorb with an inert material and place in a sealed container for disposal.
-
Ensure proper PPE is worn during cleanup.[4]
-
Prevent spilled material from entering drains or waterways.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential for laboratory safety and environmental protection. All waste should be handled in accordance with institutional and local regulations for chemical waste.[2][3]
| Waste Type | Disposal Procedure |
| Solid Waste | 1. Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[2][5] 2. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[3][5] |
| Liquid Waste | 1. Collect all aqueous solutions containing the peptide in a separate, sealed, and clearly labeled container designated for chemical waste.[2][5] 2. Do not dispose of peptide solutions down the drain.[3][5] 3. Consult your institution's EHS office for specific protocols, which may include chemical deactivation before final disposal.[2] |
| Empty Containers | 1. Empty containers should be triple-rinsed with a suitable solvent.[5] 2. The rinsate should be collected as liquid hazardous waste.[5] 3. After thorough cleaning, the container labels should be defaced before disposal in regular trash, if permitted by institutional policies.[5] |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
